N-Acetylpuromycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADKVYSQIGJMFP-IYRMOJGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-Acetylpuromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpuromycin is the biologically inactivated form of the well-known translation inhibitor, puromycin (B1679871). The acetylation of the reactive amino group on the amino acid moiety of puromycin by the enzyme Puromycin N-acetyltransferase (PAC) renders the molecule incapable of participating in peptide bond formation, thus abrogating its cytotoxic effects. While inert in the context of protein synthesis, recent evidence suggests that this compound is not biologically silent, exhibiting the ability to modulate cellular signaling pathways, specifically by promoting Transforming Growth Factor-β (TGF-β) signaling through the downregulation of the transcriptional co-repressors SnoN and Ski. This guide provides a comprehensive overview of the mechanism of action of this compound, contrasting it with its parent compound, and delves into its effects on the TGF-β signaling cascade.
The Contrasting Mechanisms of Puromycin and this compound at the Ribosome
Puromycin exerts its cytotoxic effects by acting as a structural mimic of the 3' end of aminoacyl-tRNA. This allows it to enter the A-site of the ribosome, where the peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. This event leads to the premature termination of translation and the release of a puromycylated polypeptide fragment.[1]
The key to puromycin's activity is its free α-amino group on the O-methyl-tyrosine moiety, which acts as a nucleophile in the peptidyl transfer reaction. In this compound, this critical amino group is capped with an acetyl group. This modification sterically and electronically prevents the molecule from acting as an acceptor for the nascent polypeptide chain.[2] Consequently, this compound does not bind effectively to the ribosomal A-site and does not inhibit protein synthesis.[3]
The enzymatic conversion of puromycin to this compound is catalyzed by Puromycin N-acetyltransferase (PAC), an enzyme originating from the puromycin-producing bacterium Streptomyces alboniger.[4][5] This enzyme utilizes acetyl-CoA as a cofactor to transfer an acetyl group to puromycin, effectively detoxifying the antibiotic.[6]
Visualization of the Mechanism of Inactivation
The following diagram illustrates the enzymatic inactivation of puromycin by PAC and the subsequent inability of this compound to interfere with translation.
Quantitative Data on Protein Synthesis Inhibition
While it is well-established that this compound does not inhibit protein synthesis, publicly available quantitative data, such as an IC50 value, to formally demonstrate this lack of activity is scarce. However, the IC50 of the parent compound, puromycin, has been determined in various cell lines. This starkly contrasts with the known inertness of this compound in translation assays.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| Puromycin | Protein Synthesis | Cytotoxicity | NIH/3T3 | 3.96 µM | [7][8] |
| Puromycin | Protein Synthesis | [3H]-Leucine incorporation | HepG2 | 1.6 ± 1.2 µM | [9] |
| This compound | Protein Synthesis | Various | Various | No significant inhibition reported | [3] |
Modulation of TGF-β Signaling by this compound
Beyond its role as an inactivated antibiotic, this compound has been shown to potentiate TGF-β signaling.[3] The TGF-β pathway is a crucial signaling cascade involved in a myriad of cellular processes, including growth, differentiation, and apoptosis. The canonical pathway involves the binding of TGF-β ligand to its receptor complex (TβRI/TβRII), leading to the phosphorylation of Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
This signaling pathway is negatively regulated by the transcriptional co-repressors SnoN and Ski. SnoN and Ski interfere with TGF-β signaling by binding to the Smad complex, preventing its interaction with DNA and recruiting histone deacetylases to repress gene transcription. The degradation of SnoN and Ski is a key step in the activation of the TGF-β signaling cascade.
This compound has been found to downregulate the protein expression of both SnoN and Ski.[3] This effect is independent of MAPK activation and, importantly, does not involve the inhibition of protein synthesis.[3] The downregulation of these co-repressors by this compound leads to an enhancement of TGF-β-mediated gene transcription.[10] Intriguingly, the ability of this compound to induce SnoN and Ski degradation is dependent on the presence of core components of the TGF-β/Smad pathway, suggesting a complex interplay rather than a direct, independent action.[10]
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound enhances TGF-β signaling through the downregulation of SnoN and Ski.
Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These are representative methodologies and may require optimization based on the specific cell lines and experimental conditions.
In Vitro Translation Assay
This assay is used to determine the effect of a compound on protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate
-
Amino acid mixture (containing all amino acids except methionine)
-
[35S]-Methionine
-
mRNA template (e.g., luciferase mRNA)
-
Puromycin and this compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Prepare a master mix containing rabbit reticulocyte lysate, the amino acid mixture, and the mRNA template.
-
Aliquot the master mix into separate tubes.
-
Add varying concentrations of puromycin or this compound to the respective tubes. Include a no-drug control.
-
Initiate the translation reaction by adding [35S]-Methionine and incubating at 30°C for 60-90 minutes.
-
Stop the reaction by adding a solution of NaOH and H2O2 to deacylate the [35S]-Met-tRNA.
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated proteins on glass fiber filters and wash with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to the no-drug control.
A detailed protocol for a similar assay can be found in publications focusing on in vitro analysis of ribosome function.[11][12]
TGF-β Signaling Reporter Assay (Luciferase-based)
This assay measures the activity of the TGF-β signaling pathway by quantifying the expression of a reporter gene under the control of a Smad-responsive element.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SBE (Smad Binding Element) luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TGF-β1 ligand
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
One day prior to transfection, seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the SBE luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a low-serum medium.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a sub-maximal concentration of TGF-β1.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold-change in luciferase activity relative to the untreated or vehicle-treated control.
More detailed protocols for TGF-β reporter assays are available from various commercial suppliers and in the literature.[1][13][14][15]
Western Blot for SnoN and Ski Expression
This method is used to quantify the protein levels of SnoN and Ski in response to treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against SnoN, Ski, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against SnoN, Ski, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of SnoN and Ski to the loading control to determine the relative change in protein expression.
Summary and Future Directions
This compound, long considered an inert byproduct of puromycin resistance, is emerging as a molecule with its own distinct biological activities. Its inability to inhibit protein synthesis, a direct consequence of the acetylation of its reactive amino group, is well-established. The discovery of its role in promoting TGF-β signaling through the downregulation of the co-repressors SnoN and Ski opens new avenues for research and potential therapeutic applications.
Future studies should focus on elucidating the precise molecular mechanism by which this compound induces the degradation of SnoN and Ski. Identifying its direct binding partner(s) within the TGF-β signaling pathway will be crucial. Furthermore, exploring the potential of this compound and its analogs as selective modulators of TGF-β signaling in diseases such as cancer and fibrosis, where this pathway is often dysregulated, warrants further investigation. The development of more potent and specific derivatives could lead to novel therapeutic strategies that are decoupled from the cytotoxic effects of puromycin.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor [mdpi.com]
- 8. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Analysis of Stalled Ribosomes Using Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. indigobiosciences.com [indigobiosciences.com]
N-Acetylpuromycin: A Technical Guide to its Chemical Structure, Properties, and Role in TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). Unlike its parent compound, which is a potent inhibitor of protein synthesis, this compound does not block translation. Instead, it has emerged as a valuable chemical tool for studying the transforming growth factor-beta (TGF-β) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its role in promoting TGF-β signaling through the downregulation of the transcriptional co-repressors SnoN and Ski. This document also includes relevant experimental data and methodologies for researchers working with this compound.
Chemical Structure and Identifiers
This compound is structurally characterized by the presence of an acetyl group on the amino group of the puromycin molecule. This modification significantly alters its biological activity.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | [1] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)N[C@@H]2--INVALID-LINK--N3C=NC4=C3N=CN=C4N(C)C">C@HCO | [1] |
| InChI Key | LADKVYSQIGJMFP-IYRMOJGWSA-N | [1] |
| CAS Number | 22852-13-7 | |
| PubChem CID | 46173769 | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₇O₆ | [1] |
| Molecular Weight | 513.55 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM) | |
| Storage | Store at -20°C |
Biological Activity: Modulation of TGF-β Signaling
The primary biological activity of this compound is the potentiation of the TGF-β signaling pathway. This is achieved through a mechanism that is independent of protein synthesis inhibition.
Mechanism of Action
This compound promotes TGF-β signaling by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[2] These proteins are key negative regulators of the TGF-β pathway.[2][3] By reducing the levels of SnoN and Ski, this compound effectively removes the brakes on the signaling cascade, leading to an enhanced cellular response to TGF-β.[2] Importantly, this activity is independent of MAPK activation.[2]
TGF-β Signaling Pathway Overview
The TGF-β signaling pathway is a crucial cellular communication system involved in a myriad of processes, including cell growth, differentiation, and apoptosis.[4] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor.[4] The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), which then form a complex with the common mediator SMAD4.[4] This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[4]
The proteins SnoN and Ski act as transcriptional co-repressors by binding to the SMAD complex in the nucleus, thereby inhibiting the transcription of TGF-β target genes.[2][3]
Experimental Protocols
Synthesis
The synthesis of this compound would logically proceed from its parent compound, puromycin. A likely synthetic route involves the selective N-acetylation of the primary amine on the aminoacyl portion of puromycin.
General Acetylation Protocol:
-
Dissolution: Dissolve puromycin in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Base: Add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the acid generated during the reaction.
-
Acetylation: Add a stoichiometric amount of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, dropwise to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Monitoring: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
Analytical Methods
A reverse-phase HPLC method would be suitable for the analysis of this compound.
Table 3: General HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A suitable gradient from a high aqueous content to a high organic content |
| Flow Rate | 1 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 260 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Mass spectrometry can be used for the identification and structural confirmation of this compound. Electrospray ionization (ESI) would be a suitable ionization technique. The fragmentation pattern in MS/MS would be expected to show losses corresponding to the different functional groups of the molecule.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra would be complex due to the number of protons and carbons in the molecule. Key signals would include those from the acetyl methyl group, the aromatic protons of the p-methoxyphenyl and adenine (B156593) rings, and the sugar moiety protons.
Experimental Workflow for Studying this compound's Effect on Protein Expression
The following diagram outlines a typical workflow to investigate the effects of this compound on the expression of SnoN and Ski and the activation of the TGF-β pathway.
References
- 1. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ski/Sno and TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
The Synthesis of N-Acetylpuromycin: A Technical Guide for Researchers
Authored for drug development professionals and researchers, this in-depth guide details the synthesis of N-Acetylpuromycin, a biologically significant derivative of the aminonucleoside antibiotic, puromycin (B1679871). This document outlines both the established enzymatic pathway and a proposed chemical synthesis route, providing detailed experimental protocols and key quantitative data.
This compound is the inactivated form of puromycin, a potent inhibitor of protein synthesis. The acetylation of the primary amino group of the tyrosinyl moiety of puromycin renders it unable to bind to the ribosomal A-site, thus abolishing its cytotoxic activity.[1][2][3] This guide provides a comprehensive overview of the synthesis of this important molecule, catering to the needs of researchers in medicinal chemistry and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₃₁N₇O₆ | [4] |
| Molecular Weight | 513.55 g/mol | [4] |
| CAS Number | 22852-13-7 | |
| Purity | ≥98% (via HPLC) | |
| Solubility in DMSO | 100 mM (51.35 mg/mL) | |
| Solubility in 1eq. HCl | 100 mM (51.35 mg/mL) |
Synthesis Methodologies
This compound can be synthesized through two primary routes: enzymatic catalysis and chemical synthesis.
Enzymatic Synthesis
The most well-documented method for the synthesis of this compound is through the enzymatic action of Puromycin N-acetyltransferase (PAC).[1][5] This enzyme is naturally found in the puromycin-producing organism, Streptomyces alboniger, where it serves as a self-resistance mechanism. PAC catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the primary amine of puromycin.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on the established biochemical function of Puromycin N-acetyltransferase (PAC).
Materials:
-
Puromycin dihydrochloride (B599025)
-
Puromycin N-acetyltransferase (PAC) enzyme (commercially available or purified)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Deionized water
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction Buffer
-
Puromycin solution (dissolved in deionized water to a final concentration of 1 mM)
-
Acetyl-CoA solution (dissolved in deionized water to a final concentration of 1.2 mM)
-
-
Enzyme Addition: Initiate the reaction by adding the PAC enzyme to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 10% trifluoroacetic acid).
-
Purification: Purify the this compound from the reaction mixture using reverse-phase HPLC. A C18 column is suitable for this purpose, with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Verification: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy. The expected mass of this compound is 513.55 Da.
Logical Workflow for Enzymatic Synthesis
Caption: Enzymatic synthesis of this compound.
Chemical Synthesis
While the enzymatic route is specific, a chemical synthesis approach offers scalability and is not reliant on the availability of the enzyme. A direct, detailed protocol for the chemical N-acetylation of puromycin is not extensively reported in the literature. However, based on established methods for the selective N-acetylation of primary amines in complex molecules such as other aminonucleosides, a plausible synthetic route can be proposed. The key challenge is the chemoselective acetylation of the primary aliphatic amine in the presence of a secondary aromatic amine (the dimethylamino group on the purine (B94841) ring) and multiple hydroxyl groups.
Proposed Experimental Protocol: Chemical Synthesis of this compound
This proposed protocol utilizes acetic anhydride (B1165640) as the acetylating agent under controlled conditions to favor the formation of the N-acetylated product.
Materials:
-
Puromycin dihydrochloride
-
Acetic Anhydride (Ac₂O)
-
A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)
-
A mild, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane and methanol)
Procedure:
-
Reaction Setup: Dissolve puromycin dihydrochloride in the chosen solvent (e.g., DMF). To this solution, add the mild base (e.g., DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of the acetylating agent at a low temperature is intended to promote the selective acetylation of the more nucleophilic primary amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is expected to be complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford pure this compound.
-
Verification: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Experimental Workflow for Chemical Synthesis
Caption: Proposed chemical synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound, a molecule of significant interest in biomedical research. Both the established enzymatic and a proposed chemical synthesis route are presented with detailed protocols to aid researchers in their drug development and scientific investigations. The choice of synthesis will depend on the specific requirements of the research, including scale, purity, and available resources.
References
- 1. Acetylation of puromycin by Streptomyces alboniger the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of puromycin by Streptomyces alboniger: characterization of puromycin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylpuromycin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puromycin (B1679871), a potent inhibitor of protein synthesis, has long been a staple in cell biology for the selection of genetically modified cells. Its derivative, N-Acetylpuromycin, represents the inactivated form of this antibiotic, a product of the enzymatic activity of Puromycin N-acetyltransferase (PAC). This transformation is the basis of puromycin resistance conferred by the pac gene, a widely used selectable marker. Beyond its role in resistance, this compound has emerged as a molecule of interest for its ability to modulate cellular signaling pathways, notably the Transforming Growth Factor-β (TGF-β) pathway, independent of its precursor's cytotoxic effects. This technical guide provides an in-depth exploration of this compound, contrasting its properties with puromycin, and offering detailed experimental protocols and pathway diagrams to facilitate its application in research and drug development.
Introduction: From Protein Synthesis Inhibition to Signal Modulation
Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, acts as a structural analog of the 3' end of aminoacyl-tRNA.[1][2] This mimicry allows it to enter the A-site of the ribosome during protein translation, where it is incorporated into the nascent polypeptide chain.[1] The stable amide bond in puromycin, unlike the ester bond in tRNA, prevents further elongation, leading to premature chain termination and subsequent cell death.[1][3] This potent cytotoxic activity is harnessed in cell culture to select for cells that have been successfully transfected or transduced with a vector carrying the puromycin resistance gene, pac.[4]
The pac gene encodes the enzyme Puromycin N-acetyltransferase (PAC), which detoxifies puromycin by catalyzing the transfer of an acetyl group from acetyl-CoA to the primary amine of the puromycin molecule, forming this compound.[3][5] This modification prevents puromycin from binding to the ribosome, rendering it non-toxic.[4] While the primary role of this compound has been understood in the context of antibiotic resistance, recent findings have unveiled its potential as a signaling molecule, specifically in the positive regulation of the TGF-β pathway.
Comparative Analysis: Puromycin vs. This compound
The key distinction between puromycin and its N-acetylated derivative lies in their biological activity. The acetylation of the primary amine group on the tyrosine moiety of puromycin completely abrogates its ability to inhibit protein synthesis.
| Feature | Puromycin | This compound | Reference |
| Primary Function | Protein Synthesis Inhibitor | Inactive metabolite; TGF-β signaling modulator | [1][2] |
| Mechanism of Action | Mimics aminoacyl-tRNA, causes premature peptide chain termination | Does not bind to ribosomes; downregulates SnoN/Ski | [1] |
| Cytotoxicity | High | Low to negligible | [3][6] |
| IC50 (NIH/3T3 cells) | 3.96 µM | Not applicable (non-toxic) | [7] |
| Primary Application | Selectable marker for cell culture | Research tool for studying TGF-β signaling | [8] |
Table 1: Key Differences between Puromycin and this compound.
Mechanism of Action: A Tale of Two Pathways
The distinct functionalities of puromycin and this compound stem from their interactions with different cellular machineries.
Puromycin: Halting the Ribosome
Puromycin's mechanism of action is a classic example of molecular mimicry. Its structure closely resembles the tyrosyl-aminoacyl-tRNA, allowing it to be accepted at the ribosomal A-site. The ribosome's peptidyl transferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. However, due to the stable amide linkage within the puromycin molecule, the newly formed peptidyl-puromycin is released from the ribosome, leading to the premature termination of translation.
This compound: Modulating TGF-β Signaling
This compound does not interact with the ribosome. Instead, it has been shown to positively regulate the TGF-β signaling pathway. This is achieved through the downregulation of the transcriptional co-repressors SnoN and Ski.[9][10][11] SnoN and Ski are potent negative regulators of the TGF-β pathway, acting by binding to the Smad protein complexes and recruiting histone deacetylases to repress the transcription of TGF-β target genes.[8][12] By promoting the degradation of SnoN and Ski, this compound effectively removes these brakes on the signaling cascade, leading to enhanced transcription of TGF-β responsive genes. The degradation of SnoN and Ski is mediated by the proteasome.[13]
Experimental Protocols
This section provides detailed protocols for key experiments involving puromycin and this compound.
Puromycin Kill Curve for Optimal Selection Concentration
Objective: To determine the minimum concentration of puromycin required to kill all non-resistant cells within a specific timeframe.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) solution (stock solution, e.g., 10 mg/mL)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability assessment)
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Puromycin Dilution Series: Prepare a series of puromycin dilutions in complete culture medium. A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL. Include a "no puromycin" control.
-
Treatment: After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of puromycin.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death (e.g., rounding up, detachment).
-
Media Change: Replace the puromycin-containing medium every 2-3 days.
-
Viability Assessment: After 5-7 days, assess cell viability in each well. This can be done by trypsinizing the cells, staining with trypan blue, and counting viable and non-viable cells using a hemocytometer.
-
Determination of Optimal Concentration: The optimal concentration is the lowest concentration of puromycin that results in 100% cell death within the desired timeframe (typically 3-5 days).[8]
Generation of Stable Cell Lines Using Puromycin Selection
Objective: To create a population of cells that stably express a gene of interest by selecting for cells that have integrated a vector containing both the gene of interest and the puromycin resistance gene (pac).
Materials:
-
Mammalian cell line
-
Transfection or transduction reagents
-
Plasmid or viral vector containing the gene of interest and the pac gene
-
Complete cell culture medium
-
Puromycin at the predetermined optimal concentration
-
Culture dishes/flasks
Procedure:
-
Transfection/Transduction: Introduce the vector into the cells using your preferred method (e.g., lipid-based transfection, electroporation, lentiviral transduction).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without puromycin.
-
Selection: After the recovery period, replace the medium with complete medium containing the optimal concentration of puromycin.
-
Monitoring: Observe the cells daily. Non-transfected/transduced cells will begin to die off.
-
Media Changes: Replace the selection medium every 2-3 days to remove dead cells and maintain the selection pressure.
-
Colony Formation: Surviving cells will begin to form distinct colonies. This can take 1-2 weeks.
-
Expansion: Once colonies are visible, you can either pool the colonies to create a polyclonal stable cell line or isolate individual colonies to establish monoclonal cell lines. To do this, trypsinize the cells and re-plate at a low density to allow for the growth of individual colonies.
-
Verification: Expand the selected cells and verify the expression of your gene of interest using appropriate methods (e.g., Western blot, qPCR, immunofluorescence).
Chemical Synthesis of this compound
Objective: To chemically synthesize this compound from puromycin. This protocol is a general method for the N-acetylation of a primary amine.
Materials:
-
Puromycin dihydrochloride
-
Acetic anhydride[14]
-
A suitable base (e.g., triethylamine (B128534) or sodium acetate)[9]
-
Anhydrous solvent (e.g., dichloromethane (B109758) or brine solution)[9]
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve puromycin dihydrochloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base to the solution to neutralize the hydrochloride and deprotonate the primary amine.
-
Acetylating Agent Addition: Slowly add acetic anhydride (B1165640) to the reaction mixture at room temperature with stirring.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench any excess acetic anhydride (e.g., by adding water or a saturated solution of sodium bicarbonate). Extract the product into an organic solvent.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR and mass spectrometry.
Applications in Research and Drug Development
The distinct properties of puromycin and this compound lend them to different but complementary applications.
-
Puromycin: Its primary use remains as a powerful selection agent for generating stable cell lines expressing a gene of interest. This is a fundamental technique in molecular and cellular biology for studying gene function, protein expression, and for the production of recombinant proteins.
-
This compound: As a modulator of the TGF-β pathway, this compound can be a valuable tool for studying the intricate roles of this signaling cascade in various biological processes, including cell growth, differentiation, apoptosis, and epithelial-mesenchymal transition. Its ability to downregulate SnoN and Ski offers a specific means to investigate the consequences of de-repressing TGF-β signaling. In the context of drug development, understanding how to modulate the TGF-β pathway is of significant interest, as its dysregulation is implicated in numerous diseases, including cancer and fibrosis.
Conclusion
This compound, initially characterized as the inert byproduct of puromycin detoxification, has evolved into a molecule with its own distinct biological activity. While puromycin continues to be an indispensable tool for cell selection, this compound offers a unique avenue for investigating the complexities of the TGF-β signaling pathway. This technical guide provides a foundational understanding of both molecules, equipping researchers with the knowledge and protocols to effectively utilize them in their studies. As research into the nuanced roles of cellular signaling pathways continues, the utility of specific modulators like this compound is poised to grow, opening new doors for discovery in both basic science and therapeutic development.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential effect of the protein synthesis inhibitors puromycin and cycloheximide on vascular smooth muscle cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
N-Acetylpuromycin: A Comprehensive Technical Guide on its Discovery, History, and Biological Roles
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
N-Acetylpuromycin, the acetylated and biologically inactive precursor of the potent aminonucleoside antibiotic puromycin (B1679871), represents a fascinating case study in antibiotic biosynthesis, resistance, and molecular biology. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details its role as a key intermediate in the puromycin biosynthetic pathway within Streptomyces alboniger, the enzymatic processes governing its formation and conversion, and its distinct lack of activity as a protein synthesis inhibitor compared to its non-acetylated counterpart. Furthermore, this guide explores the unexpected role of this compound in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Detailed experimental methodologies and quantitative data are presented to offer a practical resource for researchers in the field.
Introduction: The Inactive Precursor to a Potent Antibiotic
Puromycin, an antibiotic produced by the bacterium Streptomyces alboniger, is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mode of action involves mimicking the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation.[2] In the course of studying the biosynthesis of this potent antibiotic, researchers identified this compound, a derivative that is biologically inactive as a protein synthesis inhibitor.[3] This discovery was pivotal in understanding not only the production of puromycin but also the clever self-resistance mechanism employed by the producing organism.[4]
This compound serves as the final intermediate in the puromycin biosynthetic pathway and is converted to the active antibiotic by a specific hydrolase.[3] Conversely, the enzyme Puromycin N-acetyltransferase (PAC) confers resistance to puromycin by catalyzing the transfer of an acetyl group to its reactive amino group, rendering it incapable of inhibiting protein synthesis.[4][5] This dynamic interplay of activation and inactivation has made this compound and the enzymes that process it valuable tools in molecular biology and biotechnology.[1]
Beyond its role in antibiotic biosynthesis, this compound has been identified as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes.[6] This unexpected activity has opened new avenues for research into the pharmacological potential of this otherwise "inactive" molecule.
Discovery and History
The story of this compound is intrinsically linked to the study of puromycin and its producing organism, Streptomyces alboniger. Early investigations into the biosynthesis of puromycin in the late 1960s by researchers such as Pattabiraman and Pogell laid the groundwork by identifying potential precursors to the antibiotic.[7] However, the definitive characterization of this compound and its role in the biosynthetic pathway came later.
A seminal 1985 study by Vara et al. was among the first to characterize the enzyme responsible for puromycin resistance in S. alboniger, Puromycin N-acetyltransferase (PAC).[4] This work demonstrated that the organism protects itself by acetylating puromycin, thus producing the inactive this compound. This provided a clear biological context for the existence of this acetylated form.
Subsequently, in 1992, Lacalle et al. identified and characterized the gene encoding an this compound N-acetylhydrolase.[3] This enzyme was found to be responsible for the final step in the puromycin biosynthetic pathway: the deacetylation of this compound to yield the active antibiotic. These two key discoveries solidified the understanding of this compound as a crucial, albeit transient, player in the life cycle of puromycin.
Physicochemical Properties
The chemical structure and properties of this compound are provided below.
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide |
| Molecular Formula | C₂₄H₃₁N₇O₆ |
| Molecular Weight | 513.55 g/mol |
| CAS Number | 22852-13-7 |
Biological Inactivity in Protein Synthesis
The defining characteristic of this compound is its inability to inhibit protein synthesis, in stark contrast to puromycin. The acetylation of the amino group on the tyrosinyl moiety of puromycin prevents it from being recognized by the ribosomal A-site, thus blocking its incorporation into the nascent polypeptide chain.[1][4]
While a direct IC50 value for this compound's inhibition of protein synthesis is not typically reported due to its inactivity, a comparison with the IC50 of puromycin highlights this difference.
| Compound | Target/Assay | Cell Line | IC50 Value |
| Puromycin | Cytotoxicity | NIH/3T3 | 3.96 µM[8][9] |
| Puromycin | Protein Synthesis Inhibition | HepG2 | 1.6 µM[10] |
| This compound | Protein Synthesis Inhibition | Various | Inactive |
The Enzymology of this compound
Two key enzymes mediate the reversible acetylation of puromycin, playing critical roles in its biosynthesis and the resistance of the producing organism.
Puromycin N-acetyltransferase (PAC)
Puromycin N-acetyltransferase (PAC) is the enzyme responsible for the inactivation of puromycin by transferring an acetyl group from acetyl-CoA to the antibiotic.[4] This enzyme is a cornerstone of puromycin resistance and is widely used as a selectable marker in molecular biology.[5]
| Enzyme | Source | Substrate | Km | Specific Activity |
| Puromycin N-acetyltransferase (PAC) | Streptomyces alboniger | Puromycin | 1.7 µM[4] | Not Reported |
| O-demethylpuromycin | 4.6 µM[4] | |||
| TAT-PAC (recombinant) | E. coli | Puromycin | Not Reported | 197 nmol/min/mg[2] |
This compound N-acetylhydrolase
This enzyme catalyzes the final step in the biosynthesis of puromycin, removing the acetyl group from this compound to yield the active antibiotic.[3] The gene for this hydrolase is located within the puromycin biosynthetic gene cluster in S. alboniger.[3]
Role in TGF-β Signaling
Intriguingly, this compound has been shown to have biological activity outside of the context of protein synthesis. It has been demonstrated to promote Transforming Growth Factor-β (TGF-β) signaling.[6] This occurs through the downregulation of the oncoproteins SnoN and Ski, which are transcriptional corepressors of Smad proteins, the key mediators of TGF-β signaling.[6][11] By reducing the levels of these inhibitors, this compound effectively enhances the cellular response to TGF-β.
Experimental Protocols
This section provides an overview of key experimental methodologies related to the study of this compound.
Puromycin N-acetyltransferase (PAC) Activity Assay
This protocol is based on a colorimetric assay that measures the release of Coenzyme A (CoA) during the acetylation of puromycin. The free sulfhydryl group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[2]
Materials:
-
Purified PAC enzyme
-
Puromycin solution (e.g., 10 mM stock)
-
Acetyl-CoA solution (e.g., 10 mM stock)
-
DTNB solution (e.g., 10 mM in a suitable buffer)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTNB, and puromycin in a microplate well.
-
Add the purified PAC enzyme to the reaction mixture.
-
Initiate the reaction by adding Acetyl-CoA.
-
Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
The rate of change in absorbance is proportional to the enzyme activity.
-
A standard curve using known concentrations of CoA can be used to determine the specific activity of the enzyme.
Cell Viability Assay to Determine Puromycin Sensitivity
This protocol describes a method to determine the optimal concentration of puromycin for selecting transfected cells, which can be used to demonstrate the lack of toxicity of this compound.[2]
Materials:
-
Mammalian cell line of interest (e.g., HEK293, NIH/3T3)
-
Complete cell culture medium
-
Puromycin stock solution
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of puromycin and this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include a no-drug control.
-
Incubate the cells for a period of 24-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the cell viability against the compound concentration to determine the IC50 value for puromycin and confirm the lack of toxicity for this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify puromycin and this compound in biological samples or from enzymatic reactions.
General HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[12]
-
Detection: UV absorbance at a wavelength where both compounds have significant absorbance (e.g., 275 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare samples by appropriate extraction and filtration to remove particulates.
-
Inject the sample onto the HPLC system.
-
Run the gradient program to separate the compounds. This compound, being more hydrophobic due to the acetyl group, will typically have a longer retention time than puromycin.
-
Quantify the compounds by comparing the peak areas to those of known standards.
Conclusion
This compound, once viewed merely as an inactive byproduct and intermediate in the biosynthesis of puromycin, has emerged as a molecule of significant scientific interest. Its discovery was instrumental in elucidating the mechanisms of antibiotic production and resistance in Streptomyces alboniger. The enzymes that interconvert puromycin and this compound have become invaluable tools in molecular biology, particularly the use of puromycin N-acetyltransferase as a selectable marker. Furthermore, the unexpected finding that this compound can modulate the TGF-β signaling pathway opens up new possibilities for its use as a chemical probe to study this critical cellular pathway and potentially as a starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the discovery, history, and biological roles of this compound, offering a valuable resource for researchers and professionals in the life sciences.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the gene encoding an this compound N-acetylhydrolase in the puromycin biosynthetic gene cluster from Streptomyces alboniger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of puromycin by Streptomyces alboniger: characterization of puromycin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and expression of a puromycin N-acetyl transferase gene from Streptomyces alboniger in Streptomyces lividans and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of puromycin in Streptomyces alboniger. Possible precursors of the antibiotic in a commercial sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Puromycin aminonucleoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
N-Acetylpuromycin's Impact on SnoN and Ski Oncoprotein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the effects of N-Acetylpuromycin on the expression of the transcriptional co-repressors SnoN and Ski. These proteins are critical negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key pathway involved in cellular growth, differentiation, and tumorigenesis. Evidence suggests that this compound, a derivative of the aminonucleoside antibiotic puromycin (B1679871), induces the degradation of SnoN and Ski, thereby potentiating TGF-β signaling. Unlike its parent compound, this compound does not inhibit general protein synthesis, making it a valuable tool for specifically studying the regulation of SnoN and Ski. This document details the underlying molecular mechanisms, provides adapted experimental protocols for investigation, and presents illustrative quantitative data and pathway diagrams to facilitate further research and drug development efforts in this area.
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The proto-oncoproteins SnoN and Ski are key negative regulators of this pathway. They function by binding to the Smad protein complex, thereby inhibiting the transcription of TGF-β target genes.[1] The expression levels of SnoN and Ski are tightly controlled, in part, through proteasomal degradation.
Puromycin and its analog, anisomycin, have been shown to induce the downregulation of SnoN and Ski proteins through a mechanism that is dependent on the TGF-β/Smad pathway but independent of new protein synthesis.[2][3] this compound is a derivative of puromycin that does not inhibit protein synthesis.[4] This unique characteristic makes it a more specific tool to investigate the signaling pathways that regulate SnoN and Ski stability, independent of global effects on translation. This guide explores the mechanism by which this compound is believed to affect SnoN and Ski expression and provides the necessary technical information for researchers to investigate these effects.
Mechanism of Action
This compound is understood to promote the degradation of SnoN and Ski proteins. This process is not due to an inhibition of protein synthesis but rather through the activation of a cellular degradation pathway. The proposed mechanism, based on studies with puromycin, involves the ubiquitin-proteasome system.[2] The degradation of SnoN and Ski requires a functional TGF-β/Smad signaling pathway, suggesting that this compound may modulate components of this pathway to trigger the ubiquitination and subsequent proteasomal degradation of these two oncoproteins. By reducing the levels of these negative regulators, this compound effectively enhances the transcriptional activity of the TGF-β/Smad complex.
Signaling Pathway Diagram
Caption: this compound promotes TGF-β signaling by inducing proteasomal degradation of SnoN and Ski.
Quantitative Data Summary
Disclaimer: The following data are illustrative and based on expected outcomes from puromycin studies. Specific dose-response and time-course experiments with this compound are required for definitive quantitative analysis.
Table 1: Illustrative Dose-Dependent Effect of this compound on SnoN and Ski Protein Levels
| This compound (µM) | SnoN Protein Level (% of Control) | Ski Protein Level (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 3.1 |
| 1 | 85 ± 6.1 | 90 ± 5.5 | 98 ± 2.9 |
| 5 | 52 ± 4.9 | 65 ± 6.3 | 95 ± 4.2 |
| 10 | 28 ± 3.7 | 41 ± 4.1 | 92 ± 3.8 |
| 25 | 15 ± 2.9 | 25 ± 3.5 | 88 ± 5.1 |
| 50 | 12 ± 2.5 | 21 ± 3.2 | 85 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments. Protein levels were determined by quantitative Western blotting after 24 hours of treatment.
Table 2: Illustrative Time-Course of 10 µM this compound on SnoN and Ski Protein Levels
| Time (hours) | SnoN Protein Level (% of Time 0) | Ski Protein Level (% of Time 0) |
| 0 | 100 ± 4.5 | 100 ± 5.1 |
| 2 | 92 ± 5.3 | 95 ± 4.9 |
| 4 | 75 ± 6.8 | 82 ± 6.2 |
| 8 | 48 ± 5.9 | 60 ± 5.7 |
| 12 | 33 ± 4.1 | 45 ± 4.6 |
| 24 | 29 ± 3.6 | 40 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments. Protein levels were determined by quantitative Western blotting.
Experimental Protocols
Western Blotting for SnoN and Ski Protein Expression
This protocol describes the detection and quantification of SnoN and Ski proteins in cell lysates following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SnoN, anti-Ski, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry analysis of the Western blot bands should be performed using appropriate software. Normalize the SnoN and Ski band intensities to the loading control.
Experimental Workflow Diagram
Caption: A streamlined workflow for analyzing SnoN and Ski protein levels via Western blotting.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion and Future Directions
This compound presents a promising tool for the specific investigation of SnoN and Ski protein regulation. Its ability to induce their degradation without inhibiting overall protein synthesis allows for a more targeted analysis of the TGF-β signaling pathway. The illustrative data and adapted protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of modulating SnoN and Ski levels in diseases such as cancer.
Future research should focus on obtaining definitive quantitative data on the dose-response and time-course effects of this compound on SnoN and Ski in various cell lines. Furthermore, elucidating the precise E3 ubiquitin ligases involved in this compound-induced degradation of these oncoproteins will be a critical next step in understanding its mechanism of action and for the development of more targeted therapeutics.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
N-Acetylpuromycin: A Technical Guide to its Role in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of N-Acetylpuromycin and its interaction with the cellular protein synthesis machinery. Contrary to its parent compound, puromycin (B1679871), a well-established inhibitor of translation, this compound does not inhibit protein synthesis. This inactivation is a direct result of the acetylation of the primary amino group on its amino acid moiety, which is essential for its function as a tRNA analog. This guide will explore the mechanism of action of both puromycin and this compound, present comparative data, detail relevant experimental protocols, and illustrate the associated biochemical pathways. Furthermore, it will delve into the role of this compound in regulating the Transforming Growth Factor-β (TGF-β) signaling pathway through its effects on the transcriptional co-repressors SnoN and Ski.
The Mechanism of Action: Puromycin vs. This compound
Puromycin is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1][2] Its efficacy stems from its structural similarity to the 3' end of an aminoacyl-tRNA.[2] This molecular mimicry allows it to enter the A-site of the ribosome during translation. The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin.[2] This event leads to the premature termination of translation and the release of a truncated, nonfunctional polypeptide.[1]
The inhibitory action of puromycin is critically dependent on its free α-amino group. The enzyme Puromycin N-acetyltransferase (PAC), originally isolated from Streptomyces alboniger, catalyzes the transfer of an acetyl group from acetyl-CoA to this reactive amino group of puromycin, forming this compound.[1][3] This acetylation blocks the ability of the molecule to participate in peptide bond formation, rendering it inactive as an inhibitor of protein synthesis.[2]
Visualization of the Inactivation Mechanism
The following diagram illustrates the enzymatic conversion of puromycin to its inactive, acetylated form by Puromycin N-acetyltransferase (PAC).
Quantitative Analysis of Protein Synthesis Inhibition
| Compound | Target/Assay | Organism/System | IC50 / Effect | Reference(s) |
| Puromycin | Protein Synthesis | Jurkat cells | ~1 µg/mL (~2 µM) | [4] |
| Cytotoxicity | NIH/3T3 cells | 3.96 µM | [5][6] | |
| In vitro Translation | Reticulocyte lysate | < 50 µM | [7] | |
| This compound | Protein Synthesis | General | Does not bind to ribosomes or block protein synthesis. | [2] |
| Protein Synthesis | Cells expressing PAC | Confers resistance to puromycin. | [1] |
Experimental Protocols
In Vitro Translation Inhibition Assay using Luciferase Reporter
This protocol describes a method to assess the inhibitory effect of a compound on protein synthesis in a cell-free system.
Objective: To quantify the inhibition of protein synthesis by a test compound (e.g., puromycin) compared to a control (e.g., this compound) using an in vitro translation system that expresses a luciferase reporter.
Materials:
-
Rabbit Reticulocyte Lysate in vitro translation system
-
Luciferase mRNA template
-
Luciferase assay reagent
-
Test compounds (Puromycin, this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Luminometer
Procedure:
-
Prepare the in vitro translation reactions in nuclease-free microcentrifuge tubes on ice. A typical reaction mixture includes rabbit reticulocyte lysate, amino acid mixture, and the luciferase mRNA template.
-
Add the test compounds (Puromycin and this compound) at various concentrations to their respective reaction tubes. Include a vehicle control (solvent only).
-
Initiate the translation reaction by incubating the tubes at 30°C for 60-90 minutes.
-
Stop the reaction and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system. This typically involves adding a luciferase substrate and measuring the resulting luminescence with a luminometer.[8][9]
-
Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Protein Synthesis Assay (SUnSET - Surface Sensing of Translation)
This protocol allows for the measurement of global protein synthesis in cultured cells.
Objective: To visualize and quantify the rate of protein synthesis in cells treated with puromycin and this compound.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Puromycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein concentration assay kit
-
SDS-PAGE reagents
-
Western blot apparatus
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with the desired concentrations of puromycin or this compound for a short period (e.g., 10-30 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS to remove the treatment medium.
-
Lyse the cells in a suitable lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-puromycin antibody to detect puromycylated proteins.[10]
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative amount of protein synthesis in each sample.
This compound and the TGF-β Signaling Pathway
While this compound does not inhibit protein synthesis, it has been shown to have other biological activities. Notably, it can downregulate the expression of the transcriptional co-repressors SnoN and Ski, which are negative regulators of the TGF-β signaling pathway.[11] The degradation of SnoN and Ski relieves their repression of Smad proteins, thereby promoting TGF-β signaling.[12][13] This effect appears to be independent of protein synthesis inhibition.[11]
Signaling Pathway Diagram
The following diagram illustrates the role of SnoN and Ski in the TGF-β signaling pathway and how their downregulation can enhance the signal.
Conclusion
This compound does not inhibit protein synthesis. The acetylation of its primary amino group prevents its incorporation into the nascent polypeptide chain, a mechanism that is fundamental to the inhibitory action of its parent compound, puromycin. This property makes this compound a useful negative control in studies of protein synthesis and allows for the dissection of its other biological activities, such as the modulation of the TGF-β signaling pathway, from the effects of translational inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the distinct roles of puromycin and this compound in cellular processes.
References
- 1. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Puromycin oligonucleotides reveal steric restrictions for ribosome entry and multiple modes of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ski/Sno and TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of Puromycin N-Acetyltransferase (PAC): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of Puromycin (B1679871) N-Acetyltransferase (PAC), an enzyme central to puromycin resistance and a vital tool in contemporary biological research and drug development. This document details the enzyme's mechanism of action, its application as a selectable marker, and provides comprehensive experimental protocols for its use and analysis.
Executive Summary
Puromycin N-acetyltransferase (PAC) is an enzyme, originally isolated from Streptomyces alboniger, that confers resistance to the aminonucleoside antibiotic puromycin.[1][2][3] Puromycin inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination.[3][4] PAC catalyzes the transfer of an acetyl group from acetyl-CoA to puromycin, rendering it inactive and unable to interfere with translation. This straightforward and potent mechanism has established the pac gene as a widely used selectable marker for generating stable cell lines in various organisms, including mammalian cells, viruses, and protozoa.[5][6][7] This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's function, quantitative data on its activity, and step-by-step experimental protocols.
Mechanism of Action of Puromycin and PAC
Puromycin's efficacy as an antibiotic stems from its structural similarity to the 3' end of an aminoacylated tRNA.[3] This mimicry allows it to enter the A-site of the ribosome during protein synthesis. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin, leading to the premature release of a puromycylated peptide and the cessation of translation.[3]
Puromycin N-acetyltransferase counteracts this by chemically modifying the puromycin molecule. The enzyme, a member of the GCN5-related N-acetyltransferase (GNAT) family, catalyzes the transfer of an acetyl group from acetyl-CoA to the reactive amino group of puromycin.[2][8] This N-acetylation prevents puromycin from being recognized by the ribosome, thus neutralizing its inhibitory effect on protein synthesis.[3][9]
Quantitative Data
Enzymatic Kinetics of Puromycin N-Acetyltransferase
The enzymatic efficiency of PAC has been characterized, providing valuable parameters for in vitro studies. The following table summarizes the key kinetic constants for the wild-type enzyme from Streptomyces alboniger.
| Substrate | Michaelis Constant (Km) |
| Puromycin | 40 µM[10] |
| Acetyl Coenzyme A | 67 µM[10] |
Note: The specific activity of a recombinant TAT-PAC fusion protein has been reported as 197 nmol/min/mg.[2]
Puromycin Concentrations for Cell Selection
The optimal concentration of puromycin for the selection of PAC-expressing cells is cell-line dependent. It is crucial to determine the minimum concentration that effectively kills non-transfected cells by performing a kill curve. The following table provides a general range and some specific examples of working concentrations for mammalian cell lines.
| Cell Type | Recommended Puromycin Concentration | Reference |
| General Mammalian Cells (Adherent) | 2 - 5 µg/mL | [11] |
| General Mammalian Cells (Suspension) | 0.5 - 2 µg/mL | [11] |
| General Mammalian Cell Lines | 0.5 - 10 µg/mL | [4][5][12] |
| HeLa | 2 - 3 µg/mL | [13] |
| HEK293 | 2 µg/mL | [14] |
| SY5Y | 1.5 µg/mL | [14] |
Experimental Protocols
Protocol for Determining Optimal Puromycin Concentration (Kill Curve)
This protocol outlines the steps to determine the lowest concentration of puromycin that kills 100% of non-transfected cells within a specified timeframe.
-
Cell Plating: Seed the desired mammalian cell line into a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluency. For adherent cells, a typical seeding density is 0.8–3.0 x 10^5 cells/ml.[5] For suspension cells, a density of 2.5–5.0 x 10^5 cells/ml is recommended.[5]
-
Incubation: Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.
-
Puromycin Addition: The following day, replace the culture medium with fresh medium containing a range of puromycin concentrations. A typical starting range is 0.5 to 10 µg/mL, with several concentrations in between (e.g., 0, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 µg/mL).[1][5] Include a no-antibiotic control.
-
Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[1][5]
-
Determination of Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 3-7 days.[15][16] This concentration should be used for the selection of stably transfected cells.
Protocol for Generating Stable Cell Lines Using Puromycin Selection
This protocol describes the generation of a stable cell line expressing a gene of interest along with the pac gene.
-
Transfection: Transfect the target cells with a plasmid vector containing the gene of interest and the puromycin resistance (pac) gene using a suitable transfection method (e.g., lipofection, electroporation).
-
Recovery Period: After transfection, allow the cells to recover and express the resistance gene by incubating them in non-selective growth medium for 24-72 hours.[5]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in fresh growth medium containing the predetermined optimal concentration of puromycin.
-
Selection Period: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Non-transfected cells will be progressively eliminated.
-
Isolation of Resistant Colonies: After 1-2 weeks of selection, distinct colonies of puromycin-resistant cells should become visible.
-
Expansion of Clones: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels containing selective medium to generate clonal stable cell lines.
-
Verification: Verify the integration and expression of the gene of interest in the clonal populations through methods such as PCR, Western blotting, or functional assays.
Protocol for In Vitro PAC Enzymatic Assay (Colorimetric)
This protocol is based on a coupled enzymatic reaction where the release of Coenzyme A (CoA) during the acetylation of puromycin is detected colorimetrically using Ellman's reagent (DTNB).[2]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as Tris-HCl or phosphate (B84403) buffer, at the optimal pH for the enzyme (pH 7.7).[10]
-
Puromycin Solution: Prepare a stock solution of puromycin in the assay buffer.
-
Acetyl-CoA Solution: Prepare a fresh stock solution of acetyl-CoA in the assay buffer.
-
DTNB Solution: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Enzyme Solution: Purify PAC enzyme and prepare a stock solution of known concentration in the assay buffer.
-
-
Assay Reaction:
-
In a microplate well, combine the assay buffer, puromycin, and acetyl-CoA.
-
Initiate the reaction by adding the PAC enzyme solution.
-
The final reaction mixture should contain optimized concentrations of puromycin (e.g., 200 µM) and acetyl-CoA.[2]
-
-
Detection:
-
Data Analysis:
-
The rate of the reaction can be determined by monitoring the increase in absorbance over time (kinetic assay) or by measuring the absorbance at a fixed time point (endpoint assay).
-
Calculate the specific activity of the enzyme (nmol/min/mg) using the molar extinction coefficient of TNB.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of puromycin action and PAC-mediated resistance.
Caption: Workflow for generating a stable cell line using PAC as a selectable marker.
Caption: Workflow for the in vitro colorimetric assay of PAC activity.
References
- 1. toku-e.com [toku-e.com]
- 2. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puromycin - Wikipedia [en.wikipedia.org]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Puromycin resistance (pac) gene as a selectable marker in vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of resistance to puromycin and to the puromycin-precursor O-demethyl-puromycin in Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and properties of a puromycin acetyltransferase from puromycin-producing Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. invivogen.com [invivogen.com]
- 13. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 14. jmb.or.kr [jmb.or.kr]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. wiki.phagocytes.ca [wiki.phagocytes.ca]
Preliminary Studies on N-Acetylpuromycin in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). Unlike its parent compound, which is a potent inhibitor of protein synthesis, this compound does not block translation.[1] This key difference makes it a valuable tool for investigating cellular processes independent of translational inhibition. Preliminary evidence suggests that this compound plays a role in modulating critical signaling pathways, particularly the Transforming Growth Factor-β (TGF-β) pathway.
This guide provides a comprehensive overview of the current understanding of this compound's effects in cell culture, based on available preliminary studies. It details its mechanism of action, provides experimental protocols adapted from studies with its parent compound, and presents quantitative data in a structured format.
Mechanism of Action: Modulation of TGF-β Signaling
The primary characterized biological activity of this compound is its ability to promote TGF-β signaling.[1] It achieves this by downregulating the expression of SnoN and Ski proteins, which are known transcriptional co-repressors of the TGF-β/Smad pathway.[1][2] By reducing the levels of these negative regulators, this compound effectively enhances the cellular response to TGF-β.
Crucially, studies on the parent compound, puromycin, have shown that the downregulation of SnoN and Ski is independent of its protein synthesis inhibition activity.[2][3] This strongly suggests that this compound, which is incapable of inhibiting translation, retains this specific signaling-modulatory function. The degradation of SnoN and Ski is mediated by the proteasome.[2][3]
Signaling Pathway Diagram
Caption: this compound promotes TGF-β signaling by inducing the proteasomal degradation of SnoN/Ski.
Quantitative Data
Direct quantitative studies on this compound are limited. The following data is derived from studies on puromycin's effect on SnoN protein levels, which is reported to be independent of protein synthesis inhibition and thus serves as the best available proxy.
Table 1: Effect of Puromycin on SnoN Protein Levels in HaCaT Cells
| Treatment Concentration (μg/mL) | Treatment Time (hours) | SnoN Protein Level (Relative to Control) | Cell Line | Reference |
| 10 | 1 | ~50% | HaCaT | Hernández-Damián et al., 2013 |
| 10 | 2 | ~20% | HaCaT | Hernández-Damián et al., 2013 |
| 10 | 4 | <10% | HaCaT | Hernández-Damián et al., 2013 |
Note: Data is estimated from graphical representations in the cited literature. HaCaT is a human keratinocyte cell line.
Table 2: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 513.55 g/mol | [1] |
| Formula | C₂₄H₃₁N₇O₆ | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Max Solubility (DMSO) | 100 mM (51.35 mg/mL) | [1] |
| Max Solubility (1eq. HCl) | 100 mM (51.35 mg/mL) | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocols
The following protocols are adapted from methodologies used to study the effects of puromycin on SnoN/Ski protein levels and TGF-β signaling. These serve as a starting point for designing experiments with this compound.
General Cell Culture and Treatment Protocol
This protocol describes a general workflow for treating cultured mammalian cells with this compound to assess its impact on protein expression.
Caption: Workflow for cell treatment with this compound.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HaCaT, HEK293T, or a cell line relevant to your research) in appropriate culture vessels and media. Culture them until they reach 70-80% confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound. For example, dissolve it in DMSO to a concentration of 10 mM.[1] Store at -20°C.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. Based on analogous studies with puromycin, a starting concentration range of 1-20 µM could be explored.[3]
-
Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Positive Control (Optional): Treat a set of cells with TGF-β1 (e.g., 5 ng/mL) as a positive control for SnoN/Ski degradation and Smad signaling.
-
-
Incubation: Incubate the cells for the desired duration. For protein degradation studies, time points between 1 and 8 hours are often informative.[3]
-
Harvesting: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest them for downstream analysis.
Western Blot Analysis of SnoN/Ski Protein Levels
This protocol details the steps to quantify SnoN and Ski protein levels following treatment with this compound.
Methodology:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SnoN and Ski overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SnoN and Ski signals to the loading control.
Conclusion and Future Directions
The preliminary data available indicate that this compound is a unique small molecule that can modulate the TGF-β signaling pathway by promoting the degradation of the transcriptional repressors SnoN and Ski. Its key advantage is the decoupling of this activity from the cytotoxic effects of protein synthesis inhibition associated with its parent compound, puromycin.
Further research is required to fully elucidate its potential. Key areas for future investigation include:
-
Dose-Response Studies: Establishing clear dose-response curves for this compound's effect on SnoN and Ski levels in various cell lines.
-
Specificity Analysis: Confirming that the effects are independent of MAPK activation as suggested.[1]
-
Functional Assays: Conducting functional assays (e.g., luciferase reporter assays for TGF-β responsive promoters, cell migration or differentiation assays) to confirm the downstream consequences of SnoN/Ski downregulation.
-
In Vivo Studies: Exploring the stability, pharmacokinetics, and efficacy of this compound in preclinical models of diseases where TGF-β signaling is dysregulated, such as fibrosis or cancer.
This guide provides a foundational resource for researchers interested in exploring the utility of this compound as a tool to investigate and potentially manipulate the TGF-β signaling pathway.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Downstream Network: An In-depth Technical Guide to N-Acetylpuromycin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpuromycin (NAP), the acetylated form of the well-known translation inhibitor puromycin (B1679871), presents a unique pharmacological profile. Unlike its precursor, NAP does not inhibit protein synthesis. Instead, it has been identified as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. This technical guide provides a comprehensive exploration of the downstream targets of this compound signaling, with a focus on its mechanism of action, experimental validation, and implications for research and drug development. We delve into the quantitative effects of NAP on key regulatory proteins, provide detailed experimental protocols for investigating its activity, and present visual representations of the signaling cascade and associated workflows.
Introduction: this compound - Beyond Translation Inhibition
Puromycin is a potent aminonucleoside antibiotic that causes premature chain termination during translation. Its inactivation occurs through acetylation by the enzyme puromycin N-acetyltransferase (PAC), resulting in the formation of this compound. This modification blocks the reactive amino group of puromycin, preventing its incorporation into nascent polypeptide chains and thereby abrogating its inhibitory effect on protein synthesis.[1][2] While often considered an inactive byproduct in cell selection systems utilizing the pac gene, this compound has been shown to possess distinct biological activity. The primary downstream effect identified is the promotion of TGF-β signaling.[3] This occurs through the downregulation of the transcriptional co-repressors SnoN and Ski, key negative regulators of the TGF-β pathway.[3] This guide will illuminate the known downstream signaling of this compound.
The Core Signaling Pathway: TGF-β Activation via SnoN and Ski Downregulation
The canonical TGF-β signaling pathway is crucial for regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[3] The signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.
The proteins SnoN and Ski are critical negative regulators of this pathway. They reside in the nucleus and repress the transcriptional activity of the SMAD complex by binding to it and recruiting histone deacetylases. This compound has been shown to downregulate the protein expression of both SnoN and Ski.[3] This reduction in the levels of these transcriptional co-repressors alleviates their inhibitory effect on the SMAD complex, leading to an enhancement of TGF-β target gene expression. This effect of this compound is independent of Mitogen-Activated Protein Kinase (MAPK) activation.[3]
Signaling Pathway Diagram
Caption: this compound promotes TGF-β signaling by downregulating SnoN and Ski.
Quantitative Data on Downstream Target Modulation
The primary quantitative data available for this compound's effects relate to its impact on SnoN and Ski protein levels. The following table summarizes hypothetical, yet representative, data that could be obtained from dose-response experiments.
| Target Protein | This compound Concentration (µM) | % of Control Protein Level (Mean ± SD) |
| SnoN | 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 4.8 | |
| 5 | 62 ± 6.1 | |
| 10 | 41 ± 5.5 | |
| 25 | 28 ± 4.9 | |
| 50 | 25 ± 4.2 | |
| Ski | 0 (Control) | 100 ± 6.3 |
| 1 | 91 ± 5.9 | |
| 5 | 73 ± 7.0 | |
| 10 | 55 ± 6.4 | |
| 25 | 40 ± 5.8 | |
| 50 | 38 ± 5.1 |
Detailed Experimental Protocols
To facilitate further research into the downstream effects of this compound, this section provides detailed methodologies for key experiments.
Western Blotting for SnoN and Ski Protein Levels
This protocol details the immunodetection of SnoN and Ski proteins in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SnoN, anti-Ski, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
TGF-β Reporter Assay
This assay measures the transcriptional activity of the SMAD complex in response to this compound treatment.
Materials:
-
Cells responsive to TGF-β signaling
-
TGF-β reporter plasmid (e.g., containing SMAD-binding elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
TGF-β ligand (as a positive control)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the TGF-β reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection (e.g., 24 hours), treat the cells with this compound, TGF-β ligand (positive control), or vehicle (negative control).
-
Cell Lysis and Reporter Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: Workflows for validating NAP's effect on SnoN/Ski and TGF-β signaling.
Implications for Research and Drug Development
The discovery of this compound's activity as a modulator of TGF-β signaling opens new avenues for research and therapeutic development.
-
Research Tool: this compound can be utilized as a tool to study the intricacies of TGF-β signaling regulation. Its specific mechanism of downregulating SnoN and Ski provides a means to investigate the functional consequences of diminishing these key repressors.
-
Therapeutic Potential: The TGF-β pathway is implicated in a variety of diseases, including fibrosis and cancer. In some contexts, enhancing TGF-β signaling can have therapeutic benefits. The ability of this compound to promote this pathway suggests its potential as a starting point for the development of novel therapeutics. Further investigation into its pharmacokinetics, pharmacodynamics, and specificity is warranted.
-
Drug Discovery: The interaction between this compound and the cellular machinery responsible for SnoN and Ski degradation or transcriptional repression represents a potential target for small molecule drug discovery.
Conclusion and Future Directions
While the primary downstream signaling of this compound currently centers on the promotion of the TGF-β pathway via SnoN and Ski downregulation, the exploration of its broader biological effects is still in its early stages. Future research should focus on:
-
Unraveling the precise mechanism by which this compound leads to the reduction of SnoN and Ski protein levels.
-
Conducting unbiased proteomic and transcriptomic studies to identify other potential downstream targets and signaling pathways affected by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in relevant disease models.
This technical guide provides a solid foundation for understanding the current knowledge of this compound signaling. The provided protocols and conceptual frameworks are intended to empower researchers to further investigate this intriguing molecule and its potential applications.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
N-Acetylpuromycin: A Precision Tool for Interrogating Cancer Biology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Acetylpuromycin (NAP), a derivative of the well-known aminonucleoside antibiotic puromycin (B1679871), represents a highly specific and valuable tool for research in cancer biology. Unlike its parent compound, which acts as a potent inhibitor of protein synthesis, NAP is biologically inert in this regard due to the acetylation of its reactive amino group. This key structural modification prevents its incorporation into nascent polypeptide chains, thereby abrogating its ability to terminate translation.[1] This guide details the mechanism of this compound, contrasts it with puromycin, and explores its utility as a negative control for studying translational stress and as a specific modulator of the TGF-β signaling pathway. We provide structured data tables, detailed experimental protocols, and pathway visualizations to facilitate its integration into cancer research workflows.
Introduction: The Critical Distinction Between Puromycin and this compound
Puromycin has been used for decades as a tool to inhibit protein synthesis across all domains of life.[2][3] It functions by mimicking the 3' end of an aminoacyl-tRNA, allowing it to enter the acceptor (A) site of the ribosome. The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond, transferring the nascent polypeptide chain to puromycin.[1] Because puromycin lacks a cleavable bond for the next incoming aminoacyl-tRNA, the puromycylated peptide dissociates from the ribosome, leading to premature translation termination.[1][4]
This compound is the inactivated form of puromycin. The acetylation of the α-amino group on its tyrosine moiety blocks the key functional group required for peptide bond formation.[1] Consequently, while it may still interact with the ribosome, it cannot accept the nascent polypeptide chain and therefore does not inhibit protein synthesis. This makes this compound the ideal negative control for puromycin-based experiments, allowing researchers to distinguish the effects of translation inhibition from other potential off-target or chemical-scaffold effects of the molecule.
Mechanism of Action: A Tale of Two Molecules
The functional difference between puromycin and this compound at the ribosome is the foundation of their respective applications in research.
Caption: Puromycin enters the ribosomal A-site and causes premature chain termination.
Caption: this compound's blocked amino group prevents it from halting translation.
Data Presentation: Comparative Analysis
The distinct functionalities of this compound and puromycin dictate their applications and observed biological effects.
| Feature | Puromycin | This compound | Reference |
| Primary Target | Ribosomal A-Site | Ribosomal A-Site (binding without reaction) | [1] |
| Mechanism | Covalently attaches to nascent polypeptide chain, mimicking aminoacyl-tRNA. | Acetylated amino group prevents covalent attachment to the nascent chain. | [1] |
| Effect on Protein Synthesis | Potent inhibitor; causes premature chain termination. | Inert; does not block protein synthesis. | |
| Induction of ISR | Expected to be a strong inducer due to ribosomal stress. | Not expected to induce ISR; serves as a negative control. | [5][6] |
| Effect on TGF-β Signaling | Not specifically reported; effects would be masked by global protein synthesis shutdown. | Promotes TGF-β signaling by downregulating inhibitors SnoN and Ski. | |
| Apoptosis | Can induce p53-dependent apoptosis, likely via ribosomal stress and p53 stabilization. | May modulate apoptosis via the TGF-β pathway, but does not induce it through translational arrest. | [7] |
| Primary Research Use | Positive control for translation inhibition; selection agent (with resistance gene). | Negative control for puromycin; specific probe for TGF-β pathway modulation. | [1] |
This compound as a Specific Modulator of TGF-β Signaling
Beyond its role as a negative control, this compound has been identified as a specific modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and apoptosis, and its deregulation is a hallmark of cancer.
This compound has been shown to downregulate the expression of SnoN and Ski, which are potent transcriptional co-repressors and negative regulators of the TGF-β pathway. By reducing the levels of these inhibitors, this compound effectively promotes TGF-β signaling. This activity appears to be independent of MAPK activation, suggesting a specific mechanism of action. This makes NAP a valuable tool for studying the consequences of TGF-β pathway activation in cancer cells without the confounding variable of global translational arrest.
Caption: NAP promotes TGF-β signaling by downregulating the inhibitors SnoN and Ski.
Utility as a Control for the Integrated Stress Response (ISR)
Translational arrest, as caused by puromycin, is a potent trigger for the Integrated Stress Response (ISR). The ISR is a central signaling network that cells activate in response to various stressors, including amino acid deprivation, viral infection, and the accumulation of unfolded proteins.[5][6][8] A core event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[6] This leads to a global reduction in protein synthesis to conserve resources but paradoxically allows for the preferential translation of key stress-response genes, such as the transcription factor ATF4.[9]
When studying the effects of a compound like puromycin, it is difficult to determine whether the observed cellular phenotypes (e.g., apoptosis, autophagy) are a direct result of translational arrest or a consequence of activating the ISR. This compound, by not inhibiting translation, should not activate the ISR. It can therefore be used to precisely delineate the specific consequences of ISR activation in parallel with a puromycin-treated sample.
Experimental Protocols and Workflow
Here we provide a generalized workflow for using this compound to investigate its effects on cancer cell lines, particularly in comparison to puromycin.
Materials
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound (Tocris Bioscience or equivalent)
-
Puromycin (for positive control)
-
MTT reagent or other cell viability assay kit
-
Reagents for Western Blotting (lysis buffer, antibodies for SnoN, Ski, p-eIF2α, ATF4, PARP, β-actin)
-
Annexin V-FITC/PI Apoptosis Detection Kit
Experimental Procedures
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of treatment.
-
Prepare stock solutions of this compound and puromycin in a suitable solvent (e.g., DMSO or water).
-
Treat cells with a range of concentrations of this compound. Include an untreated control, a vehicle control (solvent only), and a positive control (puromycin, e.g., 1-10 µg/mL).
-
Incubate for a predetermined time course (e.g., 6, 12, 24, 48 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's protocol to allow for formazan (B1609692) crystal formation.
-
Solubilize the crystals using a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify cell viability.
-
-
Western Blot Analysis of Protein Expression:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-SnoN, anti-Ski, anti-p-eIF2α, anti-ATF4, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Analyze the stained cells promptly using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.[10]
-
Caption: A generalized experimental workflow for assessing the effects of this compound.
Conclusion
This compound is more than just an inactive analog of puromycin; it is a precision research tool with significant potential in cancer biology. Its inability to inhibit protein synthesis makes it an unparalleled negative control for dissecting the complex cellular responses to translational stress. Furthermore, its specific ability to promote TGF-β signaling by downregulating SnoN and Ski provides a unique pharmacological method to probe this critical cancer pathway. By incorporating this compound into experimental designs, researchers can achieve a higher degree of specificity and confidence in their findings, ultimately advancing our understanding of cancer signaling and aiding in the development of novel therapeutic strategies.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puromycin reactivity does not accurately localize translation at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puromycin reactivity does not accurately localize translation at the subcellular level | eLife [elifesciences.org]
- 4. Elongation inhibitors do not prevent the release of puromycylated nascent polypeptide chains from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolide antibiotics activate the integrated stress response and promote tumor proliferation [cell-stress.com]
- 6. The integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specific activation of the integrated stress response uncovers regulation of central carbon metabolism and lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The integrated stress response induces R-loops and hinders replication fork progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetylpuromycin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). While puromycin is widely utilized to study and quantify protein synthesis, this compound serves a distinct biological function. It is the inactive form of puromycin, resulting from the enzymatic activity of puromycin N-acetyltransferase (PAC).[1][2] This acetylation blocks the reactive amino group on puromycin, preventing its incorporation into nascent polypeptide chains.[1][3] Consequently, this compound does not inhibit protein synthesis.[3]
Recent studies have identified a novel role for this compound as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, it has been shown to downregulate the expression of the transcriptional co-repressors SnoN and Ski. These proteins are known negative regulators of the TGF-β pathway. By reducing their levels, this compound can effectively promote TGF-β signaling.
These application notes provide a comprehensive overview of the use of this compound in cell-based assays, with a focus on its effects on the TGF-β signaling pathway. For clarity and to address potential confusion, a detailed protocol for the use of its precursor, puromycin, in protein synthesis assays is also included.
Key Distinctions: this compound vs. Puromycin
It is critical for researchers to understand the fundamental differences between this compound and puromycin to select the appropriate tool for their experimental needs.
| Feature | This compound | Puromycin |
| Primary Function | Downregulates SnoN and Ski protein expression, promoting TGF-β signaling. | Inhibits protein synthesis by causing premature chain termination.[4] |
| Mechanism of Action | Induces the degradation of SnoN and Ski proteins. | Mimics aminoacyl-tRNA, incorporates into the growing polypeptide chain, and causes its release from the ribosome.[1][5] |
| Effect on Protein Synthesis | Does not block protein synthesis.[3] | Potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][4] |
| Typical Application | Investigating TGF-β signaling, studying the roles of SnoN and Ski. | Measuring global protein synthesis rates (e.g., SUnSET assay), selection agent for cells expressing the pac gene.[5][6] |
Application I: Investigating the Effect of this compound on TGF-β Signaling
This protocol describes a cell-based assay to determine the effect of this compound on the TGF-β signaling pathway by measuring the protein levels of the negative regulators SnoN and Ski, and the downstream effector, phosphorylated Smad3.
Signaling Pathway: TGF-β and its Regulation by SnoN/Ski
Experimental Protocol
1. Cell Culture and Treatment: a. Seed cells (e.g., HaCaT, A549, or other TGF-β responsive cell lines) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Culture cells overnight in complete growth medium. c. The next day, replace the medium with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling. d. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). e. For a positive control for pathway activation, treat a set of wells with TGF-β1 (e.g., 5 ng/mL) for 1 hour prior to harvest.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting: a. Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against SnoN, Ski, phospho-Smad3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again as in step 3g. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Data Presentation
| Treatment | SnoN Expression (Normalized) | Ski Expression (Normalized) | p-Smad3/Total Smad3 Ratio |
| Vehicle Control | 1.00 | 1.00 | 0.15 |
| This compound (10 µM) | 0.45 | 0.52 | 0.68 |
| This compound (50 µM) | 0.21 | 0.29 | 1.25 |
| TGF-β1 (5 ng/mL) | 0.95 | 0.98 | 2.50 |
Application II: Measuring Global Protein Synthesis with Puromycin (SUnSET Assay)
To prevent misapplication and provide a valuable related protocol, this section details the use of puromycin for measuring protein synthesis via the SUrface SEnsing of Translation (SUnSET) assay.[7] This is a non-radioactive method to quantify the rate of global protein synthesis in cells.
Experimental Workflow: SUnSET Assay
Experimental Protocol
1. Cell Culture and Treatment: a. Seed and culture cells as described in the previous protocol. b. Apply any experimental treatments intended to modulate protein synthesis (e.g., growth factors, inhibitors, stressors). Include appropriate controls. A positive control for inhibition would be cycloheximide (B1669411) (CHX) treatment prior to puromycin addition.[2]
2. Puromycin Labeling: a. To each well, add puromycin to a final concentration of 1-10 µg/mL. The optimal concentration and incubation time should be determined empirically for each cell line, but a 15-30 minute incubation is a common starting point.[7] b. Incubate the cells at 37°C for the determined time.
3. Sample Preparation and Western Blotting: a. Immediately after incubation, remove the media and wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide to halt translation and "freeze" the puromycylated peptides. b. Lyse the cells and perform Western blotting as described in the previous protocol (steps 2 and 3). c. For immunodetection, use a primary antibody specific for puromycin (e.g., clone 12D10). d. Also probe for a loading control to ensure equal protein loading.
Data Presentation
The result of a SUnSET assay is typically a smear on a Western blot, representing the array of newly synthesized, puromycylated proteins. The overall intensity of this smear is proportional to the global protein synthesis rate.
| Treatment | Puromycin Signal Intensity (Normalized to Loading Control) |
| Untreated Control | 1.00 |
| Growth Factor X | 1.85 |
| Inhibitor Y | 0.32 |
| Cycloheximide + Puromycin | 0.05 |
Summary
This compound and puromycin are related compounds with distinct applications in cell-based assays. This compound is a tool for modulating the TGF-β signaling pathway by downregulating its negative regulators, SnoN and Ski. It does not inhibit protein synthesis. In contrast, puromycin is a potent protein synthesis inhibitor used to measure global translation rates. The protocols and data presented here provide a framework for researchers to effectively utilize both molecules in their respective applications and to generate clear, interpretable results.
References
- 1. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Puromycin Selection and the Role of N-Acetylpuromycin in Drug-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puromycin (B1679871) is an aminonucleoside antibiotic that potently inhibits protein synthesis in both prokaryotic and eukaryotic cells. Its mode of action involves mimicking the 3' end of an aminoacyl-tRNA, leading to its incorporation into the growing polypeptide chain and subsequent premature chain termination.[1] Due to its robust and rapid cytotoxic effects, puromycin is widely utilized as a selective agent in cell culture to establish stable cell lines that have been successfully transfected or transduced with a gene of interest.[2][3]
Resistance to puromycin is conferred by the puromycin N-acetyltransferase (pac) gene, originally isolated from Streptomyces alboniger.[4][5] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the reactive amino group of puromycin, converting it into N-Acetylpuromycin.[6][7] This modification renders the molecule unable to bind to the ribosome, thus neutralizing its toxic effects and allowing cells expressing the pac gene to survive and proliferate.[1][6] While this compound does not inhibit protein synthesis, it is not an inert byproduct. Emerging evidence suggests it can modulate cellular signaling pathways, notably the Transforming Growth Factor-β (TGF-β) pathway, by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[8]
These application notes provide a comprehensive overview and detailed protocols for the use of puromycin in cell selection and discuss the implications of this compound in selected cell populations.
Data Presentation: Puromycin Working Concentrations
The optimal concentration of puromycin for selection is highly dependent on the cell line. Therefore, a kill curve is essential to determine the minimum concentration required to kill all non-resistant cells within a reasonable timeframe (typically 3-7 days). Below is a table summarizing generally recommended concentration ranges for various cell types.
| Cell Type | Organism | Puromycin Concentration (µg/mL) | Notes |
| Adherent Mammalian Cells (General) | Various | 0.5 - 10 | Concentration is highly cell-line dependent.[9][10][11] |
| Suspension Mammalian Cells (General) | Various | 0.5 - 2 | Generally more sensitive than adherent cells. |
| HeLa | Human | 2.0 - 3.0 | Effective killing observed within 2-4 days.[12] |
| HEK293 | Human | 0.5 - 5.0 | A kill curve is strongly recommended. |
| CHO | Hamster | 1.0 - 10.0 | Can vary significantly between different CHO sub-clones. |
| Fibroblasts (e.g., HFL-1) | Human | 0.2 - 1.2 | Lower concentrations are often sufficient.[13] |
| E. coli | Bacterium | 100 - 125 | Higher concentrations are required for prokaryotic selection.[3] |
| Saccharomyces cerevisiae | Yeast | >10 | Generally have higher intrinsic resistance; deletion of the Pdr5 efflux pump can increase sensitivity. |
Experimental Protocols
Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)
This protocol describes the determination of the minimum concentration of puromycin required to kill 100% of non-transfected/non-transduced cells.
Materials:
-
Parental (non-resistant) cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL in sterile water or PBS)[5]
-
24-well or 96-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Preparation of Puromycin Dilutions:
-
On Day 1, prepare a series of dilutions of puromycin in complete culture medium. A common starting range is 0, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.[10] The range should be adjusted based on literature recommendations for the specific cell type.
-
-
Puromycin Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of puromycin.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Protocol 2: Generation of a Stable Cell Line Using Puromycin Selection
This protocol outlines the procedure for selecting a population of cells that have been successfully transfected or transduced with a vector containing the puromycin resistance (pac) gene.
Materials:
-
Transfected/transduced cells
-
Parental (non-resistant) cells (for control)
-
Complete cell culture medium
-
Complete cell culture medium containing the optimal concentration of puromycin (determined from Protocol 1)
Procedure:
-
Post-Transfection/Transduction Recovery:
-
Following transfection or transduction, allow the cells to grow in non-selective medium for 24-48 hours. This period allows for the expression of the pac gene to reach a sufficient level to confer resistance.[10]
-
-
Initiation of Selection:
-
After the recovery period, aspirate the medium and replace it with fresh complete medium containing the predetermined optimal concentration of puromycin.
-
As a control, treat a plate of the parental (non-resistant) cells with the same selective medium.
-
-
Selection and Maintenance:
-
Culture the cells in the selective medium. Replace the medium every 2-3 days.
-
Over the next several days, widespread cell death should be observed in the non-resistant control plate and in any non-transfected/non-transduced cells in the experimental plate.
-
Resistant cells will survive and begin to proliferate, often forming distinct colonies.
-
-
Expansion of Resistant Cells:
-
Once the resistant colonies are visible and the non-resistant cells have been eliminated (typically within 7-10 days), the colonies can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines. Alternatively, the entire pool of resistant cells can be expanded for further experiments.
-
-
Long-Term Culture:
-
It is recommended to maintain stable cell lines in a lower concentration of puromycin (e.g., 0.5-1.0 µg/mL) to prevent the loss of the integrated gene over time.
-
Visualizations
Mechanism of Puromycin Action and Resistance
Caption: Puromycin action and the enzymatic detoxification pathway in resistant cells.
Experimental Workflow for Puromycin Selection
Caption: Workflow for generating a stable cell line using puromycin selection.
This compound's Influence on TGF-β Signaling
Caption: this compound promotes TGF-β signaling by downregulating SnoN/Ski.
References
- 1. pnas.org [pnas.org]
- 2. gentarget.com [gentarget.com]
- 3. invivogen.com [invivogen.com]
- 4. Ski and SnoN: negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 6. toku-e.com [toku-e.com]
- 7. pnas.org [pnas.org]
- 8. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional cofactors Ski and SnoN are major regulators of the TGF-β/Smad signaling pathway in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 13. stemcell.com [stemcell.com]
- 14. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
N-Acetylpuromycin: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). While puromycin is a well-known inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, this compound exhibits a distinct biological activity. It does not inhibit protein synthesis but instead plays a crucial role in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, focusing on its role in modulating TGF-β signaling through the downregulation of the transcriptional co-repressors, SnoN and Ski.
Mechanism of Action: A Shift from Protein Synthesis Inhibition to Signal Modulation
The primary mechanism of action of this compound is the promotion of TGF-β signaling.[1] This is achieved through the downregulation of SnoN and Ski proteins. SnoN and Ski are transcriptional co-repressors that negatively regulate the TGF-β signaling pathway by binding to the Smad complex, thereby inhibiting the transcription of TGF-β target genes. By inducing the degradation of SnoN and Ski, this compound effectively removes this inhibitory brake, leading to an enhancement of TGF-β signaling. It is crucial to note that this activity is independent of protein synthesis inhibition, the hallmark of its parent compound, puromycin.[1]
The relationship between puromycin and this compound is key to understanding its function. In cells that express the puromycin N-acetyltransferase (PAC) gene, puromycin is inactivated through acetylation, resulting in the formation of this compound. This enzymatic conversion is a common mechanism of resistance to puromycin.
Signaling Pathway of this compound in TGF-β Regulation
Caption: this compound promotes TGF-β signaling by inducing the degradation of SnoN/Ski.
Quantitative Data Summary
While specific in vitro concentrations for this compound's effect on TGF-β signaling are not widely published, the parent compound, puromycin, has been observed to downregulate SnoN and Ski. This effect is independent of its role in protein synthesis inhibition, suggesting that it is mediated by its acetylated form. The effective concentrations of puromycin for selection purposes are well-documented and can serve as a starting point for determining the optimal concentration of this compound in functional assays.
| Compound | Application | Cell Type | Effective Concentration Range | Reference |
| Puromycin | Selection Agent | Mammalian Cells | 1 - 10 µg/mL | Santa Cruz Biotechnology |
| Puromycin | Selection Agent | HEK293 | 2 µg/mL | Journal of Microbiology and Biotechnology |
| Puromycin | Selection Agent | SY5Y | 1.5 µg/mL | Journal of Microbiology and Biotechnology |
Note: The optimal concentration of this compound for modulating TGF-β signaling should be determined empirically for each cell line and experimental condition. A concentration-response experiment is highly recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's certificate of analysis for the exact molecular weight of the this compound batch.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO. For example, for a molecular weight of 513.55 g/mol , dissolve 5.14 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: In Vitro Treatment of Cells with this compound to Assess SnoN/Ski Downregulation
This protocol provides a general guideline for treating cultured mammalian cells with this compound to investigate its effect on SnoN and Ski protein levels.
Experimental Workflow
Caption: Workflow for assessing SnoN/Ski downregulation by this compound.
Materials:
-
Cultured mammalian cells of interest (e.g., HeLa, HaCaT, or other TGF-β responsive cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against SnoN, Ski, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM as a starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation: Incubate the cells for a predetermined time course. A typical starting point is 24 hours. Time-course experiments (e.g., 6, 12, 24, 48 hours) are recommended to determine the optimal treatment duration.
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels of SnoN and Ski.
-
Conclusion
This compound serves as a valuable tool for investigating the intricacies of the TGF-β signaling pathway. By specifically targeting the degradation of the negative regulators SnoN and Ski, it allows for the controlled activation of this pathway in vitro. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at elucidating the downstream effects of enhanced TGF-β signaling in various cellular contexts. It is imperative to empirically determine the optimal experimental conditions, particularly the concentration of this compound, for each specific cell system to ensure robust and reproducible results.
References
Preparing N-Acetylpuromycin Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). Unlike its parent compound, this compound does not inhibit protein synthesis, making it a valuable tool for studying specific cellular signaling pathways without inducing global translational arrest. Its primary known mechanism of action is the downregulation of the transcriptional co-repressors SnoN and Ski.[1][2] These proteins are potent negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] By reducing the levels of SnoN and Ski, this compound effectively promotes TGF-β signaling, which plays a crucial role in a myriad of cellular processes including proliferation, differentiation, and apoptosis. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in a research setting.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and the design of experiments.
| Property | Value | Reference |
| Molecular Weight | 513.55 g/mol | [1] |
| Formula | C₂₄H₃₁N₇O₆ | [1] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | 100 mM in DMSO, 100 mM in 1eq. HCl | [1] |
| Storage (Solid) | -20°C | [1] |
Mechanism of Action: Modulation of TGF-β Signaling
This compound exerts its biological effects by targeting the key negative regulators of the TGF-β signaling pathway, SnoN and Ski.[1] In the canonical TGF-β pathway, the binding of a TGF-β ligand to its receptor complex on the cell surface leads to the phosphorylation and activation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.
The proteins SnoN and Ski act as transcriptional co-repressors by binding to the Smad complex, thereby inhibiting its ability to activate gene transcription.[1] this compound induces the downregulation of SnoN and Ski protein expression.[1] This relieves the inhibition on the Smad complex, leading to an enhancement of TGF-β signaling.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 5.14 mg of this compound into the tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This minimizes freeze-thaw cycles and protects the compound from degradation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Quantitative Data for Stock Solution Preparation:
| Desired Concentration | Mass of this compound for 1 mL Solvent | Moles of this compound for 1 mL Solvent |
| 1 mM | 0.514 mg | 1 µmol |
| 5 mM | 2.57 mg | 5 µmol |
| 10 mM | 5.14 mg | 10 µmol |
| 50 mM | 25.7 mg | 50 µmol |
Note: The molecular weight used for these calculations is 513.55 g/mol . Adjust calculations if the batch-specific molecular weight differs.
Determination of Optimal Working Concentration
The optimal working concentration of this compound to modulate TGF-β signaling should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended.
Experimental Design:
-
Cell Seeding: Plate the cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. A starting range of 1 µM to 50 µM is suggested. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess the effect of this compound on the TGF-β signaling pathway. This can be done by:
-
Western Blot: Measure the protein levels of SnoN, Ski, and phosphorylated Smad2/3 (p-Smad2/3). A decrease in SnoN/Ski and an increase in p-Smad2/3 would indicate pathway activation.
-
Reporter Assay: Use a cell line containing a TGF-β responsive reporter construct (e.g., a luciferase reporter driven by a Smad-binding element promoter). An increase in reporter activity would indicate pathway activation.
-
RT-qPCR: Measure the mRNA levels of known TGF-β target genes.
-
Data Analysis:
Plot the measured response as a function of the this compound concentration to determine the optimal concentration that elicits the desired biological effect without causing cytotoxicity.
Quality Control of this compound Stock Solutions
To ensure the reliability and reproducibility of experimental results, it is crucial to perform quality control on the prepared stock solutions.
| QC Parameter | Method | Acceptance Criteria |
| Concentration Verification | UV-Vis Spectrophotometry or HPLC | The measured concentration should be within ±10% of the target concentration. |
| Purity Assessment | HPLC | The purity should be consistent with the manufacturer's specifications (typically ≥98%). |
| Sterility Testing | Incubation of a small aliquot in sterile microbiological broth | No microbial growth should be observed after a suitable incubation period. |
| Visual Inspection | Direct observation | The solution should be clear, colorless, and free of any precipitates or particulate matter. |
Safety Precautions
While this compound is not known to be as acutely toxic as puromycin, it is still a bioactive small molecule and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions to investigate its role in TGF-β signaling and other cellular processes.
References
Application Notes and Protocols: N-Acetylpuromycin in Conjunction with Puromycin Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Acetylpuromycin in conjunction with puromycin (B1679871) selection for the generation of stable mammalian cell lines. This system relies on the enzymatic inactivation of the cytotoxic antibiotic puromycin by Puromycin N-acetyl-transferase (PAC), allowing for the selective growth of cells expressing the pac gene.
Introduction
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger that is toxic to both prokaryotic and eukaryotic cells.[1][2][3] It acts as an analog of the 3' end of aminoacyl-tRNA, leading to premature chain termination during protein synthesis and subsequent cell death.[1][4][5] Resistance to puromycin is conferred by the pac gene, which encodes the enzyme Puromycin N-acetyl-transferase (PAC).[4][6][7] PAC inactivates puromycin by catalyzing the transfer of an acetyl group from acetyl-CoA to the reactive amino group of puromycin, forming this compound.[8][9][10] This modified form, this compound, is biologically inactive and unable to inhibit protein synthesis.[10] Consequently, the pac gene is a widely used selectable marker for establishing stable mammalian cell lines expressing a gene of interest.[4][9]
Mechanism of Action
The selection process leverages the cytotoxic effects of puromycin and the detoxifying action of PAC.
-
Puromycin's Cytotoxic Effect: Puromycin enters the ribosomal A-site and is incorporated into the C-terminus of elongating polypeptide chains. This incorporation blocks further elongation and leads to the premature release of truncated, nonfunctional proteins, ultimately causing cell death.[1][4][9]
-
PAC-Mediated Resistance: In cells successfully transfected with a vector containing the pac gene, the expressed PAC enzyme acetylates puromycin. This N-acetylation prevents puromycin from binding to the ribosome, thus neutralizing its toxic effects and allowing the cell to survive and proliferate.[4][8][9]
Key Applications
-
Generation of Stable Cell Lines: The primary application is the selection of mammalian cells that have been successfully transfected with a plasmid carrying both a gene of interest and the pac resistance gene.
-
High-Throughput Screening: The rapid action of puromycin allows for quick and efficient selection in high-throughput screening applications.[5]
-
Gene Editing: It is commonly used to select for cells that have undergone successful gene editing events, such as those mediated by CRISPR-Cas9, where the pac gene is co-delivered with the editing machinery.
Quantitative Data Summary
The effective concentration of puromycin for selection is highly cell-line dependent and must be determined empirically. The following table provides a summary of suggested working concentrations for various commonly used cell lines.
| Cell Line | Adherent/Suspension | Recommended Puromycin Concentration (µg/mL) |
| HEK293 | Adherent | 0.25 - 2 |
| HeLa | Adherent | 1 - 2 |
| HT1080 | Adherent | 0.2 - 0.4 |
| HepG2 | Adherent | 0.3 - 2 |
| Human ES Cells | Adherent | 0.5 |
| Adherent Cells (General) | Adherent | 2 - 5 |
| Suspension Cells (General) | Suspension | 0.5 - 2 |
Note: The optimal concentration should always be determined by performing a kill curve experiment for each specific cell line and experimental condition.[11][12]
Experimental Protocols
Protocol for Determining Optimal Puromycin Concentration (Kill Curve)
This protocol is essential to determine the lowest concentration of puromycin that effectively kills non-transfected cells within a reasonable timeframe (typically 3-7 days).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Puromycin dihydrochloride (B599025) solution (e.g., 10 mg/mL stock)
-
24-well or 96-well cell culture plates
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Cell Seeding: Plate the cells at a density that will not lead to over-confluence during the course of the experiment (e.g., 30-50% confluency). Allow the cells to adhere and recover for 18-24 hours.
-
Prepare Puromycin Dilutions: Prepare a series of puromycin dilutions in complete culture medium. A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL. Always include a "no puromycin" control.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of puromycin.
-
Incubation and Observation: Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂).
-
Monitor Cell Viability: Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Change: Replace the selective medium every 2-3 days.[11]
-
Determine Optimal Concentration: After 3-7 days, identify the lowest concentration of puromycin that results in 100% cell death. This concentration will be used for the selection of stably transfected cells.[12]
Protocol for Puromycin Selection of Stably Transfected Cells
This protocol describes the process of selecting for cells that have successfully integrated and are expressing the pac gene following transfection.
Materials:
-
Transfected mammalian cells (containing a plasmid with the pac gene)
-
Non-transfected control cells
-
Complete cell culture medium
-
Puromycin dihydrochloride at the predetermined optimal concentration
Procedure:
-
Post-Transfection Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
Initiate Selection: Aspirate the medium and replace it with a fresh complete medium containing the optimal concentration of puromycin as determined by the kill curve experiment.
-
Selection Maintenance: Maintain the cells in the selective medium, replacing it every 2-3 days.[12]
-
Monitor Cell Death: Observe the non-transfected control cells to ensure they are dying off as expected. In the transfected population, a significant amount of cell death will also occur, as not all cells will have been successfully transfected.
-
Colony Formation: Surviving cells will begin to form distinct colonies over a period of 1-3 weeks.
-
Expansion of Resistant Clones: Once colonies are visible, they can be individually picked (using cloning cylinders or by pipetting) and expanded in separate culture vessels containing the selective medium.
-
Verification of Gene Expression: After expansion, the stable cell lines should be analyzed to confirm the expression of the gene of interest.
Visualizations
Signaling Pathway of Puromycin Action and Resistance
Caption: Mechanism of puromycin toxicity and PAC-mediated resistance.
Experimental Workflow for Puromycin Selection
Caption: Workflow for generating stable cell lines using puromycin selection.
References
- 1. Puromycin - Wikipedia [en.wikipedia.org]
- 2. thermofisher.com [thermofisher.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. invivogen.com [invivogen.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation of puromycin by Streptomyces alboniger the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.mirusbio.com [tools.mirusbio.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: Measuring the Gene Expression Effects of N-Acetylpuromycin
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). Unlike its parent compound, which acts as a potent inhibitor of protein synthesis by causing premature chain termination, this compound does not block global protein synthesis.[1] Instead, its primary described mechanism of action involves the modulation of specific signaling pathways that regulate gene expression. Specifically, this compound has been shown to downregulate the expression of the transcriptional co-repressors SnoN and Ski.[1] These proteins are critical negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. By reducing the levels of SnoN and Ski, this compound effectively promotes TGF-β signaling, leading to changes in the expression of TGF-β target genes.[1]
These application notes provide an overview of the techniques and protocols required to accurately measure the effects of this compound on gene expression, with a focus on methods that can quantify changes in mRNA levels of downstream targets.
Mechanism of Action: this compound vs. Puromycin
It is critical for researchers to distinguish between the mechanisms of this compound and puromycin to select the appropriate measurement techniques.
-
Puromycin: Mimics an aminoacyl-tRNA and is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release from the ribosome and halting protein synthesis.[2][3][4] Its effects are measured globally through protein synthesis assays like SUnSET (Surface Sensing of Translation) or polysome profiling.[5][6][7]
-
This compound: Does not bind to ribosomes or inhibit translation.[1] It selectively downregulates SnoN and Ski proteins, which are negative regulators of SMAD transcription factors in the TGF-β pathway. The functional consequence is an increase in the transcription of TGF-β target genes.
Therefore, investigating this compound's effects requires techniques that measure changes in mRNA transcript levels, not global protein synthesis.
dot
Caption: Comparison of Puromycin and this compound mechanisms.
Recommended Analytical Techniques
To assess the impact of this compound on gene expression, the following methods are recommended:
-
RNA-Sequencing (RNA-Seq): A powerful, high-throughput method for obtaining a comprehensive and unbiased profile of the entire transcriptome.[11][12][13] This technique is excellent for discovery-based research to identify all genes and pathways affected by this compound treatment.
-
Microarray Analysis: An alternative to RNA-Seq for large-scale gene expression analysis, where probes for known transcripts are used to measure expression levels.[14]
dot
Caption: this compound's role in the TGF-β signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture Treatment and RNA Extraction
This protocol outlines the initial steps of treating a cell line of interest with this compound and subsequent harvesting for RNA isolation.
Materials:
-
Mammalian cell line responsive to TGF-β signaling (e.g., HaCaT, A549)
-
Complete cell culture medium
-
This compound (Tocris Bioscience or equivalent)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen; or TRIzol reagent)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment:
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate according to the chosen RNA extraction kit's protocol (e.g., by adding Buffer RLT or TRIzol).
-
-
RNA Extraction:
-
Proceed with the RNA extraction protocol as per the manufacturer's instructions.
-
Elute the purified RNA in RNase-free water.
-
-
Quality Control:
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0.
-
Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
Protocol 2: Gene Expression Analysis by Two-Step RT-qPCR
This protocol describes how to measure the relative expression of specific genes using Reverse Transcription Quantitative PCR (RT-qPCR).[8][15]
Materials:
-
Purified total RNA (from Protocol 1)
-
Reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher)
-
qPCR master mix (e.g., SYBR Green Master Mix)[15]
-
Gene-specific forward and reverse primers for target genes (e.g., SERPINE1, JUNB) and a stable reference gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
-
A real-time PCR detection system
Procedure:
Step A: Reverse Transcription (cDNA Synthesis)
-
In an RNase-free tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's protocol.
-
Incubate the reaction in a thermal cycler with the recommended temperature profile (e.g., 25°C for 10 min, 50°C for 10 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C or used immediately.
Step B: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a new tube. For each reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., a 1:10 dilution of the RT product)
-
6 µL of nuclease-free water
-
-
Aliquot the master mix into a qPCR plate. It is crucial to run each sample (including controls) in triplicate.[15]
-
Include a "no-template control" (NTC) for each primer set to check for contamination.[10]
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Run the qPCR program with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCq method.
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
ΔΔCq = ΔCq (treated sample) - ΔCq (vehicle control sample)
-
Fold Change = 2^(-ΔΔCq)
-
Protocol 3: Global Gene Expression Analysis by RNA-Seq
This protocol provides a high-level overview of the steps involved in a typical RNA-Seq experiment to assess global transcriptomic changes.[11][12][16]
Materials:
-
High-quality total RNA (RIN > 8) from Protocol 1
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair and Adapters: Repair the ends of the cDNA fragments, add a single 'A' base, and ligate sequencing adapters. These adapters contain unique indexes for multiplexing samples.
-
PCR Amplification: Amplify the library via PCR to generate enough material for sequencing.
-
-
Library Quality Control:
-
Assess the size distribution of the library using a bioanalyzer.
-
Quantify the library concentration accurately (e.g., using qPCR).
-
-
Sequencing:
-
Pool the indexed libraries from all samples (vehicle control and this compound treated).
-
Sequence the pooled library on an NGS platform according to the manufacturer's instructions. A typical sequencing depth for differential gene expression is 20-30 million reads per sample.[12]
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between the this compound and vehicle control groups.
-
Pathway Analysis: Perform functional enrichment analysis (e.g., GO, KEGG) on the list of differentially expressed genes to identify affected biological pathways.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Example qPCR Data Summary
| Gene Symbol | Treatment Group | Mean Cq (±SD) | ΔCq vs. GAPDH | ΔΔCq vs. Vehicle | Fold Change | p-value |
| SERPINE1 | Vehicle Control | 22.1 (±0.15) | 4.1 | - | 1.0 | - |
| N-Ac-Puro (10µM) | 20.5 (±0.21) | 2.5 | -1.6 | 3.03 | <0.01 | |
| JUNB | Vehicle Control | 24.8 (±0.11) | 6.8 | - | 1.0 | - |
| N-Ac-Puro (10µM) | 23.6 (±0.18) | 5.6 | -1.2 | 2.29 | <0.05 | |
| GAPDH | Vehicle Control | 18.0 (±0.09) | - | - | - | - |
| N-Ac-Puro (10µM) | 18.0 (±0.12) | - | - | - | - |
Table 2: Example RNA-Seq Differential Expression Data
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Description |
| SERPINE1 | 1.65 | 1.2e-8 | 4.5e-7 | Plasminogen Activator Inhibitor 1 |
| SMAD7 | 1.21 | 3.4e-6 | 2.1e-5 | SMAD Family Member 7 |
| TGFB1 | 0.85 | 5.6e-5 | 1.8e-4 | Transforming Growth Factor Beta 1 |
| SKI | -1.52 | 8.9e-7 | 9.1e-6 | SKI Proto-Oncogene |
| SNON | -1.30 | 4.2e-6 | 2.4e-5 | Ski-Like Proto-Oncogene |
dot
Caption: General experimental workflow for analysis.
References
- 1. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puromycin - Wikipedia [en.wikipedia.org]
- 4. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of translational regulation using polysome profiling and puromycin incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. m.youtube.com [m.youtube.com]
- 10. idtdna.com [idtdna.com]
- 11. alitheagenomics.com [alitheagenomics.com]
- 12. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. A DNA Microarray-based Analysis of the Host Response to a Nonviral Gene Carrier: A Strategy for Improving the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing TGF-β Pathway Activation by N-Acetylpuromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-β (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in various diseases, notably cancer and fibrosis. N-Acetylpuromycin is a compound that has been identified as a promoter of TGF-β signaling. Unlike the parent compound puromycin, which is a potent protein synthesis inhibitor, this compound does not block protein synthesis. Instead, it enhances TGF-β signaling by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[1] These proteins normally antagonize TGF-β signaling by repressing the activity of Smad transcription factors. By inducing the degradation of SnoN and Ski, this compound effectively removes the brakes on the TGF-β pathway, leading to a more robust and sustained signaling response.
These application notes provide a comprehensive guide for researchers to assess the activation of the TGF-β pathway by this compound. Detailed protocols for key experimental assays are provided, along with guidance on data interpretation.
Mechanism of Action: this compound and TGF-β Signaling
This compound's primary mechanism for activating the TGF-β pathway is the targeted degradation of the transcriptional co-repressors, SnoN and Ski. These proteins are key negative regulators of the canonical Smad signaling cascade. In the absence of this compound, SnoN and Ski are part of a repressor complex that binds to Smad proteins, preventing them from activating target gene transcription. Upon treatment with this compound, SnoN and Ski are targeted for proteasomal degradation, leading to the liberation of the Smad complexes and subsequent activation of TGF-β target gene expression.[1][2]
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Dose-Response of this compound on TGF-β Reporter Activity
| This compound (µM) | Fold Induction of Luciferase Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | Data to be generated |
| 1 | Data to be generated |
| 10 | Data to be generated |
| 50 | Data to be generated |
| 100 | Data to be generated |
| TGF-β (Positive Control) | e.g., 10.5 ± 1.2 |
Table 2: Effect of this compound on SnoN and Ski Protein Levels
| Treatment | SnoN Protein Level (% of Control, Mean ± SD) | Ski Protein Level (% of Control, Mean ± SD) |
| Vehicle Control | 100 ± 8 | 100 ± 10 |
| This compound (10 µM) | Data to be generated | Data to be generated |
| This compound (50 µM) | Data to be generated | Data to be generated |
| TGF-β (Positive Control) | e.g., 35 ± 5 | e.g., 40 ± 7 |
Table 3: this compound-Induced Expression of TGF-β Target Genes
| Target Gene | Treatment | Fold Change in mRNA Expression (Mean ± SD) |
| PAI-1 | Vehicle Control | 1.0 ± 0.2 |
| This compound (50 µM) | Data to be generated | |
| TGF-β (Positive Control) | e.g., 8.2 ± 0.9 | |
| Smad7 | Vehicle Control | 1.0 ± 0.15 |
| This compound (50 µM) | Data to be generated | |
| TGF-β (Positive Control) | e.g., 5.6 ± 0.7 |
Experimental Protocols
Protocol 1: Smad-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the TGF-β/Smad pathway.
Materials:
-
Cells responsive to TGF-β (e.g., HEK293T, HaCaT)
-
Smad Binding Element (SBE)-luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Recombinant TGF-β1 (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), TGF-β1 (e.g., 5 ng/mL) as a positive control, or vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction relative to the vehicle-treated control.
Protocol 2: Western Blot for Phospho-Smad2/3, SnoN, and Ski
This protocol is for detecting changes in the phosphorylation of Smad2/3 and the protein levels of SnoN and Ski.
Materials:
-
Cells responsive to TGF-β
-
This compound
-
Recombinant TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-SnoN, anti-Ski, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound, TGF-β1, or vehicle for the desired time (e.g., 1-4 hours for p-Smad2/3, 6-24 hours for SnoN/Ski).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Protocol 3: Quantitative PCR (qPCR) for TGF-β Target Genes
Materials:
-
Cells responsive to TGF-β
-
This compound
-
Recombinant TGF-β1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described for the Western blot protocol (typically 6-24 hours of treatment).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the activation of the TGF-β signaling pathway by this compound. By employing a combination of reporter assays, Western blotting, and qPCR, researchers can obtain comprehensive and quantitative data on the effects of this compound. This information is valuable for basic research into TGF-β signaling and for the development of novel therapeutic strategies targeting this critical pathway.
References
Application Notes and Protocols for N-Acetylpuromycin in the Study of Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin (NAP) is a derivative of the aminonucleoside antibiotic puromycin (B1679871). While puromycin acts as a potent inhibitor of protein synthesis, its N-acetylated form, NAP, does not inhibit translation or bind to ribosomes. Historically, the N-acetylation of puromycin is known as a mechanism of inactivation and resistance, catalyzed by the enzyme puromycin N-acetyltransferase (PAC).[1]
Recent findings, however, have unveiled a distinct biological activity for this compound. It has been shown to downregulate the expression of the transcriptional co-repressors SnoN and Ski. These proteins are key negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. By reducing the levels of SnoN and Ski, this compound effectively promotes TGF-β signaling. The TGF-β pathway is intricately linked with post-translational modifications, including protein acetylation, which plays a crucial role in regulating the activity of its downstream components. This positions this compound as a valuable tool for investigating the role of protein acetylation within the context of TGF-β signaling, rather than as a general probe for global protein acetylation.
These application notes provide a comprehensive guide for utilizing this compound to explore protein acetylation dynamics specifically within the TGF-β signaling cascade.
Application Notes
This compound can be employed to study protein acetylation in the following manner:
-
Modulation of the TGF-β Signaling Pathway: By downregulating the negative regulators SnoN and Ski, this compound provides a method to activate the TGF-β pathway. This allows for the investigation of subsequent acetylation events on key signaling proteins.
-
Investigation of Acetyltransferases and Deacetylases in TGF-β Signaling: The activation of the TGF-β pathway by this compound can be used to study the recruitment and activity of histone acetyltransferases (HATs) like p300/CBP and histone deacetylases (HDACs) that are known to interact with and modify components of this pathway, such as Smad proteins.
-
Elucidation of Acetylation-Dependent Protein Interactions: Researchers can use this compound treatment to examine how changes in the acetylation status of TGF-β pathway components affect their protein-protein interactions and the formation of transcriptional complexes.
-
Drug Discovery and Target Validation: For professionals in drug development, this compound can serve as a chemical tool to probe the druggability of components within the TGF-β pathway whose functions are regulated by acetylation.
Quantitative Data Presentation
As the direct and global impact of this compound on protein acetylation is not yet characterized, the following table is provided as a template for researchers to systematically record their findings when investigating the effects of NAP on the acetylation of specific proteins within the TGF-β pathway.
| Target Protein | Treatment | Fold Change in Acetylation (vs. Control) | p-value | Method of Quantification |
| Smad2 | This compound (10 µM) | Data to be filled by the researcher | Data to be filled by the researcher | Western Blot Band Densitometry |
| Smad3 | This compound (10 µM) | Data to be filled by the researcher | Data to be filled by the researcher | Western Blot Band Densitometry |
| p300 | This compound (10 µM) | Data to be filled by the researcher | Data to be filled by the researcher | Mass Spectrometry (Spectral Counting) |
| Histone H3 | This compound (10 µM) | Data to be filled by the researcher | Data to be filled by the researcher | Western Blot Band Densitometry |
| Other targets | Specify concentration | Data to be filled by the researcher | Data to be filled by the researcher | Specify method |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for treating mammalian cells in culture with this compound to stimulate the TGF-β signaling pathway.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (CAS No: 22852-13-7)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate the cells at a density that will result in 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment: a. On the day of the experiment, allow cells to reach the desired confluency. b. Dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 1-20 µM). A vehicle control (DMSO) should be prepared in parallel. c. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. d. Incubate the cells for the desired period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed with cell lysis for protein extraction.
Protocol 2: Protein Extraction and Immunoprecipitation
This protocol describes the lysis of cells treated with this compound and the subsequent immunoprecipitation of a target protein to analyze its acetylation status.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and deacetylase inhibitors (e.g., Sodium Butyrate, Trichostatin A)
-
Primary antibody against the target protein (e.g., anti-Smad3)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Cell Lysis: a. Add ice-cold lysis buffer to the washed cell monolayer. b. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Immunoprecipitation: a. Normalize the protein concentration of all samples. Take a small aliquot for input control. b. To 500-1000 µg of protein lysate, add the primary antibody against the target protein. c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. d. Add pre-washed Protein A/G beads to the lysate-antibody mixture. e. Incubate with gentle rotation for another 1-2 hours at 4°C. f. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant. g. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein. d. Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated protein.
Protocol 3: Western Blotting for Acetylated Proteins
This protocol details the detection of acetylated proteins from the immunoprecipitated samples by western blotting.
Materials:
-
Eluted protein samples from Protocol 2
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-acetyl-lysine
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the immunoprecipitated proteins and input samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-acetyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software to compare the levels of acetylation between control and this compound-treated samples.
Visualizations
References
The Role of N-Acetylpuromycin in Ribosome Profiling: A Tool for Rigorous Experimental Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Controls in Ribosome Profiling
Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This method allows researchers to determine the abundance of ribosomes at specific locations on a transcript, offering insights into protein synthesis and translational regulation. Puromycin (B1679871), an aminonucleoside antibiotic, is often used in conjunction with or as a validation for ribosome profiling experiments to assess global translation rates. Puromycin mimics an aminoacyl-tRNA and is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature release and the cessation of translation.[1][2] The extent of puromycin incorporation serves as a proxy for the rate of protein synthesis.
Given the potent activity of puromycin, it is crucial to employ appropriate controls to ensure that the observed effects are specifically due to its inhibition of translation. N-Acetylpuromycin, a derivative of puromycin, serves as an essential negative control in these experiments.
This compound: An Inactive Analog for Validating Puromycin-Specific Effects
This compound is a form of puromycin that has been rendered inactive through the acetylation of its reactive amino group.[3][4][5] This modification blocks the ability of the molecule to be recognized by the ribosome's peptidyl transferase center and, consequently, prevents its incorporation into the nascent polypeptide chain.[3] As a result, this compound does not inhibit protein synthesis or cause the premature release of nascent chains.
Its structural similarity to puromycin, combined with its functional inactivity, makes this compound an ideal negative control. By treating a parallel sample of cells with this compound, researchers can distinguish the specific effects of puromycin-induced translation termination from any potential non-specific or off-target effects of the chemical structure.
Key Applications of this compound as a Control
-
Validating Global Translation Assays: In experiments using puromycin to measure global protein synthesis rates (e.g., via Western blotting with anti-puromycin antibodies), this compound is used to demonstrate that the signal is dependent on active translation and not due to non-specific antibody binding.
-
Controlling for Off-Target Effects: It helps to rule out the possibility that any observed cellular responses are due to the chemical scaffold of puromycin rather than its specific inhibitory effect on translation.
-
TGF-β Signaling Studies: Interestingly, this compound has been shown to downregulate SnoN and Ski protein expression and promote TGF-β signaling, an effect that is independent of its non-existent role in protein synthesis inhibition. This highlights its potential use as a research tool in its own right in specific signaling pathways, but also underscores the importance of using it as a control to dissect translational versus non-translational effects of puromycin-like molecules.
Data Presentation: Expected Outcomes of Puromycin vs. This compound Treatment
The following table summarizes the expected results when using puromycin and this compound in experiments designed to measure global protein synthesis.
| Assay | Puromycin Treatment | This compound Treatment | Rationale |
| Western Blot with anti-puromycin antibody | Strong signal, indicating incorporation into nascent chains. | No or background signal. | N-Acetylation blocks the reactive amino group, preventing incorporation into the nascent chain.[3][4] |
| Global Protein Synthesis Measurement (e.g., 35S-methionine incorporation) | Significant decrease in signal. | No significant change in signal. | Puromycin terminates translation, while this compound does not inhibit protein synthesis. |
| Polysome Profiling | Decrease in heavy polysomes and an increase in monosomes. | No significant change in the polysome profile. | Puromycin causes ribosome drop-off, leading to the disassembly of polysomes. This compound does not affect translating ribosomes. |
Experimental Protocols
Protocol 1: Using this compound as a Negative Control in a Puromycin-Based Global Translation Assay
This protocol describes the use of this compound as a negative control alongside puromycin to measure global protein synthesis via Western blotting.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Puromycin solution (e.g., 10 mg/mL in water)
-
This compound solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-puromycin antibody
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to the desired confluency.
-
Treatment:
-
For the experimental group, treat cells with an optimized concentration of puromycin (typically 1-10 µg/mL) for a short period (e.g., 10-30 minutes).
-
For the negative control group, treat cells with the same molar concentration of this compound for the same duration.
-
Include an untreated control group.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-puromycin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Expected Results: A strong band pattern should be visible in the lane with the puromycin-treated sample, representing puromycylated nascent chains. The this compound-treated and untreated lanes should show no or only background signal.
Visualizations
Mechanism of Puromycin Action and this compound Inactivation
The following diagram illustrates the molecular mechanism of puromycin and how N-acetylation renders it inactive.
Caption: Mechanism of puromycin action and its inhibition by N-acetylation.
Experimental Workflow for Using this compound as a Control
This diagram outlines the experimental workflow for a puromycin-based assay with the appropriate this compound control.
Caption: Workflow for a controlled puromycin experiment.
Conclusion
References
- 1. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of puromycin by Streptomyces alboniger: characterization of puromycin N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Permeable N-Acetylpuromycin: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is a cell-permeable aminonucleoside antibiotic derivative that has emerged as a valuable tool for in vivo studies, particularly in the context of transforming growth factor-beta (TGF-β) signaling. Unlike its parent compound, puromycin (B1679871), which is a potent inhibitor of protein synthesis, this compound does not block protein synthesis. Instead, it selectively promotes the degradation of the transcriptional co-repressors SnoN and Ski, thereby enhancing TGF-β signaling. This unique mechanism of action makes this compound a powerful instrument for investigating the physiological and pathological roles of the TGF-β pathway in various in vivo models.
These application notes provide a comprehensive overview of the use of cell-permeable this compound in in vivo studies, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action: Potentiation of TGF-β Signaling
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The transcriptional co-repressors SnoN and Ski act as negative regulators of this pathway. In the absence of this compound, SnoN and Ski bind to Smad proteins, preventing them from activating TGF-β target genes.
This compound facilitates the degradation of SnoN and Ski proteins, likely through a proteasome-dependent pathway.[1] By removing these repressors, Smad proteins are free to activate the transcription of TGF-β responsive genes, leading to an amplified cellular response to TGF-β.
Applications for In Vivo Studies
This compound can be utilized in a variety of in vivo models to investigate the roles of enhanced TGF-β signaling in:
-
Cancer Biology: Studying the tumor-suppressive or pro-metastatic effects of TGF-β in different cancer models.
-
Fibrosis Research: Investigating the progression of fibrosis in organs such as the liver, kidney, and lung.
-
Immunology: Exploring the role of TGF-β in immune regulation and tolerance.
-
Developmental Biology: Examining the impact of augmented TGF-β signaling on embryonic development.
-
Stem Cell Research: Modulating stem cell fate and differentiation.
Quantitative Data Presentation
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Mean ± SD) | Units |
| Route of Administration | Intraperitoneal | - |
| Dose | 10 | mg/kg |
| Cmax (Peak Concentration) | 5.2 ± 0.8 | µg/mL |
| Tmax (Time to Peak) | 1 | hour |
| AUC (Area Under Curve) | 15.6 ± 2.1 | µg*h/mL |
| Half-life (t½) | 3.5 ± 0.5 | hours |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual pharmacokinetic parameters must be determined experimentally.
Table 2: Example Effect of this compound on SnoN Protein Levels in Liver Tissue
| Treatment Group | SnoN Protein Level (relative to control) | p-value |
| Vehicle Control | 1.00 ± 0.12 | - |
| This compound (5 mg/kg) | 0.65 ± 0.09 | <0.05 |
| This compound (10 mg/kg) | 0.38 ± 0.07 | <0.01 |
| This compound (20 mg/kg) | 0.21 ± 0.05 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental model and conditions.
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo use of this compound. These protocols should be adapted based on the specific animal model, research question, and institutional guidelines.
Protocol 1: In Vivo Administration of this compound in a Mouse Model
Objective: To deliver this compound to mice to study its effects on a specific physiological or pathological process.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen sterile vehicle to the desired concentration. Note: A small amount of DMSO (e.g., <5%) may be required for initial solubilization, followed by dilution in saline or PBS. Ensure the final concentration of any solvent is non-toxic to the animals.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer the this compound solution via the desired route (e.g., intraperitoneal (IP), intravenous (IV), or oral gavage). The choice of route will depend on the target tissue and desired pharmacokinetic profile.
-
For IP injection, gently restrain the mouse and inject into the lower abdominal quadrant.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Proceed with the experimental timeline for tissue collection or downstream analysis.
-
Protocol 2: Western Blot Analysis of SnoN/Ski Protein Levels
Objective: To quantify the in vivo effect of this compound on the protein levels of SnoN and Ski in a target tissue.
Materials:
-
Tissue samples from vehicle- and this compound-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SnoN, anti-Ski, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SnoN and Ski band intensities to the loading control.
-
Conclusion
Cell-permeable this compound is a unique and valuable research tool for the in vivo investigation of TGF-β signaling. Its ability to potentiate the pathway by promoting the degradation of SnoN and Ski, without the confounding effects of protein synthesis inhibition, allows for a more precise dissection of TGF-β's role in health and disease. The protocols and guidelines provided here offer a framework for designing and executing robust in vivo studies with this compound. As with any in vivo experiment, careful planning, appropriate controls, and adherence to animal welfare regulations are paramount for obtaining meaningful and reproducible results.
References
Detecting N-Acetylpuromycin in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the detection and quantification of N-Acetylpuromycin in cell lysates. The protocols described herein are intended for researchers in cell biology, pharmacology, and drug development who are interested in studying the activity of puromycin (B1679871) N-acetyltransferase (PAC) or the metabolism of puromycin.
Introduction
Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis by being incorporated into the C-terminus of nascent polypeptide chains, leading to their premature termination. In cells expressing the puromycin N-acetyltransferase (PAC) gene, puromycin is inactivated through the transfer of an acetyl group from acetyl-CoA to the amino group of the puromycin molecule, forming this compound. The detection and quantification of this compound can serve as a direct measure of PAC enzyme activity and a key indicator of puromycin detoxification within cells. This application note details two primary methods for the analysis of this compound in cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Description |
| Analyte | This compound |
| Internal Standard (IS) | Stable isotope-labeled this compound (e.g., ¹³C₆, ¹⁵N₂-N-Acetylpuromycin) |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 514.2 (Calculated for [M+H]⁺) |
| Product Ions (Q3) m/z | To be determined empirically. Potential fragments include ions corresponding to the acetylated puromycin moiety and the dimethyladenosine group. |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
| Chromatography | Reversed-Phase (C18 column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Limit of Detection (LOD) | To be determined experimentally. Expected in the low ng/mL range.[1] |
| Limit of Quantification (LOQ) | To be determined experimentally. Expected in the low to mid ng/mL range.[2][3] |
| Linear Range | To be established using a calibration curve |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound analytical standard (synthesis may be required)
-
Stable isotope-labeled this compound (Internal Standard, custom synthesis may be required)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation: Cell Lysate Extraction
-
Culture and treat cells as required for the experiment.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
To 100 µL of cell lysate, add 300 µL of ice-cold protein precipitation solution containing the internal standard at a known concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared sample onto the C18 column.
-
Run the established gradient method to separate this compound from other components.
-
Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Diagram of LC-MS/MS Workflow
Caption: Workflow for this compound detection by LC-MS/MS.
Method 2: Competitive ELISA for this compound
A competitive ELISA is a sensitive immunoassay suitable for the quantification of small molecules. This method relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited amount of anti-N-Acetylpuromycin antibody. The signal generated is inversely proportional to the amount of this compound in the sample. Note: This protocol assumes the availability of a specific anti-N-Acetylpuromycin antibody and an this compound-enzyme conjugate, which may require custom development.
Data Presentation: Competitive ELISA Parameters
| Parameter | Description |
| Assay Format | Indirect Competitive ELISA |
| Coating Antigen | This compound-protein conjugate (e.g., this compound-BSA) |
| Primary Antibody | Anti-N-Acetylpuromycin antibody (custom development may be required) |
| Secondary Antibody | HRP-conjugated anti-species IgG |
| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Detection Wavelength | 450 nm |
| Standard Curve Range | To be determined experimentally |
| Sample Matrix | Diluted cell lysate |
Experimental Protocol: Competitive ELISA
1. Materials and Reagents:
-
96-well microplate
-
This compound-protein conjugate
-
Anti-N-Acetylpuromycin antibody
-
HRP-conjugated secondary antibody
-
This compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
2. Plate Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare a series of this compound standards in assay buffer.
-
Prepare cell lysate samples by diluting them in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-N-Acetylpuromycin antibody.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free this compound.
-
Transfer 100 µL of the antibody-antigen mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations. The curve will be sigmoidal with a negative slope.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Diagram of Competitive ELISA Principle
Caption: Principle of competitive ELISA for this compound.
Method 3: Western Blotting for N-Acetylated Proteins
While not a direct measure of free this compound, Western blotting with a pan-anti-acetyl-lysine antibody can provide a qualitative or semi-quantitative assessment of the overall level of protein acetylation in response to puromycin treatment in cells expressing PAC. This method detects puromycin that has been N-acetylated and incorporated into nascent polypeptide chains.
Experimental Protocol: Western Blot
1. Materials and Reagents:
-
Cell lysis buffer with protease and deacetylase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Anti-acetyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
ECL Western blotting substrate
2. Sample Preparation:
-
Treat cells as required and lyse in buffer containing protease and deacetylase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
3. Western Blotting:
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
4. Data Analysis:
-
Densitometric analysis of the bands can be performed to semi-quantify the relative levels of acetylated proteins between samples. Normalization to a loading control (e.g., β-actin or GAPDH) is recommended.
Conclusion
The choice of method for detecting this compound will depend on the specific research question, the required sensitivity and specificity, and the available instrumentation. LC-MS/MS offers the highest degree of specificity and quantitative accuracy for the direct measurement of this compound. A competitive ELISA, once developed, can provide a high-throughput and sensitive method for quantification. Western blotting using an anti-acetyl-lysine antibody offers a more accessible, albeit indirect, method to assess the consequences of PAC activity on puromycylated proteins. For all methods, proper experimental design, including the use of appropriate standards and controls, is critical for obtaining reliable and reproducible results.
References
N-Acetylpuromycin: A Tool for Investigating Drug Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin (NAP) is the inactivated form of the aminonucleoside antibiotic puromycin (B1679871). The primary mechanism of cellular resistance to puromycin involves the enzymatic acetylation of puromycin's reactive amino group, a reaction catalyzed by Puromycin N-acetyltransferase (PAC). This conversion to this compound prevents the molecule from inhibiting protein synthesis, thus conferring a drug-resistant phenotype.[1] The study of this resistance mechanism, and the molecules involved, provides a valuable model for understanding broader concepts of drug inactivation and efflux as components of multidrug resistance (MDR).
These application notes provide a framework for utilizing this compound and the puromycin/PAC system as tools to investigate mechanisms of drug resistance, including the development of resistant cell lines, the characterization of drug efflux, and the modulation of associated signaling pathways.
Data Presentation
The following tables summarize key quantitative data relevant to the puromycin resistance system.
Table 1: Enzymatic Properties of Puromycin N-acetyltransferase (PAC)
| Parameter | Value | Source |
| Enzyme | Puromycin N-acetyltransferase (PAC) | [2] |
| Source Organism | Streptomyces alboniger | [2] |
| Substrates | Puromycin, O-demethylpuromycin | [2] |
| Km for Puromycin | 1.7 µM | [2] |
| Km for O-demethylpuromycin | 4.6 µM | [2] |
| Specific Activity (TAT-PAC) | 197 nmol/min/mg | [3] |
Table 2: Cytotoxicity and Resistance to Puromycin
| Cell Line | Condition | Parameter | Value | Source |
| NIH/3T3 | Parental | IC50 of Puromycin | 3.96 µM | [4] |
| Jurkat | Parental | IC50 of Puromycin | ~1 µg/mL (~2.1 µM) | [5] |
| HEK293 | Parental | Cell Viability (at 2 µg/mL Puromycin) | 59% | [6] |
| HEK293 | Treated with TAT-PAC | Cell Viability (at 2 µg/mL Puromycin) | 87% | [6] |
| SY5Y | Parental | Cell Viability (at 1.5 µg/mL Puromycin) | ~20% | [6] |
| SY5Y | Treated with TAT-PAC | Cell Viability (at 1.5 µg/mL Puromycin) | ~40% (at 24h) | [6] |
Signaling Pathways and Workflows
Signaling Pathway: Modulation of TGF-β Signaling by Puromycin
Puromycin has been shown to downregulate the expression of the transcriptional co-repressors SnoN and Ski.[7] These proteins are known inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. By reducing the levels of SnoN and Ski, puromycin can potentiate TGF-β signaling. This pathway is crucial in various cellular processes, including proliferation, differentiation, and fibrosis. The study of this interaction can provide insights into the off-target effects of drugs and their metabolites in resistant cells.
Experimental Workflow: Generation of Puromycin-Resistant Cell Lines
The development of drug-resistant cell lines is a fundamental technique for studying resistance mechanisms. This workflow outlines the process of generating a stable cell line that is resistant to puromycin, which can then be used for comparative studies against the parental, sensitive cell line.
Experimental Workflow: Competitive ABC Transporter Efflux Assay
This workflow describes a cell-based assay to investigate if this compound can act as a competitive substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). The assay measures the efflux of a known fluorescent substrate in the presence and absence of NAP.
Experimental Protocols
Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of puromycin required to kill non-resistant cells, which is then used for the selection of stably transfected cells.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed the parental cells in a 24-well or 96-well plate at a density that allows them to reach approximately 80% confluency overnight.
-
Prepare Puromycin Dilutions: Prepare a series of puromycin dilutions in complete culture medium. A typical range to test is 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[8] Include a "no puromycin" control.
-
Treatment: After the cells have adhered overnight, replace the medium with the prepared puromycin dilutions.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity.
-
Media Change: Replace the medium with freshly prepared puromycin dilutions every 2-3 days.
-
Determine Minimal Lethal Concentration: Continue the experiment for 7-10 days. The optimal puromycin concentration for selection is the lowest concentration that results in complete cell death of the parental cell line.[8]
Protocol 2: Generation of a Stable Puromycin-Resistant Cell Line
This protocol describes the generation of a cell line that stably expresses the puromycin N-acetyltransferase (pac) gene.
Materials:
-
Parental cell line
-
Expression vector containing the pac gene and a gene of interest
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin at the optimal concentration determined in Protocol 1
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Transfection: Transfect the parental cell line with the pac expression vector using a suitable transfection method. Include a mock transfection control (no DNA).
-
Recovery: Allow the cells to grow in non-selective medium for 48-72 hours post-transfection to allow for expression of the resistance gene.
-
Selection: Passage the cells and re-plate them in complete culture medium containing the predetermined optimal concentration of puromycin.
-
Maintenance: Replace the selective medium every 3-4 days. Non-transfected cells will begin to die off.
-
Colony Formation: After 2-3 weeks, distinct colonies of resistant cells should become visible.
-
Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution plating to establish clonal cell lines.
-
Expansion and Validation: Expand the clonal populations in selective medium. Validate the stable integration and expression of the gene of interest and PAC, for example, by Western blot or qPCR.
Protocol 3: Competitive Efflux Assay with this compound
This assay is designed to assess whether this compound can compete with a known fluorescent substrate of an ABC transporter, thereby inhibiting its efflux.
Materials:
-
Parental cell line and a cell line overexpressing an ABC transporter (e.g., ABCB1)
-
Fluorescent substrate for the transporter (e.g., Rhodamine 123, Hoechst 33342)
-
Known inhibitor of the transporter (e.g., Verapamil for ABCB1)
-
This compound
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Plate the cells in a multi-well plate and allow them to adhere.
-
Substrate Loading: Incubate the cells with the fluorescent substrate in assay buffer for a sufficient time to allow for cellular uptake (e.g., 30-60 minutes at 37°C).
-
Washing: Wash the cells with ice-cold assay buffer to remove any extracellular substrate.
-
Efflux Initiation: Add fresh, pre-warmed assay buffer containing either:
-
No compound (negative control)
-
The known inhibitor (positive control)
-
This compound (at various concentrations)
-
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 60-120 minutes) to allow for active efflux of the fluorescent substrate.
-
Fluorescence Measurement: At the end of the incubation, measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the cells treated with this compound to the positive and negative controls. A significant increase in fluorescence in the presence of this compound (i.e., reduced efflux) suggests that it is acting as a competitive substrate for the transporter.
Protocol 4: Western Blot Analysis of SnoN and Ski Downregulation
This protocol details the steps to investigate the effect of puromycin on the protein levels of SnoN and Ski.
Materials:
-
Cell line of interest
-
Puromycin
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SnoN, Ski, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with puromycin at a desired concentration and for various time points (e.g., 0, 2, 4, 8, 24 hours). Include an untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the SDS-PAGE gel, and then transfer the proteins to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against SnoN, Ski, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of SnoN and Ski to the loading control to determine the effect of puromycin treatment on their expression. A decrease in the normalized band intensity over time indicates downregulation.
References
- 1. NAC and DTT promote TGF-β1 monomer formation: demonstration of competitive binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Acetylpuromycin not showing expected biological activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the biological activity of N-Acetylpuromycin.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in my cell culture, but I don't see any inhibition of protein synthesis. Is my compound inactive?
A1: this compound is not expected to inhibit protein synthesis. It is the N-acetylated, inactive form of the protein synthesis inhibitor puromycin (B1679871). The acetylation of the amino group on the tyrosine moiety of puromycin prevents it from being incorporated into the growing polypeptide chain, thus blocking its inhibitory effect on translation.[1] If your experimental goal is to inhibit protein synthesis, you should use puromycin.
Q2: What is the known biological activity of this compound?
A2: The established biological activity of this compound, independent of protein synthesis, is the promotion of the Transforming Growth Factor-β (TGF-β) signaling pathway.[2] It achieves this by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[2]
Q3: How does this compound downregulate SnoN and Ski proteins?
A3: this compound induces the degradation of SnoN and Ski proteins via the proteasome.[1] Interestingly, this process is dependent on the presence of an active TGF-β/Smad signaling pathway.[1]
Q4: What are the basic physical and chemical properties of this compound?
A4: The table below summarizes the key technical data for this compound.
| Property | Value | Reference |
| Molecular Weight | 513.55 g/mol | [2][3] |
| Formula | C₂₄H₃₁N₇O₆ | [2][3] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 22852-13-7 | [2] |
| Storage | Store at -20°C | [2] |
Troubleshooting Guide: this compound Not Showing Expected Biological Activity (Promotion of TGF-β Signaling)
This guide is designed to help you troubleshoot experiments where this compound is not producing the expected downregulation of SnoN/Ski proteins and subsequent enhancement of TGF-β signaling.
Initial Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of this compound activity.
Detailed Troubleshooting Steps
1. Compound Integrity and Preparation
-
Question: Is the this compound correctly stored and prepared?
-
Answer: this compound should be stored at -20°C.[2] Prepare fresh stock solutions in a suitable solvent like DMSO (up to 100 mM) or 1eq. HCl (up to 100 mM). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.35 | 100 |
| 1eq. HCl | 51.35 | 100 |
| Data from R&D Systems and Tocris Bioscience.[2] |
2. Experimental Protocol
-
Question: Are the concentration and incubation time appropriate?
-
Answer: While specific dose-response data for this compound is limited, the effective concentration range for its parent compound, puromycin, in similar assays can be a starting point. A concentration range of 1-10 µM is a reasonable starting point for optimization. Incubation times may vary depending on the cell line and the half-life of SnoN and Ski proteins, but a time course of 6 to 24 hours is recommended.
-
3. Cell System Health and Pathway Integrity
-
Question: Is the cell line responsive to TGF-β signaling?
-
Answer: The effect of this compound on SnoN/Ski degradation is dependent on a functional TGF-β/Smad pathway.[1] Ensure your cell line has functional TGF-β receptors (TβRI and TβRII) and Smad proteins. Some cell lines may have mutations that impair this pathway.
-
-
Question: Are the cells healthy?
-
Answer: Ensure cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) before treatment. Cell stress can affect signaling pathways.
-
4. Detection Method (Western Blotting)
-
Question: Is the Western Blot protocol optimized for SnoN/Ski detection?
-
Answer: SnoN and Ski can be low-abundance proteins. Ensure your Western Blot protocol is optimized for their detection.
-
| Troubleshooting Area | Potential Cause | Recommended Solution |
| No/Weak Signal | Low protein abundance | Load more protein (20-40 µg per lane). Use a positive control lysate. |
| Poor antibody performance | Titrate primary antibody concentration. Incubate overnight at 4°C. | |
| Inefficient transfer | Confirm transfer with Ponceau S stain. | |
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature). |
| Antibody concentration too high | Dilute primary and/or secondary antibodies further. | |
| Non-specific Bands | Cross-reactivity of antibody | Use a more specific antibody. Perform a BLAST search of the immunogen sequence. |
| General Western Blot troubleshooting tips.[4][5][6][7] |
Experimental Protocols
Protocol 1: Assessing SnoN/Ski Downregulation by this compound
This protocol details a method to determine the effect of this compound on SnoN and Ski protein levels via Western Blotting.
-
Cell Seeding: Plate your cells of interest (e.g., HEK293T, HaCaT, or other TGF-β responsive lines) in 6-well plates and grow to 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to final working concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO). Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
-
Positive Control: In parallel, treat cells with puromycin (e.g., 1-5 µg/mL) as a positive control for SnoN/Ski degradation.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against SnoN, Ski, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the SnoN and Ski signals to the loading control.
Signaling Pathways and Mechanisms
This compound's Effect on the TGF-β Signaling Pathway
This compound promotes TGF-β signaling by removing the inhibitory SnoN and Ski proteins. These proteins normally repress the transcriptional activity of the Smad complex.
Caption: this compound promotes TGF-β signaling by inducing the proteasomal degradation of SnoN/Ski.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blotting – Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing N-Acetylpuromycin dosage for specific cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing N-Acetylpuromycin (NAP) dosage for specific cell lines. Unlike its parent compound, puromycin (B1679871), which is a protein synthesis inhibitor, this compound modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway. This fundamental difference in mechanism necessitates a distinct approach to dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (NAP)?
A1: this compound (NAP) does not inhibit protein synthesis or cause cell death like puromycin. Instead, it acts as a modulator of the TGF-β signaling pathway. It has been shown to downregulate the expression of SnoN and Ski proteins, which are negative regulators of the TGF-β pathway.[1] By reducing the levels of these inhibitors, NAP effectively promotes TGF-β signaling.
Q2: Can I use a standard puromycin kill curve to determine the optimal dosage of NAP?
A2: No, a traditional kill curve is not an appropriate method for determining the optimal dosage of NAP. Kill curves are designed for cytotoxic agents like puromycin to find the minimum concentration that kills non-resistant cells.[2][3] Since NAP's primary function is to modulate a signaling pathway rather than induce cell death, a different experimental approach focused on measuring the biological effect is required.
Q3: What is the recommended starting concentration for NAP in cell culture?
A3: The optimal concentration of NAP is highly dependent on the cell line and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental conditions. A starting point for such an experiment could be in the low micromolar range, but this should be empirically determined.
Q4: How does this compound differ from Puromycin?
A4: The key difference lies in their mechanism of action. Puromycin is an aminonucleoside antibiotic that mimics an aminoacyl-tRNA, leading to premature chain termination during protein synthesis and subsequent cell death.[4][5] In contrast, this compound is a derivative that does not block protein synthesis but modulates the TGF-β signaling pathway.[1]
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on the TGF-β signaling pathway | Insufficient concentration of NAP. | Perform a dose-response experiment to determine the optimal effective concentration for your cell line. |
| Cell line is not responsive to TGF-β signaling. | Confirm that your cell line expresses the necessary components of the TGF-β signaling pathway (receptors, SMADs). | |
| Degradation of NAP. | Prepare fresh stock solutions of NAP and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| High cell death observed | Off-target effects at high concentrations. | Lower the concentration of NAP used. Even though it is not a direct protein synthesis inhibitor, high concentrations of any compound can be toxic. |
| Contamination of the cell culture. | Check for microbial contamination and ensure aseptic techniques are being followed. | |
| Inconsistent results between experiments | Variation in cell density or passage number. | Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. |
| Inconsistent incubation times with NAP. | Ensure that the duration of NAP treatment is the same across all experiments. | |
| Instability of NAP in media over time. | Prepare fresh media with NAP for each experiment. |
Experimental Protocols
Determining the Optimal Effective Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal concentration of NAP for modulating the TGF-β signaling pathway in a specific cell line. The primary readout for this experiment will be the activation of the TGF-β pathway, which can be measured using several methods.
1. Selection of Readout Method:
Choose one of the following methods to quantify TGF-β pathway activation:
-
SMAD-responsive Luciferase Reporter Assay: This is a highly sensitive method that measures the transcriptional activity of SMAD proteins. Cells are transfected with a reporter plasmid containing a SMAD-binding element (SBE) driving the expression of luciferase.[5][6]
-
Western Blot for Phosphorylated SMAD2/3: This method directly measures the phosphorylation of SMAD2 and SMAD3, a key step in TGF-β signal transduction.[7]
2. Experimental Procedure:
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a consistent density that will allow for optimal growth during the experiment.
-
NAP Treatment: The following day, treat the cells with a range of NAP concentrations. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for a predetermined amount of time. The optimal incubation time should be determined empirically, but a common starting point is 24 to 48 hours.
-
Assay Performance: After incubation, perform your chosen readout method:
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated SMAD2/3 and total SMAD2/3.
-
qPCR: Isolate RNA, reverse transcribe to cDNA, and perform qPCR using primers for your target genes of interest.
-
-
Data Analysis:
-
For the luciferase assay, normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) and then to the vehicle control.
-
For Western blotting, quantify the band intensities for phosphorylated SMAD2/3 and normalize to the total SMAD2/3 levels.
-
For qPCR, calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
-
Dose-Response Curve: Plot the normalized response against the log of the NAP concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal response).
Quantitative Data Summary
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| Optimal Effective Concentration (µM) | Empirically Determined | Empirically Determined | Empirically Determined |
| EC50 (µM) for SMAD Phosphorylation | Empirically Determined | Empirically Determined | Empirically Determined |
| Fold Induction of PAI-1 mRNA at Optimal Concentration | Empirically Determined | Empirically Determined | Empirically Determined |
Note: The values in this table must be determined experimentally for each specific cell line.
Visualizations
Caption: TGF-β signaling pathway and the mechanism of action of this compound (NAP).
Caption: Experimental workflow for determining the optimal effective concentration of NAP.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Dose-to-Duration Encoding and Signaling beyond Saturation in Intracellular Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the TGFB1 gene expression and methylation status of the promoter region in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting N-Acetylpuromycin solubility issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylpuromycin.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on solubility problems.
Issue 1: this compound fails to dissolve in the recommended solvent.
-
Question: I am trying to dissolve this compound powder in DMSO as recommended, but it is not dissolving completely. What should I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its effectiveness as a solvent for some compounds.
-
Gentle Warming: Try gently warming the solution to 37°C. This can often increase the solubility of the compound. Avoid excessive heat, as it may degrade the this compound.
-
Vortexing/Sonication: After gentle warming, vortex the solution vigorously. If it still does not dissolve, brief sonication in an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.
-
Review Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution that is above the maximum recommended concentration.
-
Issue 2: The this compound solution is cloudy or has visible precipitates.
-
Question: My this compound solution in DMSO was clear initially, but now it appears cloudy and has precipitates. What could be the cause?
-
Answer:
-
Temperature Fluctuation: Precipitation can occur if the solution has been stored at a lower temperature than the temperature at which it was prepared. Allow the vial to warm to room temperature before use.
-
Improper Storage: Ensure the solution is stored in a tightly sealed container to prevent the absorption of moisture, which can lead to precipitation. For long-term storage, it is advisable to store solutions at -20°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can affect the stability of the solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize this.
-
Issue 3: this compound precipitates when added to aqueous media.
-
Question: When I add my this compound DMSO stock solution to my cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution.
-
Pre-dilution: Instead of adding the concentrated stock directly to your full volume of media, first, dilute the stock in a smaller volume of media. Then, add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is generally recommended to avoid solvent toxicity, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always determine the maximum DMSO tolerance for your specific cell line.
-
Rapid Mixing: When adding the stock solution to the media, ensure rapid and thorough mixing to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: The recommended solvents for this compound are DMSO and 1eq. HCl.[1]
Q2: What is the maximum solubility of this compound in these solvents?
A2: The maximum concentration for this compound is 100 mM in both DMSO and 1eq. HCl.[1]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound promotes TGF-β signaling by downregulating the expression of SnoN and Ski proteins.[1] Unlike its precursor, puromycin, it does not inhibit protein synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 513.55 g/mol | [1] |
| Solubility | ||
| In DMSO | 100 mM (51.35 mg/mL) | [1] |
| In 1eq. HCl | 100 mM (51.35 mg/mL) | [1] |
| Storage Temperature | ||
| Solid | -20°C | [1] |
| Solution | -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 513.55 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out 5.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
Technical Support Center: N-Acetylpuromycin (NAP) Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular uptake of N-Acetylpuromycin (NAP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAP) and how does it differ from Puromycin (B1679871)?
This compound (NAP) is a derivative of the aminonucleoside antibiotic Puromycin. In cells expressing the puromycin N-acetyltransferase (PAC) enzyme, puromycin is acetylated to form NAP. This acetylation blocks the reactive amino group of puromycin, rendering it unable to incorporate into nascent polypeptide chains and inhibit protein synthesis.[1][2] Therefore, unlike puromycin, NAP does not cause premature chain termination and is not cytotoxic.
Q2: Why can't I use a standard puromycin incorporation assay (e.g., SUnSET) to confirm NAP uptake?
Standard methods for detecting puromycin uptake, such as the Surface Sensing of Translation (SUnSET) assay, rely on the incorporation of puromycin into newly synthesized proteins, which are then detected by an anti-puromycin antibody.[3] Since NAP is the inactivated form of puromycin and does not get incorporated into nascent peptides, these methods are not suitable for confirming NAP uptake.
Q3: What are the primary methods to confirm NAP uptake by cells?
There are two main approaches to confirm NAP uptake:
-
Direct Methods: These methods directly measure the intracellular concentration of NAP. The most common and sensitive method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Other potential direct methods involve the use of radiolabeled or fluorescently tagged NAP, though these require chemical synthesis of the labeled compound.
-
Indirect Methods: These methods measure a downstream biological effect of intracellular NAP. NAP has been shown to promote Transforming Growth Factor-β (TGF-β) signaling by inducing the degradation of the transcriptional co-repressors SnoN and Ski.[4] Therefore, measuring the decrease in intracellular SnoN and Ski protein levels can serve as an indirect confirmation of NAP uptake and bioactivity.
Q4: Which method is more suitable for my experiment?
The choice of method depends on the specific requirements of your experiment:
-
HPLC-MS/MS is ideal for quantitative and direct measurement of intracellular NAP concentrations. It is highly specific and sensitive.
-
Western blotting for SnoN/Ski is a good option if you want to confirm the biological activity of NAP within the cell and have access to standard cell biology laboratory equipment. It provides a qualitative or semi-quantitative measure of NAP's effect.
-
Labeled NAP derivatives are suitable for specialized applications like high-content imaging or when a non-lysis-based method is preferred, but they require the synthesis of custom reagents.
Troubleshooting Guides
Direct Method: HPLC-MS/MS Analysis of Intracellular NAP
Issue: Low or no NAP signal detected in cell lysates.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular NAP. Optimize your lysis buffer; detergents like NP-40 or RIPA can be effective.[5][6] For small molecules, mechanical lysis methods like sonication or freeze-thaw cycles in conjunction with a suitable buffer can improve extraction. Always perform lysis steps on ice to minimize degradation. |
| NAP Degradation | Although NAP is relatively stable, minimize the time between cell harvesting, lysis, and analysis. Keep samples on ice or at -80°C for long-term storage. |
| Poor Extraction from Lysate | Use a protein precipitation step with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to separate NAP from proteins that can interfere with the analysis.[7] Ensure complete precipitation and careful collection of the supernatant containing the small molecule fraction. |
| Matrix Effects in MS | The complexity of the cell lysate can suppress the ionization of NAP. Optimize the sample clean-up process. Consider solid-phase extraction (SPE) for cleaner samples. Ensure the use of an appropriate internal standard to normalize for any matrix effects. |
| Suboptimal LC-MS/MS Parameters | Optimize the mobile phase composition, gradient, and column chemistry for good chromatographic separation of NAP.[8] Develop a sensitive multiple reaction monitoring (MRM) method for NAP by optimizing precursor and product ion selection and collision energy. |
Indirect Method: Western Blot for SnoN and Ski Degradation
Issue: No significant decrease in SnoN or Ski protein levels after NAP treatment.
| Possible Cause | Troubleshooting & Optimization |
| Insufficient NAP Uptake | Increase the concentration of NAP and/or the incubation time. Ensure the cell line used is permeable to NAP. |
| Cell-Type Specific Effects | The TGF-β signaling pathway and the regulation of SnoN/Ski can be cell-type dependent.[4] Confirm that your cell line expresses SnoN and Ski and is responsive to TGF-β signaling. |
| Incorrect Timing of Analysis | The degradation of SnoN and Ski is a dynamic process. Perform a time-course experiment to determine the optimal time point for observing maximal degradation after NAP treatment. TGF-β-induced degradation of SnoN and Ski can be rapid, occurring within 30 minutes to a few hours.[9][10] |
| Inefficient Protein Extraction | Use a lysis buffer that effectively extracts nuclear proteins, as SnoN and Ski are predominantly found in the nucleus.[11] RIPA buffer or a buffer containing nuclear extraction components is recommended. Always include protease inhibitors in your lysis buffer.[12] |
| Poor Western Blotting Technique | Ensure complete protein transfer from the gel to the membrane. Optimize antibody concentrations and incubation times. Use appropriate blocking buffers to minimize background noise.[13][14] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by HPLC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and experimental setup.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of NAP for the specified duration. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 80% methanol in water) to the plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Precipitation and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
If not using a methanol-based lysis buffer, add two volumes of cold acetonitrile to the supernatant to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully collect the supernatant containing NAP and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).[15]
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for reverse-phase chromatography.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer to monitor the specific parent-to-daughter ion transition for NAP in MRM mode.
-
-
Data Analysis:
-
Quantify the amount of NAP in each sample by comparing the peak area to a standard curve generated with known concentrations of a NAP standard.
-
Normalize the intracellular NAP concentration to the number of cells or total protein concentration in the lysate.
-
Protocol 2: Indirect Confirmation of NAP Uptake by Western Blotting for SnoN and Ski
-
Cell Culture and Treatment:
-
Plate cells and treat with NAP as described in Protocol 1. Include a positive control for SnoN/Ski degradation if available (e.g., direct TGF-β treatment).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 20-30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SnoN and Ski overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL chemiluminescence reagent.[13]
-
Include a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SnoN and Ski band intensities to the loading control.
-
Compare the normalized SnoN and Ski levels in NAP-treated cells to the vehicle-treated control. A decrease in SnoN and Ski levels indicates NAP uptake and bioactivity.
-
Visualizations
Caption: Workflow for direct confirmation of NAP uptake by HPLC-MS/MS.
Caption: Indirect confirmation of NAP uptake via TGF-β signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis of cyclohexylpuromycin and its reaction with N-acetylphenylalanyl-transfer ribonucleic acid on rat liver ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherently Emissive Puromycin Analogues for Live Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. lcms.cz [lcms.cz]
- 8. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Lysate Preparation [sigmaaldrich.com]
- 13. sinobiological.com [sinobiological.com]
- 14. origene.com [origene.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
N-Acetylpuromycin stability in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylpuromycin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO and 1eq. HCl up to 100 mM.[1] For cell culture applications, DMSO is the most common solvent.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Stock solutions of this compound should be stored at -20°C.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound downregulates the expression of SnoN and Ski proteins, which leads to the promotion of TGF-β signaling.[1] Unlike puromycin (B1679871), it does not bind to ribosomes or inhibit protein synthesis.[1]
Q4: Can this compound be used for the selection of transfected cells?
A4: No, this compound is not suitable for selecting cells that express the puromycin N-acetyltransferase (pac) gene. The pac gene product inactivates puromycin through N-acetylation.[2] Since this compound is already acetylated, the enzyme will not recognize it as a substrate, and thus, it will not provide a selection pressure. Puromycin should be used for this purpose.
Q5: How stable is this compound in cell culture media?
A5: Currently, there is limited publicly available data on the precise half-life and stability of this compound in various cell culture media. The stability can be influenced by factors such as media composition, pH, temperature, and the presence of cellular enzymes. It is recommended to either prepare fresh media with this compound for each experiment or to perform a stability study under your specific experimental conditions. For general guidance, it is advisable to replenish the media containing this compound every 2-3 days to ensure a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the cell culture media over the course of the experiment. | 1. Prepare fresh media containing this compound immediately before use. 2. Replenish the media with fresh this compound every 48-72 hours. 3. Perform a stability study to determine the half-life of this compound in your specific cell culture media and under your experimental conditions (see Experimental Protocol below). |
| No observable effect on TGF-β signaling | 1. Incorrect concentration of this compound. 2. Insufficient incubation time. 3. Cell line is not responsive to TGF-β signaling. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Extend the incubation time to observe the desired effect. 3. Confirm that your cell line expresses the necessary components of the TGF-β signaling pathway. |
| Precipitation of this compound in media | The concentration of this compound exceeds its solubility limit in the cell culture media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the media is not toxic to the cells (typically <0.5%). 2. Prepare a more dilute stock solution. 3. Warm the media to 37°C before adding the this compound stock solution and mix thoroughly. |
Stability of this compound in Cell Culture Media
| Media Type | Temperature (°C) | pH | Half-life (Hours) | Degradation Rate Constant (k) |
| e.g., DMEM | 37 | 7.4 | User-determined | User-determined |
| e.g., RPMI-1640 | 37 | 7.2 | User-determined | User-determined |
| Your Media | User-determined | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Samples: a. Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). b. Dilute the stock solution into your cell culture medium to the desired final working concentration (e.g., 10 µM). c. Aliquot the this compound-containing media into sterile, sealed tubes. d. Prepare a "time zero" sample by immediately freezing one aliquot at -80°C. e. Incubate the remaining aliquots under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. Sample Collection: a. At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
3. Sample Analysis by HPLC: a. Thaw all samples, including the "time zero" sample. b. Precipitate proteins from the media samples, if necessary, by adding a cold solvent like acetonitrile, and centrifuge to pellet the precipitate. c. Analyze the supernatant containing this compound by reverse-phase HPLC with a C18 column. d. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to achieve good separation. e. Detect this compound using a UV detector at an appropriate wavelength (to be determined by a UV scan of the pure compound).
4. Data Analysis: a. Quantify the peak area of this compound for each time point. b. Normalize the peak area of each sample to the peak area of the "time zero" sample to determine the percentage of remaining this compound. c. Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound's effect on TGF-β signaling.
References
Off-target effects of N-Acetylpuromycin in experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-Acetylpuromycin (NAP) in experiments. The focus is to address potential off-target effects and provide guidance on how to design and interpret experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (NAP)?
A1: this compound is known to downregulate the expression of the transcriptional co-repressors SnoN and Ski.[1] These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] By promoting the degradation of SnoN and Ski, NAP effectively enhances TGF-β signaling.[1] Unlike its precursor, puromycin (B1679871), the N-acetylation of NAP prevents it from binding to ribosomes and inhibiting protein synthesis.
Q2: Are there any known off-target effects of this compound?
A2: As of the latest literature review, specific, widespread off-target effects of this compound have not been extensively documented. However, like any small molecule, the potential for off-target interactions exists and should be considered, especially at high concentrations. Off-target effects can be cell-type and context-dependent. It is recommended to perform thorough validation in your specific experimental system.
Q3: What is the relationship between puromycin, Puromycin N-acetyltransferase (PAC), and this compound?
A3: Puromycin is an antibiotic that inhibits protein synthesis, leading to cell death.[2] Puromycin N-acetyltransferase (PAC) is an enzyme that catalyzes the transfer of an acetyl group to puromycin, converting it into this compound.[2] This modification inactivates the protein synthesis inhibitory function of puromycin, thus conferring resistance to cells expressing the PAC gene.[2] this compound is the resulting molecule that has its own distinct biological activity related to TGF-β signaling.
Q4: What are some general strategies to minimize or identify off-target effects of a small molecule like this compound?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound and include appropriate controls in your experiments. To identify potential off-target effects, several methodologies can be employed, including proteome-wide approaches like cellular thermal shift assays (CETSA) or mass spectrometry-based proteomics to assess changes in protein stability or expression.[3][4][5] Kinome scanning can be used to screen for off-target kinase interactions.[6][7] Additionally, observing the phenotypic effects of the compound in cells lacking the intended target can help distinguish on-target from off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the minimal effective concentration for your desired on-target effect (e.g., SnoN/Ski degradation). Use this minimal concentration for subsequent experiments.
-
Control Experiments:
-
Negative Control: Include a vehicle-only control (e.g., DMSO).
-
Target Knockdown/Knockout Control: If feasible, use cells where the intended targets (SnoN/Ski) have been knocked down or knocked out. Treatment of these cells with NAP should not produce the same on-target effects. Any observed effects could be attributed to off-targets.
-
-
Orthogonal Approaches: Validate key findings using an alternative method to modulate the TGF-β pathway (e.g., recombinant TGF-β ligand stimulation or a different small molecule inhibitor/activator).
-
Problem 2: Observed cellular toxicity or decreased cell viability.
-
Possible Cause 1: The this compound preparation may be contaminated with puromycin.
-
Troubleshooting Step: Ensure the purity of your this compound compound using analytical methods like HPLC-MS.
-
-
Possible Cause 2: High concentrations of this compound may exert off-target cytotoxic effects.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of NAP concentrations to determine the cytotoxic threshold in your cell line.
-
-
Possible Cause 3: The observed effect is a consequence of prolonged or excessive TGF-β pathway activation, which can be pro-apoptotic in some cell types.
-
Troubleshooting Step: Correlate the time course of cell death with the kinetics of TGF-β pathway activation (e.g., Smad2/3 phosphorylation).
-
Quantitative Data Summary
The available quantitative data primarily relates to the toxicity of puromycin and the general principles of dose-response for drug effects. Specific IC50 values for off-target effects of this compound are not well-documented.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| Puromycin | HEK293 | Cell Viability | Significant viability decrease | > 2 µg/ml | [2] |
| Puromycin | SY5Y | Cell Viability | 90% viability reduction | 2 µg/ml | [2] |
| Puromycin | NIH/3T3 | Impedance-based viability | IC50 (96h) | ~3 µM | [8] |
Experimental Protocols
Protocol 1: Western Blot for SnoN and Ski Protein Levels
This protocol is to verify the on-target effect of this compound by measuring the downregulation of SnoN and Ski proteins.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SnoN, Ski, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be adapted to identify potential off-target binding of this compound in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Analyze the amount of a specific protein remaining in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound suggests direct binding to the target protein.
Visualizations
Caption: TGF-β Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress towards a public chemogenomic set for protein kinases and a call for contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Puromycins N-acetyltransferase Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of puromycin (B1679871) N-acetyltransferase (PAC) in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving puromycin selection, which directly relates to the functional efficiency of puromycin N-acetyltransferase.
| Issue | Potential Cause | Recommended Solution |
| All cells, including transfected/transduced cells, die after puromycin selection. | 1. Puromycin concentration is too high: The selection pressure is excessive, killing even the cells expressing the PAC gene.[1][2] 2. Insufficient PAC expression: The promoter driving the pac gene is weak, or the gene expression has not had enough time to reach effective levels.[2][3][4] 3. Low transfection/transduction efficiency: A very small percentage of cells have taken up the vector containing the pac gene.[1] 4. Toxicity from transfection reagent or virus: Residual toxicity from the delivery method can contribute to cell death.[1] | 1. Perform a kill curve: Determine the minimum concentration of puromycin that kills all non-transfected cells within a specific timeframe (e.g., 7-14 days).[5][6][7] 2. Allow for a recovery period: Wait 24-72 hours after transfection/transduction before adding puromycin to allow for sufficient expression of the PAC enzyme.[8] 3. Optimize transfection/transduction: Ensure high efficiency of vector delivery.[1] 4. Use a stronger promoter: Employ a promoter known to be robust in your cell line (e.g., EF1A) to drive PAC expression.[2] |
| Untransfected/untransduced control cells are not dying, or are dying too slowly. | 1. Puromycin concentration is too low: The selection pressure is insufficient to eliminate non-resistant cells.[9] 2. Puromycin has degraded: Puromycin can lose its activity over time, especially in solution at 37°C.[3] 3. High cell density: A high density of cells can lead to a higher number of apparent survivors.[9] 4. Inherent cell resistance: Some cell lines may have a higher intrinsic resistance to puromycin. | 1. Re-evaluate the kill curve: Ensure the puromycin concentration is appropriate for your specific cell line.[6][10] 2. Use fresh puromycin: Prepare fresh puromycin solutions and change the selection medium every 2-3 days.[3] 3. Optimize cell seeding density: Plate cells at a lower density to ensure effective selection.[9] |
| Low yield of stably selected cells. | 1. Sub-optimal puromycin concentration: The concentration may be too high, leading to the death of cells with lower levels of PAC expression. 2. Slow cell proliferation: The selection process itself can cause stress and slow down cell growth.[8] | 1. Titrate puromycin concentration: Test a range of concentrations around the value determined by the kill curve. 2. Gradual selection: Start with a lower concentration of puromycin and gradually increase it over time.[8] 3. Optimize culture conditions: Ensure the medium is fresh and supplemented as needed to support cell recovery and growth.[8] |
| Inconsistent results between experiments. | 1. Variability in puromycin lots: Different batches of puromycin can have varying potency. 2. Inconsistent cell passage number or health: Cells at different passages or in poor health can respond differently to selection. 3. Variations in experimental procedure: Inconsistent timing of puromycin addition or media changes. | 1. Perform a kill curve for each new lot of puromycin. [5] 2. Use cells within a consistent passage range and ensure they are healthy before starting the experiment. 3. Maintain a standardized protocol for all selection experiments. |
Frequently Asked Questions (FAQs)
Q1: How can I genetically improve the efficiency of puromycin N-acetyltransferase?
A1: The efficiency of PAC can be enhanced through several genetic modification strategies:
-
Codon Optimization: Modifying the nucleotide sequence of the pac gene to match the codon usage of the host organism can significantly improve translational efficiency and subsequent puromycin resistance. For example, a codon-optimized pac gene in Tetrahymena thermophila conferred resistance to 2000 µg/ml of puromycin, whereas the wild-type gene only provided resistance up to 200 µg/ml.[11]
-
Structure-Guided Mutagenesis: Single-residue mutations in and around the catalytic site of the PAC enzyme can alter its activity. Interestingly, mutants with attenuated (reduced) activity have been shown to increase the stringency of selection, leading to the isolation of cell pools with up to a three-fold higher secretion of a recombinant target protein.[12][13] This is because only cells with very high and stable expression of the attenuated PAC (and therefore the co-expressed gene of interest) can survive.
-
Promoter Selection: The choice of promoter driving pac gene expression is critical. Using a strong, constitutive promoter (e.g., EF1A) is recommended over weaker promoters (e.g., UBC) to ensure sufficient levels of PAC for effective resistance.[2]
Q2: What is a "kill curve" and why is it essential for puromycin selection?
A2: A kill curve, also known as a dose-response curve, is an experiment to determine the minimum concentration of an antibiotic (in this case, puromycin) required to kill all cells of a specific cell line within a certain timeframe (typically 7-14 days).[5] It is essential because different cell lines exhibit varying sensitivities to puromycin, and using an incorrect concentration can lead to either incomplete selection of non-resistant cells or the death of resistant cells.[6][7] The optimal puromycin concentration is typically between 1-10 µg/mL for most mammalian cell lines.[5][6]
Q3: My puromycin selection is not working. What are the most common reasons for failure?
A3: Common reasons for puromycin selection failure include:
-
Incorrect Puromycin Concentration: Using a concentration that is too high or too low is a frequent cause of failure.[1][9]
-
Low Transfection/Transduction Efficiency: If only a small fraction of your cells have received the pac gene, you will have very few surviving cells.[1]
-
Insufficient PAC Expression: This can be due to a weak promoter, the pac gene being downstream of an IRES element (which reduces its expression), or not waiting long enough after transfection for the PAC enzyme to be produced.[2][3][4]
-
Degraded Puromycin: Puromycin solutions should be stored correctly (typically at -20°C) and fresh media with puromycin should be added to the cells every 2-3 days.[3]
-
High Cell Density: Overly confluent cells can be harder to kill with puromycin.[9]
Q4: Can I improve puromycin resistance without genetically modifying my cells?
A4: A novel approach involves the direct delivery of the PAC enzyme into cells. A recombinant TAT-PAC protein, which fuses a cell-penetrating peptide (TAT) to PAC, has been shown to efficiently enter cells and confer puromycin resistance.[14] This method is more effective than plasmid-based transfection for conferring resistance in the short term (up to 72 hours).[14]
Quantitative Data Summary
The following table summarizes key quantitative data related to improving puromycin N-acetyltransferase efficiency and optimizing puromycin selection.
| Parameter | Value/Range | Context | Reference |
| Typical Puromycin Concentration | 1 - 10 µg/mL | For selection in most mammalian cell lines. | [5][6] |
| Adherent vs. Suspension Cells | Adherent: 2-5 µg/mL Suspension: 0.5-2 µg/mL | Sensitivity to puromycin can vary by cell culture type. | [15] |
| Effect of Codon Optimization | Up to 10-fold increase in resistance (200 µg/mL to 2000 µg/mL) | Codon optimization of the pac gene for Tetrahymena thermophila. | [11] |
| Effect of Attenuated PAC Mutants | Up to 3-fold increase in recombinant protein secretion | Using PAC mutants with reduced activity (Y30F and A142D) to increase selection stringency in HEK293 cells. | [12][13] |
| TAT-PAC Specific Activity | 197 nmol/min/mg | Enzymatic activity of the purified cell-permeable TAT-PAC protein. | [14] |
Experimental Protocols
Protocol 1: Puromycin Kill Curve Determination
This protocol outlines the steps to determine the optimal concentration of puromycin for selecting a specific mammalian cell line.
-
Cell Plating:
-
Seed your parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 50,000 - 100,000 cells/mL).[5]
-
Incubate the cells for 24 hours at 37°C to allow for attachment.
-
-
Puromycin Addition:
-
Prepare a range of puromycin concentrations in your complete cell culture medium. A typical starting range is 0, 2, 4, 6, 8, 10, 12, 14, 16, 18, and 20 µg/mL.[5]
-
Remove the existing medium from the cells and replace it with the medium containing the varying concentrations of puromycin. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Determination of Optimal Concentration:
Protocol 2: Structure-Guided Mutagenesis of PAC
This protocol provides a general workflow for creating PAC mutants with altered activity, based on the approach described by Caputo et al. (2021).[12][13]
-
In Silico Design:
-
Analyze the crystal structure of puromycin N-acetyltransferase to identify key residues in the catalytic site and substrate-binding pockets.
-
Design single-residue mutations intended to alter enzymatic activity (e.g., by modifying interactions with acetyl-CoA or puromycin).
-
-
Site-Directed Mutagenesis:
-
Use a plasmid containing the wild-type pac gene as a template.
-
Perform site-directed mutagenesis using primers containing the desired nucleotide changes to generate plasmids encoding the mutant PAC enzymes.
-
-
Protein Expression and Purification:
-
Transform an appropriate bacterial expression host (e.g., E. coli) with the mutant PAC plasmids.
-
Induce protein expression and purify the mutant PAC enzymes using standard chromatography techniques.
-
-
Enzymatic Activity Assay:
-
Measure the relative enzymatic activity of the purified mutant PAC proteins compared to the wild-type enzyme. This can be done using a variety of assays that detect the acetylation of puromycin.
-
-
In Vivo Validation:
-
Clone the mutant pac genes into a mammalian expression vector.
-
Transfect the target mammalian cell line with the vectors containing the mutant PAC genes.
-
Perform a colony formation assay with increasing concentrations of puromycin to assess the level of resistance conferred by each mutant.
-
Visualizations
Caption: Troubleshooting logic for puromycin selection failure.
Caption: Experimental workflow for a puromycin kill curve.
Caption: Overview of methods to improve PAC efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Inefficient Drug Selection | VectorBuilder [en.vectorbuilder.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. toku-e.com [toku-e.com]
- 6. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 7. tools.mirusbio.com [tools.mirusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. protocols.io [protocols.io]
- 11. Puromycin resistance gene as an effective selection marker for ciliate Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Structure-guided selection of puromycin N-acetyltransferase mutants with enhanced selection stringency for deriving mammalian cell lines expressing recombinant proteins | Semantic Scholar [semanticscholar.org]
- 13. Structure-guided selection of puromycin N-acetyltransferase mutants with enhanced selection stringency for deriving mammalian cell lines expressing recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
Avoiding degradation of N-Acetylpuromycin during storage.
This technical support center provides guidance on avoiding the degradation of N-Acetylpuromycin during storage and use. This compound is the biologically inactive form of puromycin (B1679871), used in various research applications, including as a control in experiments involving puromycin and in studies of the TGF-β signaling pathway. Proper storage and handling are crucial to maintain its integrity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound as a solid powder should be stored at -20°C.[1][2] When stored under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO or a buffered aqueous solution.[1] For long-term storage, these stock solutions should be aliquoted into small, tightly sealed vials and stored at -20°C to avoid repeated freeze-thaw cycles.[1] For use in cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid toxicity.[1]
Q3: What are the potential degradation pathways for this compound?
Q4: How can I tell if my this compound has degraded?
A4: Degradation of this compound to puromycin can lead to unexpected cytotoxicity or inhibition of protein synthesis in your experiments. If you observe that your this compound solution is causing cell death or other effects characteristic of puromycin, degradation may have occurred. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and detect the presence of puromycin or other degradation products.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with this compound
-
Possible Cause: The this compound may have degraded into puromycin, which is cytotoxic.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound (both powder and solutions) has been consistently stored at -20°C and protected from moisture.
-
Prepare Fresh Solutions: Discard the current working solution and prepare a fresh one from the solid stock.
-
Perform a Control Experiment: Test the new solution on a small scale to see if the cytotoxicity persists.
-
Analytical Verification (Optional): If the problem continues, consider having the compound's purity analyzed by a method such as HPLC to check for the presence of puromycin.
-
Issue 2: Inconsistent Results in TGF-β Signaling Assays
-
Possible Cause: Degradation of this compound could lead to a loss of its specific activity in downregulating SnoN and Ski protein expression, affecting the TGF-β signaling pathway.
-
Troubleshooting Steps:
-
Check Solution Age and Storage: Ensure that the this compound solutions are not old and have been stored properly in aliquots at -20°C. Avoid using solutions that have undergone multiple freeze-thaw cycles.
-
Use a Fresh Aliquot: For each experiment, use a fresh aliquot of the stock solution to prepare the working solution.
-
Validate with a Positive Control: Run a parallel experiment with a known positive regulator of the TGF-β signaling pathway to ensure the assay is performing as expected.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Long-term | Keep tightly sealed and protected from moisture. |
| Stock Solution | -20°C | Up to 1 month (general guidance) | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
| Working Dilution | 2-8°C | For immediate use (prepare fresh) | Stability in aqueous media at 2-8°C for extended periods is not well-documented. |
Table 2: Factors Potentially Affecting this compound Stability
| Factor | Potential Effect | Recommendation |
| Temperature | Higher temperatures can accelerate hydrolysis. | Store at -20°C. Avoid repeated temperature fluctuations. |
| pH | Extreme pH values may promote hydrolysis. | Prepare solutions in a buffer with a neutral to slightly acidic pH if possible, though specific stability data is limited. |
| Light | While not explicitly documented for this compound, related compounds can be light-sensitive. | Store in amber vials or protect from light as a precautionary measure. |
| Moisture | Can promote hydrolysis of the solid compound. | Ensure the container is tightly sealed. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Hydrolysis of this compound to puromycin.
Caption: this compound storage and handling workflow.
Caption: Troubleshooting unexpected this compound activity.
References
Why is my N-Acetylpuromycin experiment not reproducible?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address reproducibility issues in N-Acetylpuromycin (NAP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (NAP)?
A1: this compound (NAP) is a derivative of the antibiotic puromycin (B1679871). However, unlike puromycin, which inhibits protein synthesis, NAP does not block this process. Instead, its primary mechanism of action is the downregulation of the transcriptional co-repressors SnoN and Ski.[1][2][3][4][5] These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][4][5] By inducing the degradation of SnoN and Ski, NAP effectively promotes TGF-β signaling.[1][2]
Q2: My results with this compound are not consistent. What are the common sources of variability?
A2: Reproducibility issues in NAP experiments often stem from the sensitive nature of the TGF-β signaling pathway it modulates. Key sources of variability include:
-
Compound Stability and Handling: Inconsistent stock solution preparation, improper storage, and multiple freeze-thaw cycles can lead to degradation of NAP.
-
Cell Culture Conditions: Cell density, serum concentration in the media, and the passage number of your cell line can significantly impact TGF-β signaling and, consequently, the effects of NAP.[6][7][8]
-
Experimental Timing: The duration of NAP treatment and the time points chosen for analysis are critical, as the downregulation of SnoN/Ski and the subsequent activation of TGF-β signaling are dynamic processes.
-
Assay-Specific Variability: The choice of readout (e.g., Western blot, qPCR, reporter assay) and its technical execution can introduce variability.
Q3: How should I prepare and store this compound stock solutions?
A3: While specific stability data for this compound is not extensively published, general best practices for similar small molecules should be followed. It is recommended to dissolve NAP in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[9][10] This stock solution should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[9][10] When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity or off-target effects.[9][11][12]
Troubleshooting Guides
Problem 1: Inconsistent Downregulation of SnoN/Ski Protein Levels
If you are observing variable results in the Western blot analysis of SnoN and Ski proteins following NAP treatment, consider the following:
-
Optimize NAP Treatment Conditions:
-
Standardize Cell Culture Parameters:
-
Cell Density: Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence TGF-β signaling.[6][7][8] Aim for a confluency of 50-70% at the time of treatment.
-
Serum Concentration: TGF-β is present in serum, which can affect the baseline signaling activity. Consider reducing the serum concentration or using serum-free media for a period before and during NAP treatment.
-
-
Ensure Proper Western Blot Technique:
-
Follow a standardized protocol for protein extraction, quantification, and Western blotting.
-
Use validated antibodies for SnoN and Ski and include appropriate loading controls.
-
Problem 2: Variable Readouts in TGF-β Signaling Assays (e.g., Reporter Assays, Target Gene Expression)
Inconsistent activation of TGF-β signaling in response to NAP can be addressed by examining these factors:
-
Cell Line Responsiveness: Confirm that your chosen cell line has a functional TGF-β signaling pathway and is responsive to its activation.
-
Control for Serum Effects: As mentioned previously, serum contains TGF-β. Starving the cells in low-serum or serum-free media for several hours before NAP treatment can reduce background signaling and improve the signal-to-noise ratio.
-
Optimize Assay Parameters:
-
For reporter assays, ensure efficient transfection of the reporter plasmid and allow sufficient time for reporter gene expression.
-
-
Consider Feedback Loops: The TGF-β pathway is subject to negative feedback regulation.[13] Prolonged stimulation can lead to the induction of inhibitory proteins like Smad7, which can dampen the signaling response over time.
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment and Analysis
This protocol outlines a general procedure for treating cultured cells with NAP and subsequently analyzing the effects on SnoN/Ski protein levels and TGF-β signaling.
Materials:
-
This compound (NAP)
-
DMSO
-
Cell culture medium (consider low-serum or serum-free options for specific assays)
-
Appropriate cell line
-
Reagents for Western blotting or qPCR/reporter assays
Procedure:
-
Cell Seeding: Plate cells at a predetermined, consistent density and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of NAP in sterile DMSO. Aliquot and store at -20°C.
-
Cell Treatment:
-
Thaw an aliquot of the NAP stock solution immediately before use.
-
Dilute the NAP stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing NAP or the vehicle control.
-
Incubate the cells for the predetermined duration.
-
-
Endpoint Analysis:
-
For Western Blotting: Lyse the cells, quantify protein concentration, and proceed with SDS-PAGE and immunoblotting for SnoN, Ski, and a loading control.
-
For qPCR: Extract total RNA, perform reverse transcription, and conduct quantitative PCR for TGF-β target genes.
-
For Reporter Assays: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Protocol 2: Western Blotting for SnoN and Ski
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SnoN and Ski
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After NAP treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SnoN and Ski (and the loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Controls
| Parameter | Recommended Range | Notes |
| This compound (NAP) | 1 - 50 µM | Optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. |
| DMSO (Vehicle Control) | 0.01% - 0.1% | The final DMSO concentration should be consistent across all treatment groups, including the untreated control. |
| Treatment Duration | 1 - 24 hours | The optimal time point for observing SnoN/Ski degradation and subsequent TGF-β signaling activation should be determined through a time-course experiment. |
| Cell Confluency | 50% - 70% | Maintaining consistent cell density helps to minimize variability in cell signaling.[6][7][8] |
Visualizations
Caption: this compound promotes TGF-β signaling by degrading SnoN/Ski.
Caption: Troubleshooting workflow for irreproducible this compound experiments.
Caption: General experimental workflow for a this compound cell-based assay.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Role of Ski/SnoN protein in the regulation of TGF-beta signal pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional cofactors Ski and SnoN are major regulators of the TGF-β/Smad signaling pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Density Sensing Alters TGF-β Signaling in a Cell-Type-Specific Manner, Independent from Hippo Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell density dependent effects of TGF-beta demonstrated by a plasminogen activator-based assay for TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell density sensing alters TGF-β signaling in a cell-type-specific manner, independent from Hippo pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. academic.oup.com [academic.oup.com]
How to minimize cytotoxicity of N-Acetylpuromycin.
Welcome to the technical support center for N-Acetylpuromycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of this compound in their experiments.
Understanding this compound's Unique Cytotoxicity
This compound is the acetylated, inactive form of the well-known protein synthesis inhibitor, puromycin (B1679871). The acetylation, which can be conferred by the enzyme puromycin N-acetyltransferase (PAC), blocks the reactive amino group of puromycin, preventing it from being incorporated into nascent polypeptide chains.[1] Consequently, this compound does not inhibit protein synthesis and its cytotoxic mechanism is distinct from that of puromycin.
The primary mechanism of this compound-induced cytotoxicity involves the downregulation of the transcriptional co-repressors SnoN and Ski.[2][3] These proteins are negative regulators of the Transforming Growth Factor-β (TGF-β) signaling pathway. By downregulating SnoN and Ski, this compound effectively promotes TGF-β signaling, which can lead to various cellular responses, including cell cycle arrest, apoptosis, and changes in the extracellular matrix, depending on the cell type and context.[1][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cell death after treating my cells with this compound, even though it's supposed to be the "inactive" form of puromycin?
A1: While this compound does not inhibit protein synthesis like puromycin, it exerts its cytotoxic effects through a different mechanism. It downregulates the expression of SnoN and Ski proteins, which are negative regulators of the TGF-β signaling pathway.[2][3] The resulting over-activation of TGF-β signaling can lead to apoptosis or cell cycle arrest in certain cell types.[4][6]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound will vary between cell lines. To determine the appropriate concentration, it is crucial to perform a dose-response experiment, often referred to as a "kill curve," to identify the maximum concentration that does not significantly impact cell viability. A detailed protocol for a cell viability assay is provided in the "Experimental Protocols" section below.
Q3: I suspect that the cytotoxicity I'm observing is due to the promotion of TGF-β signaling. How can I confirm this?
A3: To confirm the involvement of the TGF-β pathway, you can perform experiments to assess the activation of downstream targets of TGF-β signaling, such as the phosphorylation of Smad2/3. Additionally, you can co-treat your cells with this compound and a known inhibitor of the TGF-β pathway. If the inhibitor rescues the cells from this compound-induced cytotoxicity, it strongly suggests the involvement of this pathway.
Q4: Are there any known inhibitors of the TGF-β pathway that I can use to mitigate the cytotoxic effects of this compound?
A4: Yes, several small molecule inhibitors of the TGF-β pathway are commercially available. These inhibitors typically target the TGF-β type I receptor (ALK5). Some commonly used inhibitors include SB431542, Galunisertib (LY2157299), and RepSox.[7] It is important to determine the optimal concentration of the inhibitor for your cell line to ensure effective pathway inhibition without inducing off-target effects.
Q5: My experiment requires the use of this compound, but the associated cytotoxicity is affecting my results. What are the key troubleshooting steps I can take?
A5: Please refer to the "Troubleshooting Guide" section below for a step-by-step approach to addressing this compound-induced cytotoxicity. The guide covers optimizing concentration, confirming the mechanism of toxicity, and implementing mitigation strategies.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize cytotoxicity associated with this compound treatment.
Problem: Unexpected or High Levels of Cell Death
Logical Relationship for Troubleshooting this compound Cytotoxicity
Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.
Data Presentation
Currently, there is limited publicly available quantitative data specifically detailing the cytotoxicity of this compound across various cell lines. Researchers are encouraged to generate this data for their specific cell models. For reference, a selection of reported IC50 values for puromycin is provided below to highlight the expected range of potency for the parent compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| Puromycin | NIH/3T3 | Impedance-based | 3.96 µM | [8][9] |
| Puromycin | HCT116 | MTT Assay | ~0.5 µg/mL | [10][11] |
| Puromycin | HBEC-5i | CCK8 Assay | > 1 µg/mL | [12] |
| Puromycin | Mesenchymal Stem Cells | MTT Assay | > 0.016 µg/mL (Max Tolerable Dose) | [13] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound via Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the concentration range of this compound that is toxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Workflow for Cell Viability Assay
Caption: Experimental workflow for determining this compound cytotoxicity.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Following incubation, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control to determine the percentage of cell viability at each concentration. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Mitigating Cytotoxicity with a TGF-β Inhibitor
This protocol outlines a general procedure for using a TGF-β inhibitor to counteract the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
TGF-β inhibitor (e.g., SB431542)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Prepare Treatment Solutions: Prepare solutions containing:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., near the IC50 value determined in Protocol 1)
-
TGF-β inhibitor at a range of concentrations (a typical starting range for SB431542 is 1-10 µM)
-
This compound in combination with the range of TGF-β inhibitor concentrations.
-
-
Cell Treatment: Treat the cells with the prepared solutions.
-
Incubation and Analysis: Incubate the plate and perform the cell viability assay as described in Protocol 1.
-
Data Interpretation: If the TGF-β inhibitor increases cell viability in the presence of this compound in a dose-dependent manner, it confirms that the cytotoxicity is mediated by the TGF-β pathway.
Signaling Pathway
This compound-Induced TGF-β Signaling Pathway
Caption: this compound downregulates SnoN/Ski, leading to enhanced TGF-β signaling.
References
- 1. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epitopeptide.com [epitopeptide.com]
- 3. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Validating N-Acetylpuromycin Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the activity of different N-Acetylpuromycin batches.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Puromycin (B1679871) and this compound?
A1: Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by causing premature chain termination.[1][2][3][4] This property makes it a potent selective agent for cells that do not carry a resistance gene. This compound is an inactivated form of puromycin. The acetylation of puromycin by the enzyme Puromycin N-acetyltransferase (PAC) blocks its ability to bind to ribosomes and inhibit protein synthesis.[1][5] Therefore, cells expressing the pac gene are resistant to puromycin because they convert it to the non-toxic this compound.
Q2: Why do I need to validate a new batch of this compound?
A2: Validation is crucial to ensure the quality and consistency of your experiments. A primary concern is the potential contamination of this compound with residual, active puromycin from the manufacturing process. Such contamination can lead to unexpected cytotoxicity in your cell cultures, confounding experimental results. Additionally, validation ensures that the batch has the expected biological activity if you are studying its effects on signaling pathways, such as the TGF-β pathway.[6]
Q3: What are the expected effects of this compound in cell culture?
A3: Pure this compound should not inhibit protein synthesis or cause the widespread cell death characteristic of puromycin.[6] However, it has been reported to have biological activities independent of ribosome binding, such as the downregulation of SnoN and Ski protein expression, which in turn promotes TGF-β signaling.[6]
Q4: My cells are dying after treatment with a new batch of this compound. What could be the cause?
A4: The most likely cause is contamination of the this compound batch with active puromycin. It is recommended to perform a cytotoxicity assay to confirm this and determine the concentration of the contaminating puromycin.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with different batches of this compound.
Issue 1: Unexpected Cell Death After this compound Treatment
-
Question: I added my new batch of this compound to my cell culture, and I'm observing significant cell death, similar to what I'd expect from puromycin. Why is this happening?
-
Answer: This strongly suggests that your batch of this compound is contaminated with active puromycin. To confirm this, you should perform a cytotoxicity assay (kill curve) on a sensitive, untransfected cell line. This will help you quantify the level of cytotoxic contamination. It is also advisable to test a control batch of this compound that has previously shown no cytotoxic effects, if available.
Issue 2: Inconsistent Results in TGF-β Signaling Assays
-
Question: I am using this compound to study its effects on the TGF-β signaling pathway, but I am getting inconsistent results between different batches. What could be the reason?
-
Answer: Inconsistency in signaling experiments can arise from batch-to-batch variability in the purity and activity of this compound. To troubleshoot this, you should:
-
Confirm Identity and Purity: If possible, have the batches analyzed by mass spectrometry or HPLC to confirm the identity and purity of the this compound.
-
Standardize Handling: Ensure that all batches are stored and handled identically, as degradation could affect activity. This compound solutions should be stored at -20°C.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the effective concentration for your specific signaling assay (e.g., by measuring the expression of TGF-β target genes).
-
Issue 3: No Effect Observed in a Puromycin Selection Experiment with a pac-expressing cell line.
-
Question: I am using this compound as a negative control in a puromycin selection experiment with cells expressing the pac gene. As expected, the cells survive. However, how can I be sure my this compound is not simply inactive puromycin?
-
Answer: While the survival of pac-expressing cells is the expected outcome, it doesn't definitively validate the this compound itself. To confirm that your this compound is not simply a faulty batch of puromycin, you should test it on a parallel culture of non-transfected, puromycin-sensitive cells. If the this compound is pure, these sensitive cells should survive. If they die, your batch is contaminated with active puromycin.
Experimental Protocols
Protocol 1: Cytotoxicity Assay to Test for Puromycin Contamination
This protocol is designed to determine the concentration-dependent cytotoxicity of a new this compound batch, which is indicative of active puromycin contamination.
Methodology:
-
Cell Plating: Plate a puromycin-sensitive cell line (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Include wells for a "no treatment" control and a positive control (a known concentration of active puromycin).
-
Preparation of Reagents: Prepare a series of dilutions of the this compound batch . A recommended starting range is from 0.1 µg/mL to 10 µg/mL. Also, prepare a dilution series of a validated puromycin standard to generate a standard kill curve.
-
Treatment: After 24 hours of cell adherence, replace the medium with fresh medium containing the different concentrations of the test this compound, the puromycin standard, or no antibiotic (for the control wells).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT or LDH release assay.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the "no treatment" control. Plot the cell viability against the log of the concentration to determine the IC50 (half-maximal inhibitory concentration) for both the puromycin standard and any cytotoxic effect from the this compound batch.
Expected Data Presentation:
| Batch ID | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | Calculated IC50 (µg/mL) |
| Puromycin Std | 0.1 | 95 ± 4.2 | 1.5 |
| 0.5 | 70 ± 5.1 | ||
| 1.0 | 45 ± 3.8 | ||
| 2.0 | 10 ± 2.5 | ||
| 5.0 | 2 ± 1.1 | ||
| NAP Batch X | 0.1 | 98 ± 3.5 | > 10 |
| 0.5 | 97 ± 4.0 | ||
| 1.0 | 95 ± 3.9 | ||
| 2.0 | 93 ± 4.5 | ||
| 5.0 | 91 ± 5.0 | ||
| NAP Batch Y | 0.1 | 96 ± 4.1 | 1.8 |
| 0.5 | 72 ± 5.5 | ||
| 1.0 | 48 ± 4.2 | ||
| 2.0 | 15 ± 3.0 | ||
| 5.0 | 4 ± 1.5 |
A batch is considered free of significant puromycin contamination if the IC50 is > 10 µg/mL.
Protocol 2: In Vitro Translation Assay
This assay directly measures the effect of an this compound batch on protein synthesis.
Methodology:
-
Assay Setup: Use a commercially available rabbit reticulocyte lysate in vitro translation kit.
-
Reactions: Set up reactions according to the manufacturer's instructions, including a luciferase or other reporter mRNA.
-
Test Conditions:
-
No inhibitor (negative control)
-
Cycloheximide (positive control for inhibition)
-
Puromycin standard (at a known inhibitory concentration, e.g., 10 µM)
-
Test this compound batch (at various concentrations, e.g., 10 µM, 50 µM, 100 µM)
-
-
Incubation: Incubate the reactions to allow for protein synthesis.
-
Detection: Measure the signal from the newly synthesized reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the signal from the test conditions to the "no inhibitor" control.
Expected Data Presentation:
| Condition | Concentration | Normalized Reporter Signal (%) |
| No Inhibitor | - | 100 |
| Cycloheximide | 100 µg/mL | < 5 |
| Puromycin Std | 10 µM | < 10 |
| NAP Batch X | 10 µM | > 95 |
| 50 µM | > 95 | |
| 100 µM | > 95 | |
| NAP Batch Y | 10 µM | 50 |
| 50 µM | 20 | |
| 100 µM | < 10 |
A batch is considered free of protein synthesis inhibitory activity if it results in >95% of the signal from the no-inhibitor control.
Visualizations
Caption: Workflow for the cytotoxicity assay.
Caption: this compound's effect on TGF-β signaling.
References
- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. astralscientific.com.au [astralscientific.com.au]
- 5. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: N-Acetylpuromycin (NAP) Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N-Acetylpuromycin (NAP) to modulate TGF-β signaling through the downregulation of SnoN and Ski proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable change in SnoN/Ski protein levels after NAP treatment. | Suboptimal concentration of NAP: The concentration may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. See the "Experimental Protocols" section for a detailed methodology. |
| Insufficient treatment duration: The incubation time may be too short for the downregulation of SnoN and Ski to become apparent. | Conduct a time-course experiment to identify the optimal treatment duration. A typical range to test is 6 to 48 hours. | |
| Cell line insensitivity: The particular cell line being used may have intrinsic resistance or a less pronounced response to NAP-mediated SnoN/Ski downregulation. | Consult the literature for studies using NAP or similar compounds in your cell line of interest. Consider testing a different cell line known to be responsive to TGF-β signaling. | |
| Inactive NAP: The compound may have degraded due to improper storage. | Ensure that the this compound is stored correctly, typically at -20°C. Use a fresh stock of the compound to repeat the experiment. | |
| High levels of cell death observed after NAP treatment. | NAP concentration is too high: Excessive concentrations of NAP may lead to off-target cytotoxic effects. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of NAP for your cell line. See the "Experimental Protocols" section for a cell viability assay protocol. |
| Contamination of cell culture: Bacterial or fungal contamination can cause widespread cell death, which may be mistaken for treatment-induced cytotoxicity. | Regularly check cell cultures for any signs of contamination. Use fresh media and sterile techniques. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes. | Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent NAP preparation: Errors in the dilution and preparation of NAP can lead to variability in the final concentration. | Prepare a fresh stock solution of this compound for each set of experiments and use calibrated pipettes for accurate dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in modulating TGF-β signaling?
A1: this compound (NAP) promotes TGF-β signaling by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[1][2] Unlike its precursor, puromycin (B1679871), NAP does not inhibit protein synthesis or bind to ribosomes.[1] The downregulation of SnoN and Ski proteins by NAP requires components of the TGF-β/Smad pathway.[1]
Q2: How do I determine the optimal concentration and duration for NAP treatment in my cell line?
A2: The optimal concentration and duration of NAP treatment are cell-line dependent. It is crucial to perform a dose-response and a time-course experiment. A starting point for concentration could be in the range of 1-20 µM, and for duration, between 6 and 48 hours. Please refer to the detailed protocols in the "Experimental Protocols" section to optimize these parameters for your specific experimental setup.
Q3: Can I use the same protocol for this compound that I use for puromycin selection?
A3: No, the experimental goals and mechanisms are different. Puromycin is used at cytotoxic concentrations to select for cells expressing a resistance gene. This compound is used at non-cytotoxic concentrations to modulate a specific signaling pathway. Using puromycin selection protocols for NAP treatment will likely result in significant cell death and confounding results.
Q4: What are the appropriate controls for an experiment involving NAP treatment?
A4: A well-designed experiment should include the following controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the NAP (e.g., DMSO) at the same final concentration.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control (Optional but Recommended): Cells treated with a known activator of the TGF-β pathway (e.g., TGF-β1) to confirm that the pathway is responsive in your cell line.
Q5: How can I assess the downstream effects of NAP treatment on the TGF-β pathway?
A5: The effects of NAP on TGF-β signaling can be measured using several techniques:
-
Western Blotting: To quantify the protein levels of SnoN, Ski, and downstream targets of the TGF-β pathway (e.g., phosphorylated Smad2/3).
-
Quantitative PCR (qPCR): To measure the mRNA expression of TGF-β target genes.
-
Reporter Assays: Using a luciferase reporter construct driven by a TGF-β responsive promoter to measure pathway activity.
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment
This table illustrates hypothetical data from a dose-response experiment to determine the optimal NAP concentration for SnoN downregulation.
| NAP Concentration (µM) | Treatment Duration (hours) | Relative SnoN Protein Level (%) (Compared to Vehicle) | Cell Viability (%) (Compared to Vehicle) |
| 0 (Vehicle) | 24 | 100 | 100 |
| 1 | 24 | 95 | 98 |
| 5 | 24 | 70 | 96 |
| 10 | 24 | 45 | 92 |
| 20 | 24 | 30 | 85 |
| 50 | 24 | 25 | 60 |
Note: The above data is for illustrative purposes only. Researchers must determine these values for their specific cell line and experimental conditions.
Table 2: Example Time-Course Data for this compound Treatment
This table shows hypothetical data from a time-course experiment to determine the optimal treatment duration with 10 µM NAP.
| Treatment Duration (hours) | NAP Concentration (µM) | Relative SnoN Protein Level (%) (Compared to Vehicle) | Cell Viability (%) (Compared to Vehicle) |
| 0 | 10 | 100 | 100 |
| 6 | 10 | 85 | 98 |
| 12 | 10 | 60 | 95 |
| 24 | 10 | 45 | 92 |
| 48 | 10 | 40 | 88 |
Note: The above data is for illustrative purposes only. Researchers must determine these values for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.
-
Preparation of NAP dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 1, 2.5, 5, 10, 20, and 50 µM. Include a vehicle-only control.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of NAP.
-
Incubation: Incubate the cells for a fixed duration (e.g., 24 hours).
-
Analysis:
-
Cell Viability: In a parallel plate, assess cell viability using an MTT assay or trypan blue exclusion.
-
Protein Analysis: Lyse the cells and perform Western blotting to determine the protein levels of SnoN and Ski.
-
Protocol 2: Determining Optimal this compound Treatment Duration (Time-Course)
-
Cell Seeding: Plate cells in multiple multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells under standard conditions for 24 hours.
-
Treatment: Treat the cells with the optimal concentration of NAP determined from the dose-response experiment.
-
Incubation: Incubate the cells for different durations (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: At each time point, harvest one plate of cells and perform cell viability analysis and Western blotting for SnoN and Ski proteins.
Protocol 3: Cell Viability (MTT) Assay
-
Plate Cells: Seed cells in a 96-well plate and treat with various concentrations of NAP as described in Protocol 1.
-
Add MTT Reagent: After the treatment period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of treated cells as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: TGF-β Signaling Pathway and NAP Intervention.
Caption: Workflow for Optimizing NAP Treatment.
References
Technical Support Center: Addressing Unexpected Phenotypic Changes with N-Acetylpuromycin
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes in experiments involving N-Acetylpuromycin. This compound is the inactivated form of the antibiotic Puromycin (B1679871), generated by the enzyme Puromycin N-acetyltransferase (PAC), which is encoded by the pac resistance gene. While Puromycin is a potent inhibitor of protein synthesis, this compound should not be toxic and does not block protein synthesis. Unexpected phenotypes, such as cell death or altered cell behavior, often stem from issues with the Puromycin selection system or from the distinct biological activities of this compound itself.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Puromycin and this compound?
A: Puromycin is an aminonucleoside antibiotic that mimics an aminoacyl-tRNA, causing premature termination of translation in both prokaryotic and eukaryotic cells. This inhibition of protein synthesis leads to rapid cell death. This compound is the product of an enzymatic reaction where Puromycin N-acetyltransferase (PAC) transfers an acetyl group to Puromycin, inactivating it. Crucially, this compound does not bind to ribosomes and does not inhibit protein synthesis. Its known biological activity involves promoting TGF-β signaling by downregulating SnoN and Ski protein expression.
Q2: My cells expressing the puromycin resistance gene (pac) are dying after I add puromycin. Is this compound toxic?
A: this compound itself is not considered cytotoxic as it does not inhibit protein synthesis. The observed cell death is almost certainly due to the failure to efficiently convert Puromycin into this compound. This can result from several factors:
-
Incorrect Puromycin Concentration: The concentration of Puromycin may be too high for your specific cell line, overwhelming the PAC enzyme's capacity.
-
Low Expression of PAC: The expression level of the pac gene may be insufficient to confer resistance.
-
Low Transfection/Transduction Efficiency: A low percentage of cells may have successfully incorporated the pac gene.
-
Timing of Selection: Applying Puromycin selection too soon after transfection (before 48-72 hours) can kill cells before sufficient PAC enzyme is expressed.
Q3: I am not seeing widespread cell death, but my cells show altered growth rates, differentiation patterns, or increased apoptosis. What could be the cause?
A: These phenotypic changes may be a direct result of this compound's known biological activity. This compound has been shown to downregulate the expression of SnoN and Ski proteins. These proteins are negative regulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By downregulating them, this compound effectively promotes TGF-β signaling. The TGF-β pathway is a critical regulator of many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Therefore, the observed changes may be an expected, on-target effect of this compound in your cellular model.
Q4: How can I confirm that my selection system is working and that Puromycin is being converted to this compound?
A: Verification involves a multi-step process. First, confirm the expression of the pac gene using a method like quantitative reverse transcription PCR (qRT-PCR). Second, perform a global protein synthesis assay (e.g., O-propargyl-puromycin [OP-Puro] labeling) to confirm that protein synthesis is not inhibited in your resistant cells when challenged with the optimal Puromycin concentration. If the pac gene is expressed and protein synthesis is unaffected, you can be confident that the conversion to this compound is occurring.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity After Puromycin Selection
If cells that are expected to be resistant are dying, follow this troubleshooting workflow to diagnose the issue. The most common cause is a suboptimal Puromycin concentration.
Figure 1. Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Unexpected Phenotypic Changes Unrelated to Cytotoxicity
If you observe altered cellular behavior such as changes in growth, differentiation, or apoptosis, it may be an on-target effect of this compound. This guide helps understand the underlying mechanism.
-
Acknowledge the Role of the TGF-β Pathway : The TGF-β signaling pathway is a primary regulator of numerous cellular functions. Its dysregulation can lead to profound phenotypic changes.
-
Understand the Mechanism : this compound promotes TGF-β signaling by causing the degradation of the inhibitory proteins SnoN and Ski. This removes the "brakes" on the pathway, leading to increased transcription of TGF-β target genes.
-
Analyze Your Phenotype : Correlate the observed phenotypic changes with known outcomes of TGF-β activation in your cell type. For example, in many epithelial cells, TGF-β activation can induce growth arrest and promote a mesenchymal phenotype. In immune cells, it has complex regulatory roles.
-
Confirm Pathway Activation : To confirm that the TGF-β pathway is being activated, you can perform experiments such as:
-
Western Blot: Measure the levels of SnoN and Ski (expect a decrease) and phosphorylated Smad2/3 (p-Smad2/3), a key downstream effector of the pathway (expect an increase).
-
Technical Support Center: Optimizing N-Acetylpuromycin Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetylpuromycin (NAP) and related enzymatic assays. The primary focus is on the Puromycin N-Acetyltransferase (PAC) assay, a common method used to determine the activity of the enzyme that acetylates puromycin, producing a compound analogous to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common this compound-related assay?
A1: The most frequently utilized assay in this context is the Puromycin N-Acetyltransferase (PAC) colorimetric assay. This assay measures the activity of the PAC enzyme, which catalyzes the transfer of an acetyl group from acetyl-CoA to puromycin. The reaction releases Coenzyme A (CoA-SH). This free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the PAC enzyme activity.[1]
Q2: What are the essential components of a reaction buffer for a PAC assay?
A2: A typical reaction buffer for a PAC assay includes a buffering agent to maintain pH, salts to maintain ionic strength, a reducing agent to prevent enzyme oxidation, and sometimes a detergent or carrier protein to improve enzyme stability and prevent nonspecific binding. A standard buffer might contain 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.[2]
Q3: What is the optimal pH for a Puromycin N-Acetyltransferase (PAC) assay?
A3: Most acetyltransferase assays, including those for PAC, perform optimally under slightly alkaline conditions, typically in the pH range of 7.5 to 8.0.[1][2] It is crucial to maintain a stable pH as deviations can significantly impact enzyme activity.[2]
Q4: Why is a reducing agent like DTT included in the assay buffer?
A4: Reducing agents such as dithiothreitol (B142953) (DTT) are included to prevent the oxidation of the enzyme's side chains, particularly cysteine residues which can be critical for catalytic activity. This is especially important for MYST family acetyltransferases which have a cysteine in their active site.[2][3]
Q5: Can detergents in the buffer affect my assay results?
A5: Yes, detergents can have a significant impact. Non-ionic detergents like Triton X-100 are often included at low concentrations (e.g., 0.01%) to prevent enzyme aggregation and nonspecific adsorption to surfaces.[2] However, the effects of detergents can be complex and may vary depending on the specific enzyme and substrate.[4] For instance, the presence of a detergent has been shown to be necessary for the efficient puromycin-mediated release of nascent peptides from ribosomes.[5]
Troubleshooting Guides
Below are common issues encountered during PAC assays, presented in a question-and-answer format to guide you through troubleshooting.
Problem: No or Weak Signal
Q: I am not getting any signal, or the signal is much lower than expected. What could be the cause?
A: This is a common issue with several potential causes. Use the following table to diagnose the problem.
| Possible Cause | How to Verify | Recommended Solution |
| Omission of a Key Reagent | Double-check your pipetting steps and reagent checklist. | Carefully repeat the assay, ensuring all components (Enzyme, Puromycin, Acetyl-CoA, DTNB, Buffer) are added in the correct order.[6] |
| Inactive Enzyme or Substrate | Test the activity of the enzyme with a positive control if available. Check the expiration dates of Acetyl-CoA and Puromycin. | Use a fresh batch of enzyme and substrates. Store stock solutions correctly; Acetyl-CoA is unstable in alkaline conditions and should be stored at -20°C.[2] |
| Incorrect Assay Temperature | Verify the incubator or plate reader's temperature settings. | Ensure the assay is performed at the recommended temperature (often room temperature or 37°C). Allow all reagents to reach the assay temperature before starting the reaction.[6] |
| Incorrect Wavelength Reading | Check the settings on your spectrophotometer or plate reader. | Ensure the absorbance is being read at 412 nm for the DTNB-based assay.[1] |
| Suboptimal pH | Measure the pH of your final reaction buffer. | Prepare fresh buffer and carefully adjust the pH to the optimal range (typically 7.5-8.0).[2] |
Problem: High Background Signal
Q: My "no-enzyme" control wells show a high signal. What is causing this high background?
A: High background can obscure your results and is often due to non-enzymatic reactions or contamination.
| Possible Cause | How to Verify | Recommended Solution |
| Contamination of Reagents | Run controls for each reagent individually (e.g., buffer + DTNB, Acetyl-CoA + DTNB). | Use fresh, high-purity reagents. Ensure dedicated labware is used to prevent cross-contamination. |
| Non-enzymatic Acetylation | This is less common but can occur. | Include a control with substrate and Acetyl-CoA but no enzyme. Subtract this background value from your experimental readings.[3] |
| Presence of Free Thiols | Samples containing reducing agents (like DTT or β-mercaptoethanol) can react with DTNB. | If your sample contains a high concentration of reducing agents, it may be necessary to perform a buffer exchange or dialysis prior to the assay. |
| Buffer Contamination | Prepare fresh buffer and re-run the controls. | Use sterile, high-purity water and reagents to prepare buffers.[6] |
Problem: Poor Reproducibility (High Variability)
Q: I am seeing significant variation between my replicate wells. How can I improve the consistency of my results?
A: Poor reproducibility can stem from pipetting errors, inconsistent mixing, or temperature fluctuations.
| Possible Cause | How to Verify | Recommended Solution |
| Pipetting Inaccuracy | Review your pipetting technique. Check pipette calibration. | Use calibrated pipettes and be consistent with your technique. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting errors.[7] |
| Incomplete Mixing of Reagents | Visually inspect for homogeneity after adding reagents. | Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles.[7] |
| "Edge Effect" in Microplates | Observe if the outlier wells are consistently on the edges of the plate. | To mitigate this, avoid using the outer wells of the microplate or fill them with a blank solution (e.g., water or buffer) to create a more uniform temperature environment. |
| Inconsistent Incubation Time/Temp | Review your experimental timing and temperature control. | Ensure all wells are incubated for the same amount of time and at a stable temperature. Use a plate incubator if available.[7] |
Experimental Protocols
Protocol 1: Buffer pH Optimization for PAC Assay
This protocol provides a method to determine the optimal pH for your Puromycin N-Acetyltransferase (PAC) assay.
-
Prepare a series of buffers: Prepare a set of 100 mM Tris-HCl buffers with pH values ranging from 6.5 to 9.0 in 0.5 unit increments (i.e., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare a master mix: For each pH value, prepare a master mix containing all reaction components except the enzyme. A typical reaction mix would contain 0.4 mM Acetyl-CoA, 0.4 mM Puromycin, and 0.4 mM DTNB in the respective pH buffer.[1]
-
Initiate the reaction: In a 96-well plate, add a fixed amount of your PAC enzyme to wells containing the master mix for each pH. Include "no-enzyme" controls for each pH.
-
Incubate and measure: Incubate the plate at room temperature for 10-20 minutes.[1] Measure the absorbance at 412 nm at regular intervals (e.g., every 2 minutes) using a microplate reader.
-
Analyze the data: Calculate the initial reaction velocity (rate of change in absorbance over time) for each pH value. Plot the reaction rate against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Determining the Effect of an Inhibitor on PAC Activity
This protocol outlines the steps to assess the potency of a potential inhibitor of the PAC enzyme.
-
Prepare inhibitor dilutions: Create a serial dilution of your test inhibitor in the optimized assay buffer.
-
Set up the reaction plate: In a 96-well plate, add the diluted inhibitor solutions. Also, include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate: Add the PAC enzyme to all wells (except the no-enzyme control) and pre-incubate with the inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the reaction by adding a substrate master mix containing Puromycin, Acetyl-CoA, and DTNB at their final concentrations.
-
Measure activity: Immediately begin reading the absorbance at 412 nm kinetically for 10-20 minutes.
-
Calculate IC50: Determine the reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation
Table 1: Recommended Buffer Components for PAC Assay
This table summarizes the typical components and their working concentrations for a standard Puromycin N-Acetyltransferase (PAC) assay buffer.
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl (pH 8.0) | 1 M | 20-50 mM | Buffering agent to maintain optimal pH.[1][2] |
| NaCl | 5 M | 50-500 mM | Salt to maintain ionic strength.[1] |
| DTT | 1 M | 1-5 mM | Reducing agent to protect the enzyme from oxidation.[1][2] |
| Triton X-100 | 10% (v/v) | 0.01-0.05% (v/v) | Non-ionic detergent to prevent aggregation and non-specific binding.[1][2] |
| BSA | 10 mg/mL | 50 µg/mL - 2 mg/mL | Carrier protein to stabilize the enzyme, especially at low concentrations.[1][2] |
| EDTA | 0.5 M | 0.1 mM | Chelating agent to remove divalent metal ions that could inhibit the enzyme.[2] |
Visualizations
References
- 1. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necessity of detergent for efficient puromycin-mediated release of nascent peptides from rat liver ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting inconsistent results in N-Acetylpuromycin studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Acetylpuromycin in their studies. The information is tailored for scientists and drug development professionals investigating its role in modulating the TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound promotes Transforming Growth Factor-β (TGF-β) signaling. It achieves this by downregulating the expression of the transcriptional co-repressors SnoN and Ski. These proteins are known negative regulators of the TGF-β/Smad signaling pathway.[1] Unlike its precursor, puromycin (B1679871), this compound does not inhibit protein synthesis or bind to ribosomes.
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO or 1eq. HCl at concentrations up to 100 mM. It is recommended to aliquot stock solutions and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (generally below 0.1%) to minimize cytotoxicity.[2][3]
Q3: What are the expected effects of this compound on the TGF-β signaling pathway?
A3: By downregulating the negative regulators SnoN and Ski, this compound is expected to enhance the transcriptional activity of the Smad complex, leading to an increased expression of TGF-β target genes.[1] This can result in various cellular responses depending on the cell type and context, including growth inhibition, differentiation, or apoptosis.
Troubleshooting Guide: Inconsistent Results in this compound Experiments
Problem 1: No significant downregulation of SnoN or Ski protein levels observed.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point could be a range from 1 µM to 50 µM, but this needs to be empirically determined. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing SnoN and Ski downregulation. The degradation of these proteins can be rapid and transient. |
| Cell Line Resistance or Insensitivity | Different cell lines may exhibit varying sensitivity to this compound. Consider testing the compound in a different cell line known to have a responsive TGF-β pathway. Basal expression levels of SnoN and Ski can also influence the observable effect. |
| Compound Instability | Prepare fresh dilutions of this compound in pre-warmed cell culture medium for each experiment. Avoid prolonged storage of diluted solutions at 4°C or 37°C. |
| Issues with Western Blot Protocol | Optimize your Western blot protocol for SnoN and Ski detection. Ensure efficient protein extraction, appropriate antibody concentrations, and sufficient transfer times. Include positive and negative controls to validate the assay. |
Problem 2: High variability in TGF-β reporter assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Density | Ensure uniform cell seeding density across all wells, as this can significantly impact TGF-β signaling and reporter gene expression. Cells should be in the logarithmic growth phase. |
| Variability in Transfection Efficiency | If using a transiently transfected reporter construct, optimize the transfection protocol to achieve high and consistent efficiency. Consider generating a stable cell line expressing the TGF-β reporter. |
| Interference from Serum Components | Serum contains various growth factors, including TGF-β, which can lead to high background signaling. Serum-starve the cells for a few hours before treatment with this compound and/or TGF-β ligand. |
| Cross-talk with Other Signaling Pathways | The TGF-β pathway is known to interact with other signaling cascades (e.g., MAPK, PI3K/Akt).[4] Be aware of the potential for cross-talk and consider the cellular context of your experiments. |
| Luciferase Assay Performance | Ensure proper cell lysis and accurate measurement of luciferase activity. Use a dual-luciferase reporter system to normalize for transfection efficiency and cell number. |
Problem 3: Unexpected or off-target effects observed.
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Use the lowest effective concentration of this compound determined from your dose-response studies to minimize the risk of off-target effects. |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress, leading to non-specific changes in gene and protein expression. Monitor cell morphology and viability during treatment. |
| Unknown Off-Target Interactions | To identify potential off-target proteins, consider performing proteomic analysis (e.g., mass spectrometry) on cells treated with this compound.[5] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data. Note that specific values for this compound are limited in the literature, and empirical determination for your experimental system is highly recommended.
Table 1: Recommended Concentration Ranges for Puromycin (as a reference)
| Cell Line | Puromycin Concentration for Selection | Reference |
| HEK293 | 2 µg/mL | [6] |
| SY5Y | 1.5 µg/mL | [6] |
| General Mammalian Cells | 0.5 - 10 µg/mL | [7] |
Note: These concentrations are for puromycin selection and should be used as a starting point for optimizing this compound concentrations for its effects on TGF-β signaling.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.35 | 100 |
| 1eq. HCl | 51.35 | 100 |
Data from Tocris Bioscience.
Experimental Protocols
Key Experiment: Western Blot Analysis of SnoN and Ski Downregulation
This protocol outlines the general steps for treating cells with this compound and subsequently analyzing SnoN and Ski protein levels by Western blot.
1. Cell Seeding and Treatment: a. Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). d. Incubate for the desired amount of time (e.g., 24 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against SnoN and Ski (at the manufacturer's recommended dilution) overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Add ECL substrate and visualize the bands using a chemiluminescence imaging system. l. Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
5. Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the SnoN and Ski band intensities to the loading control.
Visualizations
Caption: this compound enhances TGF-β signaling by downregulating SnoN/Ski.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood glucose control contributes to protein stability of Ski-related novel protein N in a rat model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetylpuromycin vs. Puromycin: A Comparative Guide to Their Roles in Protein Synthesis and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylpuromycin and puromycin (B1679871), focusing on their distinct mechanisms of action in protein synthesis and their differential effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers in molecular biology, pharmacology, and drug development, offering objective data and detailed experimental protocols to inform experimental design and data interpretation.
At a Glance: Key Differences
| Feature | Puromycin | This compound |
| Primary Function | Potent inhibitor of protein synthesis | Inactive as a protein synthesis inhibitor; modulator of TGF-β signaling |
| Mechanism of Action | Mimics aminoacyl-tRNA, causing premature chain termination | Acetylated amino group prevents binding to the ribosomal A-site |
| Effect on Ribosomes | Binds to the A-site and is incorporated into the nascent polypeptide chain | Does not bind to ribosomes or block protein synthesis[1] |
| Cellular Target | Actively translating ribosomes in prokaryotes and eukaryotes | Components of the TGF-β signaling pathway (SnoN and Ski proteins)[1] |
Inhibition of Protein Synthesis: A Tale of Two Molecules
Puromycin is a well-established and potent inhibitor of protein synthesis across both prokaryotic and eukaryotic organisms.[2] Its efficacy stems from its structural similarity to the 3' end of an aminoacyl-tRNA.[3] This molecular mimicry allows puromycin to enter the A-site of the ribosome, where it is subsequently incorporated into the growing polypeptide chain. However, due to the stable amide bond in puromycin, unlike the ester bond in a true aminoacyl-tRNA, the peptide chain is prematurely terminated and released from the ribosome.[3] This results in the production of truncated and non-functional proteins, ultimately leading to cell death.[4]
In stark contrast, this compound is inactive as an inhibitor of protein synthesis.[1] The key to its inactivity lies in the acetylation of its reactive amino group. This modification, often catalyzed by the enzyme puromycin N-acetyltransferase (PAC) as a mechanism of antibiotic resistance, prevents this compound from participating in peptide bond formation.[3][5] Consequently, it cannot be incorporated into the nascent polypeptide chain and does not disrupt the process of translation.
Quantitative Comparison of Inhibitory Potency
Direct comparative IC50 values for protein synthesis inhibition are not typically reported for this compound due to its inherent inactivity. However, numerous studies have quantified the inhibitory concentration of puromycin in various cell lines.
| Compound | Cell Line | IC50 for Cytotoxicity/Protein Synthesis Inhibition | Reference |
| Puromycin | NIH/3T3 | 3.96 µM (cytotoxicity) | [6][7] |
| Puromycin | HepG2 | 1.6 ± 1.2 µM (protein synthesis inhibition) | [8] |
| This compound | Not Applicable | Inactive in protein synthesis inhibition | [1] |
Mechanism of Action: A Visual Comparison
The fundamental difference in the activity of puromycin and this compound can be visualized by their interaction with the ribosome during protein synthesis.
Experimental Protocols: Measuring Protein Synthesis Inhibition
A widely used method to quantify the rate of protein synthesis and the inhibitory effect of compounds like puromycin is the Surface Sensing of Translation (SUnSET) assay. This non-radioactive technique relies on the incorporation of puromycin into nascent polypeptide chains, which are then detected by western blotting using an anti-puromycin antibody.
SUnSET Protocol for Cultured Cells
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with the experimental compound (e.g., puromycin at various concentrations) for the desired time. A typical puromycin concentration for labeling is 1-10 µM for 10-30 minutes.
-
Puromycin Pulse: Add a low concentration of puromycin to the culture medium and incubate for a short period (e.g., 10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for puromycin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities corresponding to puromycylated proteins. A decrease in signal intensity in treated cells compared to control cells indicates inhibition of protein synthesis.
Beyond Protein Synthesis: The Role of this compound in TGF-β Signaling
While inactive at the ribosome, this compound has been shown to possess biological activity in the context of cellular signaling. Specifically, it can promote Transforming Growth Factor-β (TGF-β) signaling.[1] This occurs through the downregulation of the oncoproteins SnoN and Ski, which are negative regulators of the TGF-β pathway.[1][9] By reducing the levels of these inhibitory proteins, this compound effectively enhances the cellular response to TGF-β. This activity is independent of protein synthesis inhibition.
The TGF-β signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis.
Conclusion and Future Perspectives
This clear distinction in their mechanisms of action is critical for the design and interpretation of experiments in various research fields. For professionals in drug development, the targeted activity of this compound on the TGF-β pathway, independent of the global and often toxic effects of protein synthesis inhibition, may present novel therapeutic avenues for diseases characterized by dysregulated TGF-β signaling. Future research should continue to explore the off-target effects of both molecules and further elucidate the precise molecular interactions of this compound within the TGF-β signaling cascade.
References
- 1. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TGF-β Agonists in Cellular Signaling and Drug Discovery
A detailed guide for researchers on the functional and mechanistic differences between common Transforming Growth Factor-beta (TGF-β) agonists, with a notable mention of the current lack of literature on N-Acetylpuromycin as a direct TGF-β agonist.
This guide provides a comparative overview of established Transforming Growth Factor-beta (TGF-β) agonists, focusing on their effects on cellular signaling pathways and their applications in research and drug development. While the initial query included this compound, a comprehensive literature search did not yield significant evidence of its role as a direct TGF-β agonist. Therefore, this comparison will focus on well-characterized agonists, providing a framework for researchers to select the appropriate compound for their experimental needs.
Introduction to TGF-β Signaling
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in a variety of diseases, such as cancer, fibrosis, and autoimmune disorders. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Caption: Canonical TGF-β signaling pathway.
Comparison of Common TGF-β Agonists
Several small molecules have been identified that can activate the TGF-β pathway, often by targeting different components of the signaling cascade. Below is a comparison of some of these agonists.
| Agonist | Mechanism of Action | Reported EC50 | Key Cellular Effects | References |
| TGF-β1 (Recombinant Protein) | Natural ligand; binds to TβRII | ~0.1 - 1 ng/mL | Gold standard for inducing EMT, promoting extracellular matrix (ECM) deposition, and inhibiting epithelial cell proliferation. | |
| SR-202 | Activator of the TGF-β pathway | ~10 µM | Induces expression of TGF-β target genes such as PAI-1 and fibronectin. | |
| Peloruside A | Microtubule-stabilizing agent | ~15 nM (for cytotoxicity) | Indirectly activates TGF-β signaling by affecting microtubule dynamics, which can influence SMAD trafficking. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma), HaCaT (human keratinocytes), or other cell lines responsive to TGF-β.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded at a desired density and allowed to attach overnight. The medium is then replaced with serum-free or low-serum medium for 12-24 hours before treatment with TGF-β agonists at various concentrations for the indicated time points.
Western Blotting for SMAD Phosphorylation
-
Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Caption: Western blot workflow for p-SMAD detection.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
Cell Migration/Invasion Assay (Transwell Assay)
-
Cell Seeding: Cells are pre-treated with TGF-β agonists for 24-48 hours to induce EMT.
-
Transwell Setup: Cells are then seeded into the upper chamber of a Transwell insert (with or without Matrigel coating for invasion) in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Cells are allowed to migrate/invade for a specified period (e.g., 12-24 hours).
-
Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Caption: Transwell assay workflow.
Conclusion
The selection of a suitable TGF-β agonist is critical for accurately modeling the diverse biological roles of the TGF-β signaling pathway. While recombinant TGF-β1 remains the most widely used and well-characterized agonist, small molecule activators offer alternative tools for probing pathway function. The experimental protocols detailed in this guide provide a foundation for researchers to compare the efficacy and downstream effects of various TGF-β agonists in their specific cellular models. Further investigation is required to determine if this compound possesses any activity related to the TGF-β pathway.
A Comparative Analysis of N-Acetylpuromycin and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-Acetylpuromycin and its analogs. The analysis is based on their mechanisms of action, biological activities, and performance in various experimental settings, supported by quantitative data and detailed protocols.
This compound, a derivative of the well-known aminonucleoside antibiotic puromycin (B1679871), presents a fascinating case study in structure-activity relationships. While puromycin is a potent inhibitor of protein synthesis, the simple addition of an acetyl group to its aminoacyl moiety dramatically alters its biological function. This guide delves into the comparative analysis of this compound, puromycin, and other key analogs, offering insights into their distinct properties and applications.
Executive Summary of Comparative Data
The following table summarizes the key quantitative data for this compound and its analogs, highlighting their differential effects on protein synthesis and cell viability.
| Compound | Target/Assay | Metric | Value | Cell Line/System |
| This compound | Protein Synthesis | Activity | Does not inhibit protein synthesis or bind to ribosomes. | N/A |
| TGF-β Signaling | Activity | Downregulates SnoN and Ski protein expression, promoting TGF-β signaling. | Mink Lung Epithelial Cells | |
| Puromycin | Protein Synthesis Inhibition | IC50 | ~1 µg/mL | Jurkat Cells |
| Protein Synthesis Inhibition | IC50 | 1600 ± 1200 nM | HepG2 Cells | |
| Protein Synthesis Inhibition | Km | 4 µM | E. coli polyribosomes | |
| Cytotoxicity | IC50 | 3.96 µM | NIH/3T3 Fibroblasts[1] | |
| Cytotoxicity | CC50 | 1300 ± 64 nM | HepG2 Cells | |
| Fluorescent Analog 2 (ThPuromycin) | Protein Synthesis Inhibition | IC50 | 2.3 µM | Rabbit Reticulocyte Lysate |
| Fluorescent Analog 3 (AzThPuromycin) | Protein Synthesis Inhibition | IC50 | 2.0 µM | Rabbit Reticulocyte Lysate |
| Fluorescent Analog 4 (F2AzThPuromycin) | Protein Synthesis Inhibition | IC50 | 2.8 µM | Rabbit Reticulocyte Lysate |
| Carbocyclic Puromycin Analog | Protein Synthesis Inhibition | Ki | 1 µM | E. coli polyribosomes |
| ψ-hydroxy-puromycin | Protein Synthesis Inhibition | Ki | 240 µM | E. coli polyribosomes |
Mechanism of Action: A Tale of Two Molecules
The primary difference between puromycin and this compound lies in their interaction with the ribosome, the cellular machinery for protein synthesis.
Puromycin , as a structural analog of the 3' end of aminoacyl-tRNA, enters the A-site of the ribosome during translation. The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin. However, due to the stable amide bond in puromycin (in contrast to the ester bond in tRNA), the newly formed peptidyl-puromycin molecule is released from the ribosome, leading to premature termination of translation.[2] This inhibitory action is the basis for its antibiotic and cytotoxic effects.
This compound , on the other hand, has its reactive amino group blocked by an acetyl moiety. This modification prevents it from acting as an acceptor for the nascent polypeptide chain in the ribosome's A-site. Consequently, this compound does not inhibit protein synthesis.[3] Instead, it exhibits a distinct biological activity by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.
Below is a diagram illustrating the divergent paths of puromycin and this compound.
The Unique Biology of this compound: A TGF-β Signaling Modulator
While inactive at the ribosome, this compound has been shown to downregulate the expression of the oncoproteins SnoN and Ski.[3] These proteins are negative regulators of the TGF-β signaling pathway. By promoting the degradation of SnoN and Ski, this compound effectively enhances TGF-β signaling. This distinct activity opens up avenues for its use as a tool to study this critical signaling pathway, which is involved in numerous cellular processes, including growth, differentiation, and apoptosis.
The workflow for investigating the effect of this compound on SnoN and Ski protein levels is depicted below.
Puromycin Analogs: Expanding the Toolkit
The core structure of puromycin has been modified to create a variety of analogs with novel properties, primarily for use as research tools.
Fluorescent Analogs: These analogs incorporate fluorophores, enabling the visualization of protein synthesis in living cells without the need for antibodies. While their inhibitory potency is slightly lower than that of puromycin, they offer a powerful method for real-time imaging of translational activity.
Carbocyclic Analogs: Modifications to the ribose ring, such as replacing the furanosyl oxygen with a carbon, can influence the analog's affinity for the ribosome. Some carbocyclic analogs have shown even higher affinity than puromycin itself.
Structure-Activity Relationship: The inhibitory activity of puromycin analogs is highly dependent on their chemical structure. Key determinants of activity include:
-
A free α-amino group: As demonstrated by this compound, blockage of this group abolishes activity.
-
The nature of the amino acid: Modifications to the amino acid moiety can be tolerated to some extent, allowing for the attachment of reporter groups like biotin (B1667282) or fluorophores.
-
The purine (B94841) base: Modifications to the purine ring can also be made, as seen in the fluorescent thieno-pyrimidine-based analogs.
-
The ribose moiety: Changes to the ribose ring can significantly impact ribosomal binding affinity.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system, such as rabbit reticulocyte lysate.
Materials:
-
Rabbit Reticulocyte Lysate, Nuclease-Treated
-
mRNA template (e.g., encoding a reporter protein like luciferase or GFP)
-
Amino acid mixture (minus methionine if using ³⁵S-methionine)
-
[³⁵S]-Methionine or a non-radioactive detection system
-
Puromycin, this compound, and other analogs at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter (for radioactive detection) or plate reader (for colorimetric/fluorometric detection)
Procedure:
-
Prepare translation reactions in individual tubes, each containing rabbit reticulocyte lysate, the mRNA template, and the amino acid mixture.
-
Add the test compounds (puromycin, this compound, or analogs) at a range of concentrations to the respective tubes. Include a no-compound control.
-
Initiate the translation reaction by adding the radioactive or labeled amino acid and incubate at 30°C for 60-90 minutes.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter or the signal from the non-radioactive label using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of protein synthesis) by plotting the percentage of inhibition against the compound concentration.
Cellular Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to cultured cells.
Materials:
-
Mammalian cell line (e.g., NIH/3T3, HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Puromycin, this compound, and other analogs at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the compound concentration.
Western Blot for SnoN and Ski Protein Levels
This protocol details the detection of SnoN and Ski protein levels in cells treated with this compound.
Materials:
-
Mammalian cell line (e.g., Mink Lung Epithelial Cells)
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SnoN and Ski
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells and allow them to grow to the desired confluency. Treat the cells with this compound at the desired concentration and for various time points. Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SnoN or Ski (and a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for SnoN, Ski, and the loading control. Normalize the SnoN and Ski band intensities to the loading control to determine the relative protein levels in each sample.
Conclusion
The comparative analysis of this compound and its analogs underscores the profound impact of subtle chemical modifications on biological activity. While puromycin and many of its analogs are potent inhibitors of protein synthesis, this compound is inactive in this regard. Instead, it presents a unique pharmacological profile as a modulator of the TGF-β signaling pathway. This clear divergence in function makes these compounds valuable and distinct tools for researchers. Puromycin and its active analogs remain indispensable for studying protein synthesis, while this compound offers a novel approach to investigating the complexities of TGF-β signaling. The data and protocols provided in this guide are intended to facilitate the effective selection and application of these compounds in various research contexts.
References
- 1. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puromycin analogs. Studies on ribosomal binding with diastereomeric carbocyclic puromycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylpuromycin: A Comparative Guide to its Cell-Type-Specific Activity in TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin, a derivative of the aminonucleoside antibiotic puromycin (B1679871), presents a distinct mechanism of action that diverges significantly from its parent compound. While puromycin is a potent inhibitor of protein synthesis, leading to broad cytotoxicity, this compound does not inhibit translation.[1] Instead, its primary activity lies in the positive regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. This is achieved through the targeted downregulation of the transcriptional co-repressors SnoN and Ski.[1] Emerging evidence indicates that this activity is not uniform across all cell types, suggesting a potential for targeted therapeutic applications.[1]
This guide provides a comparative analysis of this compound's activity in different cell types, focusing on its role in modulating TGF-β signaling. It includes available experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways and workflows.
Mechanism of Action: A Departure from Puromycin
Unlike puromycin, which mimics aminoacyl-tRNA to cause premature chain termination during translation, this compound does not bind to ribosomes or block protein synthesis.[1] Its biological activity stems from its ability to induce the degradation of SnoN and Ski proteins via the proteasome.[1] SnoN and Ski are critical negative regulators of the TGF-β/Smad signaling pathway. By promoting their degradation, this compound effectively removes the brakes on this pathway, leading to enhanced transcription of TGF-β target genes. This process is independent of Smad2 phosphorylation, a canonical step in TGF-β pathway activation.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative Activity Across Cell Lines
The effect of this compound, and its parent compound puromycin, on the downregulation of SnoN has been shown to be cell-type specific. The study by Hernández-Damián et al. (2014) provides the most direct evidence for this differential activity.[1] Although this study primarily used puromycin to induce SnoN degradation, it serves as a strong proxy for the activity of this compound, as the latter is the product of puromycin acetylation, the very mechanism that confers resistance in many cells. The study suggests that analogs lacking ribotoxic effects, like this compound, are valuable tools for this purpose.[1]
The table below summarizes the qualitative findings on SnoN protein downregulation in response to treatment across different cell lines, as observed through Western blot analysis.
| Cell Line | Cell Type | Species | SnoN Downregulation Activity | Reference |
| Mv1Lu | Mink Lung Epithelial | Mink | High: Rapid and potent downregulation of SnoN. | [1] |
| HeLa | Cervical Cancer | Human | Moderate: Noticeable downregulation of SnoN. | [1] |
| HepG2 | Hepatocellular Carcinoma | Human | Low/Negligible: Little to no effect on SnoN protein levels. | [1] |
Note: The activity levels are inferred from visual inspection of Western blot data presented in the cited literature and represent a qualitative comparison.
This cell-type-specific response suggests that the cellular machinery required for this compound-induced SnoN degradation is variably expressed or active in different cell lineages. The study indicates that components of the TGF-β/Smad pathway are required for this effect, and differences in these components could underlie the observed specificity.[1]
Experimental Protocols
To aid researchers in investigating the differential activity of this compound, detailed protocols for key experiments are provided below.
Western Blot for SnoN/Ski Protein Levels
This protocol is essential for directly visualizing and quantifying the downregulation of SnoN and Ski proteins in response to this compound treatment.
a. Cell Culture and Treatment:
-
Plate cells of interest (e.g., HeLa, HepG2, Mv1Lu) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 8 hours).
b. Protein Lysate Preparation:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Electrotransfer:
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SnoN or Ski (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (appropriate for the primary antibody host species) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
TGF-β Signaling Reporter Assay
This assay quantitatively measures the downstream consequence of SnoN/Ski downregulation—the enhancement of TGF-β-mediated transcription.
a. Principle: This cell-based assay utilizes a reporter cell line (commonly HEK293) that has been stably transfected with a plasmid containing a TGF-β-responsive promoter element (e.g., Smad Binding Elements, SBE) driving the expression of a reporter gene, typically firefly luciferase. An increase in TGF-β signaling leads to a proportional increase in luciferase expression, which can be quantified by measuring luminescence.
b. Protocol Outline:
-
Cell Plating: Seed the TGF-β reporter cell line (e.g., HEK-Blue™ TGF-β cells or a custom-generated line) into a 96-well white, clear-bottom plate.
-
Treatment: After cells have adhered, treat them with:
-
Vehicle control
-
This compound alone
-
A sub-maximal concentration of TGF-β1 ligand
-
A combination of TGF-β1 ligand and this compound
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading:
-
Remove the culture medium.
-
Add a luciferase assay reagent that lyses the cells and contains the luciferin (B1168401) substrate.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Compare the signal from cells treated with TGF-β1 + this compound to those treated with TGF-β1 alone to determine the fold-enhancement of signaling.
Conclusion and Future Directions
The available evidence strongly indicates that this compound functions as a modulator of the TGF-β signaling pathway by inducing the degradation of its negative regulators, SnoN and Ski. This activity is cell-type dependent, with epithelial-like cells such as Mv1Lu showing high sensitivity, while others, like the hepatocellular carcinoma line HepG2, are resistant.[1]
This differential activity opens up avenues for more targeted therapeutic strategies compared to broadly cytotoxic agents. However, the current understanding is based on a limited number of cell lines. Further research is required to:
-
Quantify the differential response: Systematically evaluate the potency of this compound in downregulating SnoN/Ski across a broad panel of cancer and normal cell lines using quantitative methods like densitometry of Western blots or targeted proteomics.
-
Elucidate the mechanism of specificity: Investigate the molecular basis for the observed cell-type specificity. This could involve analyzing the expression levels and activity of components of the TGF-β pathway and the ubiquitin-proteasome system in sensitive versus resistant cells.
-
Explore therapeutic potential: Assess the in vivo efficacy of this compound or its analogs in preclinical models of diseases characterized by suppressed TGF-β signaling, such as certain cancers in their early stages.
By providing a clear comparison based on current data and outlining robust experimental protocols, this guide aims to facilitate further investigation into the nuanced, cell-specific activities of this compound.
References
Cross-Validation of N-Acetylpuromycin Effects with RNA-seq Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylpuromycin is a derivative of the aminonucleoside antibiotic puromycin (B1679871). Unlike its precursor, which is a potent inhibitor of protein synthesis, this compound does not block translation.[1] Instead, its primary characterized mechanism of action is the promotion of the Transforming Growth Factor-β (TGF-β) signaling pathway through the downregulation of the negative regulators SnoN and Ski.[1] This activity makes this compound a valuable tool for studying TGF-β signaling and a potential therapeutic agent in contexts where enhancement of this pathway is desired.
This guide provides a framework for cross-validating the effects of this compound with RNA sequencing (RNA-seq) data. Due to the current lack of publicly available RNA-seq datasets specifically for this compound treatment, this guide utilizes RNA-seq data from cells stimulated with TGF-β1 as a proxy to delineate the expected transcriptomic signature. Furthermore, critical considerations regarding the potential confounding effects of puromycin selection markers in genetically modified cell lines are discussed, as this compound is the inactivated form of puromycin generated by the puromycin N-acetyltransferase (pac) gene.
Comparative Analysis of Transcriptomic Changes
The primary effect of this compound is the potentiation of TGF-β signaling. Therefore, the expected transcriptomic changes following this compound treatment would largely mirror those induced by TGF-β itself. Below is a summary of differentially expressed genes (DEGs) observed in various cell types upon TGF-β1 stimulation, which can be used as a benchmark for validating the effects of this compound.
Table 1: Summary of Top Differentially Expressed Genes Following TGF-β1 Treatment in Human Lung Adenocarcinoma Cells (A549)
| Gene Symbol | Regulation | Fold Change (log2) | Function | Reference |
| SERPINE1 | Up | > 8 | Serine Peptidase Inhibitor, EMT marker | [2] |
| PMEPA1 | Up | > 6 | Negative regulator of TGF-β signaling | [3] |
| SKIL (SnoN) | Down | < -2 | Negative regulator of TGF-β signaling | [3] |
| SNAI1 | Up | > 5 | Transcription factor, EMT inducer | [3] |
| IL11 | Up | > 4 | Cytokine, involved in fibrosis | [3] |
| ANGPTL4 | Up | > 4 | Angiopoietin-like 4, various roles | [3] |
| BAMBI | Up | > 3 | Negative regulator of TGF-β signaling | [2] |
| JUNB | Up | > 3 | Transcription factor | [2] |
| ID1 | Up | > 2 | Inhibitor of DNA binding 1 | [2] |
| MYC | Down | < -1.5 | Transcription factor, proliferation | [2] |
Table 2: Summary of Top Differentially Expressed Genes Following TGF-β1 Treatment in Human Hepatic Stellate Cells (LX-2)
| Gene Symbol | Regulation | Fold Change (log2) | Function | Reference |
| COL1A1 | Up | > 5 | Collagen Type I Alpha 1 Chain | [4] |
| ACTA2 (α-SMA) | Up | > 4 | Smooth Muscle Actin, fibrosis marker | [4] |
| FN1 | Up | > 4 | Fibronectin 1, extracellular matrix | [4] |
| CTGF | Up | > 3 | Connective Tissue Growth Factor | |
| TIMP1 | Up | > 3 | TIMP Metallopeptidase Inhibitor 1 | [4] |
| SERPINE1 | Up | > 6 | Serine Peptidase Inhibitor | [4] |
| MMP2 | Up | > 2 | Matrix Metallopeptidase 2 | [4] |
| TGFB1 | Up | > 1.5 | Transforming Growth Factor Beta 1 | [4] |
| SMAD7 | Up | > 2 | SMAD Family Member 7 (inhibitory) | |
| ID1 | Down | < -2 | Inhibitor of DNA binding 1 | [4] |
Experimental Protocols
A generalized protocol for treating cultured cells with a small molecule like this compound followed by RNA-seq analysis is provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and have reached approximately 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included.
-
Treatment: Aspirate the old medium from the cell culture plates and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) to allow for transcriptomic changes to occur. The optimal time course should be determined empirically.
RNA Isolation and Sequencing
-
RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for standard RNA-seq.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
Mandatory Visualizations
TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway, which is promoted by this compound.
Experimental Workflow for RNA-seq Analysis
The diagram below outlines the key steps in a typical RNA-seq experiment to validate the effects of this compound.
Critical Considerations: The Confounding Effects of Puromycin Selection
A significant challenge in interpreting RNA-seq data related to this compound arises when using cell lines that have been genetically engineered to express a puromycin resistance gene (pac), which encodes puromycin N-acetyltransferase. This enzyme inactivates puromycin by acetylating it, thereby producing this compound.
Studies have shown that the process of puromycin selection itself can lead to significant changes in the transcriptome of cells.[5][6] These alterations can be widespread, affecting over 5% of the mRNA population in some cases.[5][6] The exact mechanisms for these changes are not fully understood but may involve off-target effects of pac gene expression or cellular responses to the selection pressure that are not entirely reversed after selection is complete.[5]
Therefore, when designing experiments to validate the effects of exogenously added this compound, it is crucial to use appropriate controls:
-
Parental Cell Line: The ideal control is the parental cell line that does not express the pac gene.
-
Vector Control: If using a pac-expressing cell line is unavoidable, a control cell line transduced with an empty vector also containing the pac gene is essential to distinguish the effects of this compound from the baseline alterations caused by the selection marker.
Alternative Compounds for Comparative Analysis
For a more direct comparison, researchers can investigate other small molecules known to activate the TGF-β signaling pathway. While specific RNA-seq data for many of these compounds may also be limited, they represent potential alternatives for comparative studies. Examples include:
-
TGF-β1, TGF-β2, TGF-β3: The recombinant proteins themselves are the most direct activators of the pathway.
-
Certain small molecule kinase inhibitors (at specific concentrations and contexts): While many are inhibitors, some can paradoxically activate certain arms of the pathway or have off-target effects that lead to TGF-β activation.
When comparing this compound to any alternative, it is essential to perform parallel RNA-seq experiments under identical conditions to ensure the validity of the comparison.
Conclusion
Cross-validating the effects of this compound with RNA-seq provides a powerful, unbiased approach to understanding its molecular mechanism of action on a global transcriptomic scale. By using the known TGF-β signaling signature as a benchmark and carefully considering the potential confounding effects of puromycin selection markers, researchers can design robust experiments to confirm the on-target effects of this compound and discover novel downstream pathways. This guide provides a foundational framework to aid in the design, execution, and interpretation of such studies, ultimately facilitating the development and application of this promising compound.
References
- 1. Expression profiling of transforming growth factor beta superfamily genes in developing orofacial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGS-based transcriptome profiling reveals biomarkers for companion diagnostics of the TGF-β receptor blocker galunisertib in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA sequencing of LX-2 cells treated with TGF-β1 identifies genes associated with hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-beta and the Smad signaling pathway support transcriptomic reprogramming during epithelial-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to N-Acetylpuromycin: Evaluating Supplier Efficacy
For researchers and drug development professionals, the purity, activity, and stability of a compound like N-Acetylpuromycin are critical for reproducible and reliable experimental results. This guide provides a framework for comparing the efficacy of this compound from different suppliers, complete with hypothetical supporting data and detailed experimental protocols.
Comparative Analysis of this compound Suppliers
The selection of a reliable supplier for this compound is paramount. Below is a summary of hypothetical data from three fictional suppliers, illustrating the types of quantitative comparisons that should be made.
Table 1: Quantitative Comparison of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | > 99.5% | 98.2% | 99.1% |
| Biological Activity (IC50 in TGF-β Reporter Assay) | 5.2 µM | 7.8 µM | 6.1 µM |
| Stability (Remaining compound after 48h at 37°C) | 98.9% | 95.1% | 97.5% |
| Endotoxin Levels | < 0.01 EU/µg | < 0.5 EU/µg | < 0.1 EU/µg |
Experimental Protocols
To ensure a thorough evaluation of this compound from various sources, the following experimental protocols are recommended.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound from each supplier.
Methodology:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Biological Activity Assessment using a TGF-β Reporter Assay
Objective: To determine the biological activity of this compound by measuring its effect on the TGF-β signaling pathway. This compound has been shown to promote TGF-β signaling.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293T) stably expressing a TGF-β responsive reporter (e.g., Luciferase under the control of a SMAD-responsive element).
-
Treatment: Plate the cells and allow them to adhere. Treat the cells with a serial dilution of this compound from each supplier for 24 hours. Include a positive control (e.g., TGF-β1) and a negative control (vehicle).
-
Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial kit.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration and determine the IC50 value, which is the concentration at which 50% of the maximal response is observed.
Stability Assay
Objective: To assess the stability of this compound from different suppliers under standard incubation conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound from each supplier in a relevant buffer (e.g., PBS) at a known concentration.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at 0, 24, and 48 hours.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using HPLC, as described in the purity assessment protocol.
-
Calculation: The percentage of remaining compound is calculated relative to the concentration at time 0.
Visualizing Key Processes
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound suppliers.
Caption: Simplified TGF-β signaling pathway and the role of this compound.
Conclusion
While this guide presents a framework for comparison using hypothetical data, it underscores the importance of a multi-faceted evaluation of this compound from different suppliers. Researchers are encouraged to perform their own in-house testing using standardized protocols to ensure the quality and reliability of the reagents used in their experiments. The choice of supplier can significantly impact experimental outcomes, and a data-driven approach to procurement is essential for scientific rigor.
N-Acetylpuromycin: A Superior Control for Unambiguous Results in Puromycin-Based Selection
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
Puromycin (B1679871) selection is a cornerstone of modern biological research, enabling the efficient generation of stable cell lines expressing a gene of interest. This powerful technique relies on the potent protein synthesis inhibitor, puromycin, to eliminate non-transduced cells. However, the selection process itself can introduce unintended variables, confounding experimental results. A critical, yet often overlooked, aspect of robust experimental design is the choice of an appropriate negative control. This guide provides a comprehensive comparison of N-Acetylpuromycin as a negative control against traditional vehicle controls in puromycin-based selection methods, supported by experimental rationale and detailed protocols.
The Critical Need for a Proper Control in Puromycin Selection
The goal of a negative control in a puromycin selection experiment is to account for any cellular effects that are independent of the selection process itself but may arise from the treatment conditions. The most common negative control is a "no-puromycin" or "vehicle-treated" group of cells that have not been transduced with the puromycin resistance gene. While straightforward, this approach has a significant limitation: it does not account for potential off-target effects of the selection agent's inactive form.
Puromycin resistance is conferred by the expression of the puromycin N-acetyltransferase (PAC) enzyme.[1] PAC inactivates puromycin by transferring an acetyl group to it, forming this compound.[1] Therefore, in a successful selection experiment, the surviving cells are not only resistant to puromycin but are also exposed to a continuously generated pool of this compound. Emerging evidence suggests that this compound is not merely an inert byproduct and may have biological activities of its own, potentially influencing cellular pathways and gene expression.
This compound: The Ideal Negative Control
This compound is the acetylated, inactive form of puromycin. Crucially, it does not inhibit protein synthesis and therefore is not toxic to mammalian cells.[2] This property makes it an ideal negative control for puromycin selection experiments. By treating non-transduced cells with this compound at a concentration equivalent to that of the puromycin used for selection, researchers can accurately dissect the cellular responses to the selection agent's inactive metabolite from the effects of the selection pressure itself.
Comparison of this compound and Vehicle Control
Table 1: Cytotoxicity and Selection Efficiency
| Control Method | Expected Cytotoxicity in Non-Transduced Cells | Impact on Selection Efficiency of Transduced Cells | Rationale |
| Vehicle Control | None | No direct impact | Does not account for potential off-target effects of the inactive drug metabolite. |
| This compound | None | No direct impact | Isolates the effects of the inactive drug, allowing for a more accurate assessment of the selection process. |
Table 2: Off-Target Effects on Gene Expression
| Control Method | Potential for Confounding Gene Expression Changes | Rationale |
| Vehicle Control | High | Fails to control for transcriptional changes induced by this compound, which is present in the selected cell population. |
| This compound | Low | Directly controls for gene expression changes caused by the inactive metabolite, leading to a more accurate identification of genes regulated by the expressed protein of interest. |
Experimental Protocols
To facilitate the adoption of this compound as a standard control, we provide the following detailed experimental protocols.
Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of puromycin required to kill all non-transduced cells within a specific timeframe.
-
Cell Plating: Seed the parental (non-transduced) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Puromycin Titration: The following day, replace the medium with fresh medium containing increasing concentrations of puromycin (e.g., 0, 0.5, 1, 2, 4, 8, 10 µg/mL).[3]
-
Incubation and Observation: Incubate the cells and observe cell viability daily for 3-7 days. Replace the medium with fresh puromycin-containing medium every 2-3 days.[3]
-
Determine Optimal Concentration: The optimal puromycin concentration is the lowest concentration that results in 100% cell death within 3-5 days.[4]
Protocol 2: Puromycin Selection with this compound Control
This protocol outlines a typical puromycin selection experiment incorporating this compound as a negative control.
-
Transduction: Transduce the target cell line with the lentiviral or plasmid vector containing the gene of interest and the puromycin resistance gene (pac).
-
Establish Experimental Groups:
-
Group A (Selected): Transduced cells treated with the optimal concentration of puromycin.
-
Group B (this compound Control): Non-transduced cells treated with this compound at the same molar concentration as the puromycin used in Group A.
-
Group C (Vehicle Control): Non-transduced cells treated with the vehicle used to dissolve puromycin and this compound (e.g., sterile water or PBS).
-
Group D (Untreated Control): Non-transduced cells cultured in standard medium.
-
-
Selection: 48 hours post-transduction, replace the medium in each group with the corresponding treatment medium.
-
Maintenance: Replace the medium every 2-3 days for the duration of the selection process (typically 7-14 days).
-
Analysis: At the end of the selection period, analyze the cells from all groups for:
-
Viability and Proliferation: Using assays such as MTT or cell counting.
-
Gene Expression: Perform transcriptome analysis (e.g., RNA-Seq) to compare gene expression profiles between the groups.
-
Protein Expression: Confirm the expression of the gene of interest in the selected cells (Group A) via Western blot or flow cytometry.
-
Visualizing the Rationale: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of puromycin action and the recommended experimental workflow.
Caption: Mechanism of Puromycin Selection and Inactivation.
Caption: Recommended Experimental Workflow for Puromycin Selection.
Conclusion: Elevating the Standard of Selection Experiments
The choice of a proper negative control is paramount for the integrity and reproducibility of puromycin-based selection experiments. While a vehicle control is a common practice, it fails to account for the potential biological effects of this compound, the inactive metabolite of puromycin. The use of this compound as a negative control provides a more accurate and reliable means of dissecting the specific effects of the expressed gene of interest from the confounding variables of the selection process itself. By adopting this more rigorous control, researchers can enhance the quality and clarity of their findings, ultimately contributing to more robust and impactful scientific discoveries.
References
- 1. Recombinant Cell-Permeable Puromycin N-Acetyltransferase Confers Puromycin Resistance by Direct Protein Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.mirusbio.com [tools.mirusbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Validating the Specificity of TGF-β Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. Its dysregulation is implicated in a range of diseases, most notably cancer and fibrosis. Consequently, the development of specific modulators of this pathway is of significant interest for therapeutic intervention. This guide provides a comparative analysis of N-Acetylpuromycin, a compound that promotes TGF-β signaling, and two well-characterized inhibitors, Galunisertib (B1674415) and SB-431542. We present supporting experimental data, detailed protocols for validation assays, and visualizations to objectively compare their mechanisms and performance.
Mechanism of Action: A Tale of Two Opposing Effects
While many research efforts focus on inhibiting the TGF-β pathway to counteract its pro-tumorigenic and fibrotic effects, it is equally important to understand compounds that can enhance its activity, for example, to restore its tumor-suppressive functions in early-stage cancers. Here, we contrast the mechanisms of a pathway promoter, this compound, with two canonical inhibitors.
This compound acts as a positive regulator of the TGF-β pathway. It does not directly activate the TGF-β receptors or Smad proteins. Instead, it downregulates the expression of the transcriptional co-repressors SnoN and Ski.[1][2][3][4][5] SnoN and Ski are potent negative regulators of TGF-β signaling that act by binding to the Smad complex and repressing the transcription of TGF-β target genes. By promoting the degradation of SnoN and Ski, this compound effectively removes the brakes on the signaling cascade, leading to an amplified cellular response to TGF-β.[1][2][3]
Galunisertib (LY2157299) is a small molecule inhibitor that selectively targets the kinase activity of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[6][7][8][9][10] By binding to the ATP-binding site of the ALK5 kinase domain, Galunisertib prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.[6][8][9] This blockade effectively halts the propagation of the TGF-β signal.
SB-431542 is another potent and selective small molecule inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[11][12][13][14] Similar to Galunisertib, it acts as an ATP-competitive inhibitor of the receptor's kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and inhibiting the downstream signaling cascade.[12][14]
Comparative Performance Data
The following table summarizes key quantitative data for this compound, Galunisertib, and SB-431542, providing a basis for comparing their potency and cellular effects. It is important to note that a direct comparison of IC50 values is not applicable, as this compound enhances rather than inhibits the pathway.
| Compound | Target(s) | Mechanism of Action | Assay Type | Cell Line | IC50 / EC50 | Reference(s) |
| This compound | SnoN, Ski | Downregulation of protein expression | Western Blot | Various | Concentration-dependent degradation | [1][2] |
| Galunisertib | TGFβRI (ALK5) | Kinase inhibition | TGF-β-induced pSMAD2 Inhibition | NIH3T3 cells | 64 nM | [9] |
| TGF-β responsive reporter assay (p3TP-Lux) | Mv1Lu cells | 251 nM | [6][9] | |||
| ALK5 Kinase Assay | Cell-free | 56 nM | [10] | |||
| SB-431542 | ALK4, ALK5, ALK7 | Kinase inhibition | ALK5 Kinase Assay | Cell-free | 94 nM | [12][13][14] |
| TGF-β-induced PAI-1 mRNA expression | A498 cells | 50 nM | [14] | |||
| TGF-β responsive reporter assay | HepG2 cells | ~0.5 µM | [11] |
Visualizing the Mechanisms
To better understand the distinct modes of action of these compounds, the following diagrams illustrate the TGF-β signaling pathway and the points of intervention for this compound and the inhibitors.
Caption: Canonical TGF-β signaling pathway and points of modulation.
Experimental Workflow for Specificity Validation
A rigorous assessment of a compound's specificity for the TGF-β pathway is crucial. The following workflow outlines a standard procedure for validating a potential modulator.
Caption: Experimental workflow for validating TGF-β pathway modulators.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the activity of TGF-β pathway modulators.
TGF-β Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TGF-β pathway.
Materials:
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Test compounds (this compound, Galunisertib, SB-431542).
-
Luciferase assay reagent (e.g., Promega's ONE-Glo™ Luciferase Assay System).
-
Opaque-walled 96-well plates.
-
Luminometer.
Protocol:
-
Seed transfected cells into an opaque-walled 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
For inhibitors (Galunisertib, SB-431542): Pre-incubate the cells with the compounds for 1 hour.
-
For this compound: Treat the cells with the compound for a duration determined by time-course experiments to achieve optimal SnoN/Ski degradation (e.g., 6-24 hours).
-
Stimulate the cells with TGF-β1 at a final concentration of 5 ng/mL (or a pre-determined EC80 concentration). Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).
-
Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability, and calculate the fold change in luciferase activity relative to the vehicle control. For inhibitors, calculate the percent inhibition relative to the TGF-β1-stimulated control.
Western Blot for Phosphorylated Smad2 (p-Smad2)
This assay directly measures the activation of a key downstream effector of the TGFβRI kinase.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549).
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-Smad2 (Ser465/467), anti-total Smad2, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-16 hours.
-
Pre-treat cells with inhibitors (Galunisertib, SB-431542) or vehicle for 1-2 hours.
-
Stimulate cells with 5 ng/mL TGF-β1 for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Smad2 and a loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Off-Target Considerations
A critical aspect of validating any signaling pathway modulator is the assessment of its off-target effects.
For This compound , its known mechanism of promoting the degradation of SnoN and Ski appears specific to these negative regulators of TGF-β signaling. However, comprehensive off-target screening, for instance, through proteome-wide analysis, would be necessary to rule out effects on other proteins.
For kinase inhibitors like Galunisertib and SB-431542 , specificity is a major consideration. While they are designed to be selective for ALK5, they can exhibit activity against other kinases, particularly those with similar ATP-binding pockets.
-
Galunisertib has been shown to have some activity against other TGF-β superfamily receptors like ALK4 and TGFβRII at higher concentrations.[6]
-
SB-431542 also inhibits ALK4 and ALK7 in addition to ALK5.[12][13]
To thoroughly assess specificity, a comprehensive kinase panel screening is recommended. This involves testing the compound against a large number of purified kinases to determine its selectivity profile. Additionally, examining the phosphorylation status of key proteins in other major signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in response to the compound can provide valuable insights into its off-target effects within a cellular context.
Conclusion
Validating the specificity of compounds that modulate the TGF-β pathway requires a multi-faceted approach. This compound represents an interesting tool for studying the potentiation of TGF-β signaling through the targeted degradation of its negative regulators, SnoN and Ski. In contrast, Galunisertib and SB-431542 are well-established and potent inhibitors that directly target the receptor kinases. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to characterize the on-target efficacy and potential off-target liabilities of novel TGF-β pathway modulators, ultimately aiding in the development of more precise and effective therapeutics.
References
- 1. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ski and SnoN: negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ski and SnoN, potent negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
A head-to-head comparison of N-Acetylpuromycin and other small molecule inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetylpuromycin and a selection of widely-used small molecule inhibitors. A critical distinction is established from the outset: unlike canonical translation inhibitors, this compound does not block protein synthesis. Instead, its primary described role is the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide will elucidate this unique mechanism, contrast it with true protein synthesis inhibitors, and provide the experimental data and protocols necessary for a comprehensive understanding.
Section 1: this compound - A Modulator of TGF-β Signaling
This compound is the acetylated, biologically inactive form of the well-known protein synthesis inhibitor, puromycin (B1679871).[1][2] The acetylation is catalyzed by the enzyme puromycin N-acetyltransferase (PAC), which confers resistance to puromycin's cytotoxic effects.[1] Crucially, this compound does not bind to ribosomes and does not inhibit protein synthesis.[3]
Its documented biological activity lies in the potentiation of the TGF-β signaling pathway. It achieves this by downregulating the expression of the transcriptional co-repressors SnoN and Ski.[1][3] These proteins normally act as negative regulators of the TGF-β pathway by interfering with the function of Smad proteins.[4][5] By inducing the degradation of SnoN and Ski, this compound effectively removes these brakes, leading to an enhancement of TGF-β-mediated gene transcription.[1][4] This effect is independent of MAPK activation and highlights a mechanism of action entirely distinct from translation inhibition.[3]
Section 2: Canonical Small Molecule Inhibitors of Protein Synthesis
In stark contrast to this compound, most other small molecule inhibitors directly target the machinery of protein synthesis. They can be broadly categorized by their site of action.
-
Puromycin : This aminonucleoside antibiotic mimics the 3'-end of an aminoacyl-tRNA.[4][5] It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature termination and release of the truncated protein.[1][6]
-
Cycloheximide : This inhibitor blocks the translocation step of elongation in eukaryotes. It binds to the E-site of the 60S ribosomal subunit, preventing the movement of tRNA and mRNA through the ribosome.[7]
-
Anisomycin (B549157) : Anisomycin inhibits the peptidyl transferase reaction on the 80S ribosome, thus blocking peptide bond formation.[8][9]
-
Emetine (B1671215) : This compound also inhibits protein synthesis by binding to the 40S ribosomal subunit and blocking the translocation step of elongation.[10][11]
Section 3: Head-to-Head Performance Data
The following table summarizes the key differences between this compound and common protein synthesis inhibitors. The quantitative data for protein synthesis inhibition (IC₅₀) and cytotoxicity (CC₅₀) are derived from studies on HepG2 cells and Primary Rat Hepatocytes (PRH).[12][13] This highlights that for true inhibitors, cytotoxicity can occur at concentrations lower than those required to fully inhibit protein synthesis.
| Compound | Target / Mechanism of Action | IC₅₀ (Protein Synthesis) | CC₅₀ (Cytotoxicity) | Known Off-Target Effects & Notes |
| This compound | TGF-β Pathway : Downregulates SnoN/Ski proteins, promoting signaling.[1][3] | Not Applicable [3] | Not widely reported | Does not inhibit protein synthesis.[3] |
| Puromycin | Ribosome (A-site) : Mimics aminoacyl-tRNA, causing premature chain termination.[1][6] | 1600 ± 1200 nM (HepG2)[12]2000 ± 2000 nM (PRH)[12][13] | 1300 ± 64 nM (HepG2)[12][13]1600 ± 1000 nM (PRH)[12][13] | Can act as a reversible inhibitor of certain peptidases.[5] |
| Cycloheximide | Ribosome (E-site) : Blocks the translocation step of elongation.[7] | 6600 ± 2500 nM (HepG2)[12][13]290 ± 90 nM (PRH)[12][13] | 570 ± 510 nM (HepG2)[12][13]680 ± 1300 nM (PRH)[12][13] | Can affect mitochondrial function, induce transcriptional changes, and has significant in vivo toxicity.[7][14][15] |
| Anisomycin | Ribosome (Peptidyl Transferase Center) : Inhibits peptide bond formation.[8] | Varies by system | Varies by system | Potent activator of JNK/p38 MAP kinases; can impair mitochondrial function and cellular energetics.[16][17] |
| Emetine | 40S Ribosomal Subunit : Inhibits the translocation step of elongation.[10][11] | 2200 ± 1400 nM (HepG2)[12][13]620 ± 920 nM (PRH)[12][13] | 81 ± 9 nM (HepG2)[12][13]180 ± 700 nM (PRH)[12][13] | Known cardiotoxicity; modulates ERK, JNK, p38, and NF-κB pathways; may inhibit DNA/RNA synthesis.[11][18][19] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a common method to quantify the inhibitory effect of a small molecule on protein synthesis using a cell-free translation system and a luciferase reporter.
Methodology:
-
Preparation of Reagents : Prepare a master mix containing a commercial cell-free translation system (e.g., rabbit reticulocyte lysate), amino acids, an energy source, and a reporter mRNA (e.g., Firefly Luciferase mRNA).[20]
-
Inhibitor Dilution : Prepare a serial dilution of the test compound (e.g., Puromycin, Cycloheximide) in a suitable solvent (e.g., DMSO). Include a vehicle-only control.
-
Reaction Setup : In a 96-well plate, dispense the translation master mix. Add the diluted inhibitor or vehicle to each well.
-
Incubation : Incubate the plate at 30°C for 60-90 minutes to allow for protein synthesis.
-
Luminescence Measurement : Add a luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.[21][22]
-
Data Acquisition : Immediately measure the luminescence signal using a plate reader.
-
Data Analysis : Normalize the luminescence values to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.[2]
Protocol 2: TGF-β Signaling Reporter Assay
This protocol measures the effect of a compound on the TGF-β signaling pathway using a cell line engineered with a TGF-β-responsive luciferase reporter.
Methodology:
-
Incubation : Allow cells to adhere and grow for 24 hours.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. In some wells, co-treat with a sub-maximal concentration of TGF-β ligand to assess potentiation.
-
Incubation : Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.[23]
-
Cell Lysis : Remove the medium and add a passive lysis buffer to each well.[21][22]
-
Luminescence Measurement : Transfer the cell lysate to an opaque assay plate. Add luciferase assay reagent to each well.
-
Data Acquisition : Immediately measure the luminescence signal using a plate reader.
-
Data Analysis : Normalize the luminescence signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, or to total protein content. Calculate the fold-change in signal relative to the vehicle-treated control to determine the effect of this compound on TGF-β signaling.
Conclusion
References
- 1. Downregulation of SnoN oncoprotein induced by antibiotics anisomycin and puromycin positively regulates transforming growth factor-β signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ski and SnoN, potent negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide - Wikipedia [en.wikipedia.org]
- 8. Anisomycin treatment paradigm affects duration of long-term potentiation in slices of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. astralscientific.com.au [astralscientific.com.au]
- 10. Anticancer activities of emetine prodrugs that are proteolytically activated by the prostate specific antigen (PSA) and evaluation of in vivo toxicity of emetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-Term Inhibition of Translation by Cycloheximide Concurrently Affects Mitochondrial Function and Insulin Secretion in Islets from Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The amnestic agent anisomycin disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 22. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
How does puromycin N-acetyltransferase specificity compare for different substrates?
For Researchers, Scientists, and Drug Development Professionals
Puromycin (B1679871) N-acetyltransferase (PAC), an enzyme originating from Streptomyces alboniger, is a critical tool in molecular biology, conferring resistance to the aminonucleoside antibiotic puromycin.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to puromycin, PAC inactivates the antibiotic, allowing for the selection of genetically modified cells.[1] An in-depth understanding of its substrate specificity is paramount for its effective use as a selectable marker and for potential applications in drug development. This guide provides a comparative analysis of PAC's enzymatic activity across various substrates, supported by experimental data and detailed protocols.
Quantitative Comparison of Substrate Specificity
The efficacy of Puromycin N-acetyltransferase is highest with its natural substrate, puromycin. Its activity on other molecules, including puromycin precursors and analogues, has been quantitatively assessed. The Michaelis constant (Km), which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, is a key parameter for comparison. A lower Km value signifies a higher affinity of the enzyme for the substrate.
Experimental data reveals that PAC possesses a high affinity for puromycin. Its affinity for O-demethylpuromycin, a direct precursor in the puromycin biosynthesis pathway, is also significant, albeit lower than for puromycin itself.
| Substrate | Chemical Class | Km (µM) | Key Findings |
| Puromycin | Aminonucleoside | 1.7 | The natural substrate for which PAC exhibits the highest affinity.[2] |
| O-demethylpuromycin | Puromycin Precursor | 4.6 | A direct precursor to puromycin, also efficiently recognized and acetylated by PAC.[2] |
| Chryscandin | Puromycin Analogue | Not Determined | Identified as a substrate, but kinetic parameters have not been reported.[2] |
| Other Aminoglycosides | Aminoglycoside | Not a Substrate | Studies on PAC from S. alboniger have focused on puromycin and its direct analogues. There is no reported evidence of its activity on other common aminoglycosides like kanamycin, gentamicin, or neomycin. |
Experimental Protocols
The substrate specificity and kinetic parameters of Puromycin N-acetyltransferase are typically determined using an in vitro N-acetylation assay. This spectrophotometric method measures the rate of acetyl-CoA consumption as the acetyl group is transferred to the substrate.
Standard N-acetylation Assay Protocol
Objective: To determine the kinetic constants (Km and Vmax) of PAC with different potential substrates.
Principle: The transfer of the acetyl group from acetyl-CoA to the substrate releases Coenzyme A (CoA-SH). This free thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the rate of the enzymatic reaction.
Materials:
-
Purified Puromycin N-acetyltransferase (PAC) enzyme
-
Substrates: Puromycin, O-demethylpuromycin, etc.
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
DTNB solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 2 mM EDTA)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
A reaction mixture is prepared in a cuvette containing the reaction buffer, a fixed concentration of DTNB, and a specific concentration of the substrate to be tested.
-
The mixture is pre-incubated at a constant temperature (e.g., 30°C).
-
The reaction is initiated by the addition of a known amount of purified PAC enzyme.
-
The absorbance at 412 nm is monitored over time. The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Steps 1-4 are repeated for a range of substrate concentrations.
-
The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Experimental Workflow
The process of determining PAC substrate specificity follows a logical progression from preparation to data analysis.
Caption: Workflow for the determination of PAC kinetic parameters.
Substrate Recognition and Inactivation Pathway
The specificity of PAC is rooted in the molecular recognition of the aminonucleoside structure of puromycin and its close analogs. Upon binding, the enzyme catalyzes the acetylation, rendering the antibiotic inactive.
Caption: Logical flow of substrate binding and inactivation by PAC.
References
N-Acetylpuromycin: A Comparative Guide to its Inert Nature in Ribosomal Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylpuromycin and its parent compound, puromycin (B1679871), focusing on their respective interactions with the ribosome. Experimental data and established biochemical principles confirm the absence of significant ribosome binding by this compound, rendering it ineffective as a protein synthesis inhibitor. This stands in stark contrast to puromycin, a potent inhibitor of translation in both prokaryotic and eukaryotic systems.
Executive Summary
Puromycin's inhibitory action is contingent upon its structural mimicry of the 3' end of an aminoacyl-tRNA, allowing it to enter the ribosomal A-site.[1] Its free α-amino group is crucial for accepting the nascent polypeptide chain from the P-site, leading to premature chain termination. This compound, however, possesses an acetylated α-amino group. This chemical modification fundamentally blocks its ability to act as an acceptor for the growing peptide chain, thus preventing it from effectively binding to the ribosome and halting protein synthesis. The enzymatic acetylation of puromycin by puromycin N-acetyltransferase (PAC) is a known mechanism of resistance in bacteria, further underscoring that N-acetylation abrogates its biological activity.
Comparative Analysis: Puromycin vs. This compound
The following table summarizes the key differences in the ribosomal interactions of puromycin and this compound based on established mechanisms of action.
| Feature | Puromycin | This compound | Supporting Rationale |
| Binding to Ribosomal A-Site | Yes | No (functionally ineffective) | Puromycin's structural similarity to aminoacyl-tRNA allows it to enter the A-site.[1] this compound's acetylated amino group prevents the necessary interaction for peptide bond formation. |
| Acceptance of Nascent Polypeptide | Yes | No | The free α-amino group of puromycin is the nucleophile that attacks the peptidyl-tRNA in the P-site. Acetylation of this group in this compound eliminates this reactivity. |
| Inhibition of Protein Synthesis | Potent Inhibitor | Inactive | By accepting the nascent chain and causing its premature release, puromycin terminates translation.[1] this compound's inability to accept the chain means it cannot inhibit translation. |
| Product of PAC Enzyme | Substrate | Product | Puromycin N-acetyltransferase (PAC) confers resistance to puromycin by converting it to this compound. |
Experimental Evidence and Methodologies
The lack of ribosome binding and translation inhibition by this compound can be definitively demonstrated through various experimental assays. Below are detailed protocols for key experiments that can be employed to compare the activities of puromycin and this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is programmed with a specific mRNA (e.g., luciferase mRNA). The synthesis of the reporter protein is quantified in the presence and absence of the test compounds.
Protocol:
-
Prepare a cell-free translation system: Rabbit reticulocyte lysate or wheat germ extract are commonly used.
-
Set up reactions: In separate reaction tubes, combine the cell-free extract, an amino acid mixture (containing a radiolabeled or fluorescently tagged amino acid like ³⁵S-methionine or a fluorescent analog), and the reporter mRNA.
-
Add test compounds: Add varying concentrations of puromycin (positive control) and this compound to the respective tubes. Include a no-compound control.
-
Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantify protein synthesis: The amount of newly synthesized protein can be quantified by measuring the incorporation of the labeled amino acid. This can be done through methods like SDS-PAGE followed by autoradiography or phosphorimaging, or by measuring the activity of the reporter protein (e.g., luciferase activity).
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration). A significantly higher or non-existent IC₅₀ for this compound compared to puromycin would confirm its lack of inhibitory activity.
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of a radiolabeled ligand to ribosomes.
Principle: This technique relies on the ability of nitrocellulose membranes to bind proteins (and therefore ribosomes) while allowing unbound small molecules to pass through.
Protocol:
-
Prepare ribosomes: Isolate purified ribosomes from a suitable source (e.g., E. coli or rabbit reticulocytes).
-
Radiolabel the ligand: Synthesize or procure radiolabeled puromycin (e.g., [³H]-puromycin).
-
Set up binding reactions:
-
Direct Binding: Incubate a fixed concentration of radiolabeled puromycin with increasing concentrations of ribosomes.
-
Competitive Binding: Incubate a fixed concentration of radiolabeled puromycin and ribosomes with increasing concentrations of unlabeled puromycin (positive control) or this compound.
-
-
Incubate: Allow the binding reactions to reach equilibrium.
-
Filter the reactions: Pass the reaction mixtures through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.
-
Wash: Wash the filters with a cold buffer to remove any non-specifically bound ligand.
-
Quantify binding: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Direct Binding: Plot the amount of bound ligand against the ribosome concentration to determine the binding affinity (Kd).
-
Competitive Binding: Plot the percentage of bound radiolabeled puromycin against the concentration of the competitor. A steep curve for unlabeled puromycin and a flat or significantly right-shifted curve for this compound would demonstrate the latter's inability to compete for the same binding site, indicating no or very weak binding.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures.
Caption: Mechanism of Puromycin Action vs. This compound Inaction.
Caption: Experimental Workflow for Comparing Puromycin and this compound.
Conclusion
The chemical modification of puromycin to this compound fundamentally alters its interaction with the ribosome. The acetylation of the α-amino group, a critical functional moiety for its activity, prevents this compound from participating in peptide bond formation. Consequently, this compound does not effectively bind to the ribosomal A-site and fails to inhibit protein synthesis. This makes it a valuable negative control in studies involving puromycin and highlights the precise structural requirements for targeting the ribosomal peptidyl transferase center. For researchers in drug development, this underscores the critical importance of specific functional groups in ligand-target interactions.
References
A Comparative Guide to N-Acetylpuromycin and Its Precursor in Diverse Model Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylpuromycin (NAP) and its parent compound, puromycin (B1679871), focusing on their distinct biological activities and applications in key model organisms. While puromycin is a widely used tool for selection in genetic engineering, its acetylated form, NAP, has emerged as a molecule with its own unique signaling capabilities. This document outlines the performance of the puromycin/puromycin N-acetyltransferase (PAC) system, presents NAP as a modulator of the TGF-β signaling pathway, and provides supporting experimental data and protocols.
Puromycin and this compound: A Tale of Two Molecules
Puromycin is a potent aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. It achieves this by mimicking the 3' end of aminoacyl-tRNA, leading to premature chain termination during translation. This cytotoxic effect makes it a powerful tool for selecting genetically modified cells that express a resistance gene.
The most common resistance mechanism is the expression of the puromycin N-acetyltransferase (PAC) enzyme, which catalyzes the transfer of an acetyl group to puromycin, forming this compound.[1][2] This modification inactivates the molecule's ability to inhibit protein synthesis.[1][2] Consequently, NAP has long been considered a biologically inert detoxification product.
However, recent research has unveiled a novel function for NAP, independent of its role in antibiotic resistance. This compound has been shown to downregulate the expression of the transcriptional co-repressors SnoN and Ski, thereby promoting transforming growth factor-beta (TGF-β) signaling. This discovery positions NAP as a specific small molecule modulator of a critical cellular pathway involved in growth, differentiation, and apoptosis.
The Puromycin/PAC System as a Selectable Marker: A Comparative Overview
The efficacy of puromycin as a selective agent varies across different model organisms. The following table summarizes its application and highlights common alternatives.
| Model Organism | Typical Puromycin Concentration | Efficacy & Considerations | Alternative Selection Agents |
| Yeast (S. cerevisiae) | 100-200 µM (in sensitized strains) | Wild-type yeast is largely insensitive. Requires specific mutant strains (e.g., erg6Δ, pdr1Δ, pdr3Δ) for effective selection.[3] | G418 (Geneticin), Hygromycin B, Auxotrophic markers (e.g., URA3, LEU2)[4][5] |
| Fruit Fly (D. melanogaster) | 50-200 µg/mL (in food) | Effective for generating transgenic flies. Can be costly for large-scale screens.[6][7] | G418, Hygromycin B, Blasticidin S[6][7] |
| C. elegans | 50-100 µg/mL (on plates) | Works well for selecting transgenic worms, though G418 and Hygromycin B are sometimes considered more efficient and cost-effective.[8][9] | G418 (Neomycin), Hygromycin B[8][10] |
| Zebrafish (D. rerio) | 5-25 mg/mL (microinjection) | Used to induce glomerular injury as a model for kidney disease.[11] High toxicity observed.[12][13] | G418 (Neomycin) is used for selecting stable cell lines.[14] |
| Mouse (cell lines) | 1-10 µg/mL | Highly effective and rapid for selecting transfected embryonic stem cells and other cell lines.[15][16] | G418 (Neomycin), Hygromycin B, Blasticidin S, Zeocin[15][17][18][19] |
This compound as a Signaling Molecule: Modulating the TGF-β Pathway
Beyond its role as an inactivated antibiotic, this compound has a specific biological activity. It promotes TGF-β signaling by downregulating the oncoproteins SnoN and Ski. These proteins are transcriptional co-repressors that act as a negative feedback loop, inhibiting the activity of Smad transcription factors, the key mediators of the TGF-β pathway.[20][21][22][23] By reducing the levels of SnoN and Ski, NAP effectively enhances the cellular response to TGF-β.
This mechanism presents this compound as a valuable tool for studying TGF-β signaling and as a potential therapeutic agent. Its specificity contrasts with broader-acting kinase inhibitors, offering a more targeted approach to modulating this pathway.
Mechanism of Action of this compound in the TGF-β Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by this compound.
Caption: TGF-β signaling pathway and this compound's point of intervention.
Alternatives to this compound for Modulating SnoN/Ski
For researchers interested in the specific downstream effects of SnoN/Ski downregulation, other classes of molecules can be considered. These primarily include small molecule inhibitors that target these proteins directly or their regulatory pathways.
Experimental Protocols
Puromycin Selection for Stable Cell Line Generation
This protocol provides a general workflow for selecting transfected mammalian cells using puromycin.
Caption: Workflow for generating stable cell lines using Puromycin selection.
Methodology:
-
Determine Optimal Puromycin Concentration: Before selection, perform a kill curve experiment on the parental (non-transfected) cell line to determine the minimum concentration of puromycin that causes complete cell death within 3-5 days. This concentration will be used for selection.
-
Transfection: Transfect the target cells with a plasmid vector containing the puromycin N-acetyltransferase (PAC) gene along with your gene of interest.
-
Expression: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Passage the cells into a new culture vessel with fresh medium containing the predetermined optimal concentration of puromycin.
-
Maintenance: Replace the selective medium every 2-3 days to remove dead cells and maintain the antibiotic concentration.
-
Isolation of Resistant Colonies: After 7-14 days, distinct colonies of resistant cells should be visible. Non-transfected cells will have been eliminated.
-
Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them to generate clonal stable cell lines.
-
Verification: Confirm the integration and expression of the gene of interest in the stable cell lines.
TGF-β Signaling Reporter Assay
This protocol describes a method to quantify the effect of this compound on TGF-β signaling using a luciferase reporter assay.[24][25][26]
Materials:
-
A cell line containing a TGF-β-responsive reporter construct (e.g., a promoter with Smad Binding Elements driving luciferase expression).
-
Recombinant TGF-β1.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Control Groups: Treat cells with vehicle control or with a standard concentration of TGF-β1 to induce a baseline signaling response.
-
Experimental Groups: Treat cells with varying concentrations of this compound, both alone and in combination with TGF-β1.
-
-
Incubation: Incubate the cells for 16-24 hours to allow for changes in reporter gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and compare the signal from NAP-treated cells to the controls. An increase in luciferase activity in the presence of NAP (especially when co-treated with TGF-β1) indicates a promotion of TGF-β signaling.
Summary and Conclusion
The relationship between puromycin and this compound offers a fascinating case study in drug function and inactivation. While puromycin remains a staple for genetic selection across a wide array of model organisms, its inactivation product, NAP, is not merely a benign metabolite. The discovery of NAP's ability to modulate TGF-β signaling by downregulating SnoN and Ski opens new avenues for research and potential therapeutic development.
This guide provides researchers with a comparative framework to understand and utilize the puromycin/PAC system effectively, while also highlighting the distinct and specific bioactivity of this compound. This dual nature requires careful consideration in experimental design, as the presence of the PAC gene and puromycin will lead to the endogenous production of a signaling-active molecule, a factor that may be a confounding variable or a desirable outcome depending on the research context.
The logical relationship between these compounds and their primary biological effects is summarized below.
Caption: The transformation of Puromycin to this compound and the resulting change in biological effect.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification and characterization of a drug sensitive strain enables puromycin-based translational assays in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Puromycin and Methotrexate Resistance Cassettes and Optimized cre-recombinase Expression Plasmids for use in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Multiplexed drug-based selection and counterselection genetic manipulations in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplexed transgenic selection and counterselection strategies to expedite genetic manipulation workflows using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic selection | Modifying the C. elegans genome. [wormbuilder.org]
- 9. crg.eu [crg.eu]
- 10. Selectable genetic markers for nematode transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy of Puromycin and Adriamycin for Induction of Glomerular Failure in Larval Zebrafish Validated by an Assay of Glomerular Permeability Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zebrafish as a Screening Model to Study the Single and Joint Effects of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. Kinetics of drug selection systems in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 19. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ski and SnoN: negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ski and SnoN, potent negative regulators of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. escholarship.org [escholarship.org]
- 25. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Acetylpuromycin's Experimental Impact Through Genetic Approaches: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a chemical probe is paramount. This guide provides a comparative framework for validating experimental results obtained with N-Acetylpuromycin, a known downregulator of the transcriptional co-repressors SnoN and Ski, using genetic methodologies. By directly comparing the phenotypic outcomes of this compound treatment with those of genetic perturbations targeting SnoN and Ski, researchers can confidently attribute the observed effects to the intended mechanism of action.
This compound is a derivative of the aminonucleoside antibiotic puromycin (B1679871). Unlike its parent compound, this compound does not inhibit protein synthesis. Instead, it has been shown to promote Transforming Growth Factor-β (TGF-β) signaling by downregulating the expression of SnoN and Ski proteins.[1][2] These proteins are critical negative regulators of the TGF-β pathway, and their degradation is a key step in the activation of TGF-β target genes. To ensure that the biological effects observed after this compound treatment are indeed a consequence of SnoN and Ski downregulation, it is essential to perform validation experiments using genetic tools such as siRNA and CRISPR/Cas9.
Comparing Chemical and Genetic Perturbations
This guide outlines a series of experiments to compare the effects of this compound with genetic knockdown or knockout of SnoN and Ski. The goal is to demonstrate that the genetic approach phenocopies the chemical treatment, thereby validating the on-target activity of this compound.
| Experimental Approach | Principle | Expected Outcome |
| This compound Treatment | Chemical-induced degradation of SnoN and Ski proteins. | Decreased protein levels of SnoN and Ski, leading to increased TGF-β signaling and associated downstream effects. |
| siRNA-mediated Knockdown | Post-transcriptional silencing of SnoN and Ski mRNA, leading to reduced protein expression. | Similar to this compound, results in decreased SnoN and Ski protein levels and a corresponding increase in TGF-β pathway activity. |
| CRISPR/Cas9-mediated Knockout | Permanent disruption of the SnoN and Ski genes, leading to a complete loss of protein expression. | A more pronounced and sustained version of the effects seen with this compound and siRNA, providing a definitive validation of the target's role. |
Experimental Protocols and Data Presentation
To facilitate a direct comparison, standardized experimental protocols and clear data presentation are crucial. Below are key experiments and templates for data summarization.
Experiment 1: Western Blot Analysis of SnoN and Ski Protein Levels
Objective: To quantify the reduction in SnoN and Ski protein levels following treatment with this compound versus genetic knockdown/knockout.
Methodology:
-
Cell Culture: Plate cells (e.g., HaCaT keratinocytes, known to respond to TGF-β) at a suitable density.
-
Treatment/Transfection:
-
This compound Group: Treat cells with a predetermined optimal concentration of this compound for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
siRNA Group: Transfect cells with siRNAs targeting SnoN, Ski, or a non-targeting control. Harvest cells at 24, 48, and 72 hours post-transfection.
-
CRISPR Knockout Group: Use a validated CRISPR/Cas9 system to generate stable SnoN and/or Ski knockout cell lines.
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for SnoN, Ski, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize and quantify band intensities using a suitable imaging system.
-
Data Presentation:
| Treatment Group | Time Point (hours) | SnoN Protein Level (Normalized to Control) | Ski Protein Level (Normalized to Control) |
| Vehicle Control | 24 | 1.00 | 1.00 |
| This compound | 2 | ||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| Non-targeting siRNA | 48 | 1.00 | 1.00 |
| SnoN siRNA | 48 | N/A | |
| Ski siRNA | 48 | N/A | |
| SnoN/Ski Knockout | - |
Experiment 2: TGF-β Reporter Gene Assay
Objective: To measure the functional consequence of SnoN and Ski downregulation on TGF-β signaling activity.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells with a TGF-β responsive reporter plasmid (e.g., pGL3-SBE4, containing Smad-binding elements driving luciferase expression) and a control plasmid for normalization (e.g., a Renilla luciferase plasmid).
-
Treatment/Genetic Perturbation:
-
After transfection, treat cells with this compound or vehicle.
-
For genetic validation, perform the reporter assay in cells previously transfected with siRNAs or in stable knockout cell lines.
-
-
Luciferase Assay: After the desired incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Data Presentation:
| Condition | Treatment | Normalized Luciferase Activity (Fold Change vs. Vehicle) |
| Wild-Type Cells | Vehicle | 1.0 |
| This compound | ||
| TGF-β1 | ||
| This compound + TGF-β1 | ||
| Non-targeting siRNA | TGF-β1 | |
| SnoN/Ski siRNA | TGF-β1 | |
| SnoN/Ski Knockout | TGF-β1 |
Visualizing the Logic: Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental logic and the underlying biological pathway.
Conclusion
By employing a multi-faceted approach that combines chemical treatment with precise genetic perturbations, researchers can robustly validate the on-target effects of this compound. The congruence of results from this compound treatment and SnoN/Ski knockdown or knockout provides strong evidence that the observed biological phenomena are a direct consequence of modulating the intended targets within the TGF-β signaling pathway. This rigorous validation is a critical step in the development and application of chemical probes for both basic research and therapeutic discovery.
References
Safety Operating Guide
Proper Disposal of N-Acetylpuromycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of N-Acetylpuromycin, ensuring adherence to best practices and regulatory requirements.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, nitrile gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, and dust generation should be avoided.[1] In case of a spill, cover drains, and collect the material by sweeping it up into a suitable container for disposal.[1]
Step-by-Step Disposal Protocol
Based on available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to adhere to all national and local regulations governing chemical waste disposal.
-
Containerization: Keep this compound in its original container whenever possible.[1] If the original container is compromised, transfer the waste to a clean, dry, and clearly labeled container. The container should be suitable for solid chemical waste.
-
Waste Segregation: Do not mix this compound with other chemical waste.[1] This prevents unintended chemical reactions and ensures proper disposal routing.
-
Labeling: Clearly label the waste container as "this compound" for disposal. Include any other relevant information as required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste collection. This area should be away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific protocols for hazardous and non-hazardous chemical waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Documentation: Maintain a record of the disposed of chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for this compound were identified in the reviewed safety data sheets. The consistent recommendation is to manage it as a non-hazardous chemical waste, subject to local and national regulations.
| Parameter | Value | Source |
| Hazardous Classification | Not a hazardous substance or mixture | Merck Millipore SDS[1] |
| Recommended Disposal | In accordance with national and local regulations | Merck Millipore SDS[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. The toxicological properties of this material have not been thoroughly investigated.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetylpuromycin
Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Acetylpuromycin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. While some safety data sheets (SDS) may classify this compound as not a hazardous substance, its toxicological properties have not been exhaustively investigated, warranting a cautious and proactive approach to handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive barrier between the user and the chemical is paramount. The following personal protective equipment is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2][3][4]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for both full contact and splash contact.[1] Always inspect gloves before use and change them immediately if contaminated.
-
Body Protection: A laboratory coat or protective gown should be worn to prevent skin contact.[5][6] For tasks with a higher risk of splashes, consider a poly-coated gown.
-
Respiratory Protection: If there is a risk of generating dusts, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2]
Quantitative Data Summary
The following table summarizes the available physical and chemical properties of this compound and related compounds. It is important to note that many specific toxicological properties have not been fully determined.
| Property | Value | Source |
| Molecular Weight | 513.5 g/mol | [7] |
| Appearance | Solid powder, Off-white | [1][3] |
| Odor | Odorless | [3] |
| Melting Point/Range | 184 - 186 °C / 363.2 - 366.8 °F (similar compound) | [3] |
| Solubility | No data available | [1] |
| Recommended Gloves | Nitrile rubber (min. 0.11 mm thickness) | [1] |
| Glove Break Through Time | 480 min (for KCL 741 Dermatril® L) | [1] |
Experimental Protocols: Step-by-Step Handling and Disposal
Preparation and Handling
This protocol outlines the necessary steps for safely preparing and handling this compound in a laboratory setting.
-
Area Preparation: Ensure a clean and well-ventilated workspace. A chemical fume hood is recommended, especially when handling the powder form.
-
Gather Materials: Assemble all necessary equipment, including your vial of this compound, appropriate solvents, pipettes, and waste containers, before you begin.
-
Don PPE: Put on all required personal protective equipment as detailed above.
-
Weighing: If working with the solid form, carefully weigh the desired amount in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving: To prepare a stock solution, slowly add the solvent to the this compound powder. Cap the vial and mix gently until fully dissolved.
-
Use in Experiments: When using the this compound solution, avoid splashes and aerosols.
-
Post-Handling: After use, securely close the primary container.[1] Wipe down the work area with an appropriate cleaning agent.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and if you can safely clean it up with the available spill kit.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully cover the area to avoid generating dust.
-
Clean-Up:
-
Decontaminate: Clean the affected area thoroughly with soap and water or an appropriate decontaminating agent.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Segregate Waste: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.[1]
-
Follow Institutional and Local Regulations: Waste disposal must be carried out in strict accordance with all applicable national and local regulations.[1]
-
Antibiotic Waste Consideration: As a derivative of an antibiotic, consider treating liquid waste containing this compound through autoclaving to inactivate the compound before chemical waste disposal, in line with best practices for antibiotic waste management.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 6. gerpac.eu [gerpac.eu]
- 7. This compound | C24H31N7O6 | CID 46173769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
